Product packaging for S-Adenosyl-DL-methionine(Cat. No.:CAS No. 17176-17-9)

S-Adenosyl-DL-methionine

Numéro de catalogue: B104048
Numéro CAS: 17176-17-9
Poids moléculaire: 398.4 g/mol
Clé InChI: MEFKEPWMEQBLKI-YDBXVIPQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-Adenosyl-DL-methionine (SAMe) is a fundamental cofactor and the second most widely utilized enzyme substrate after ATP, playing a critical role in three primary metabolic pathways: transmethylation, transsulfuration, and aminopropylation . Its core research value lies in its function as the primary methyl group donor in cellular transmethylation reactions, facilitated by the positively charged sulfonium ion in its structure, which makes it highly reactive in SN2-type nucleophilic substitution reactions . Researchers employ this compound to study over 40 distinct methylation reactions, including the epigenetic regulation of gene expression via DNA and histone methylation, the methylation of proteins, phospholipids, and neurotransmitters, and the biosynthesis of various natural products . In neuroscience research, SAMe is a crucial compound for investigating the molecular underpinnings of neuropsychiatric and neurodegenerative diseases, as disturbances in transmethylation pathways have been linked to these conditions . In studies of liver physiology and disease, it serves as a precursor to glutathione, making it a compound of interest for exploring hepatic antioxidant defense mechanisms and detoxification pathways . Furthermore, in the field of synthetic biology and natural product biosynthesis, SAMe-dependent methyltransferases are essential tools for the enzymatic diversification and modification of complex small molecules, such as antibiotics and flavonoids, to alter their bioavailability and bioactivity . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N6O5S B104048 S-Adenosyl-DL-methionine CAS No. 17176-17-9

Propriétés

IUPAC Name

2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7?,8-,10-,11-,14-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKEPWMEQBLKI-YDBXVIPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CCC(C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169160
Record name S-Adenosyl-DL-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17176-17-9
Record name Ademetionine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Adenosyl-DL-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Enduring Significance of S-adenosyl-L-methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosyl-L-methionine (SAMe), a naturally occurring molecule synthesized from the amino acid methionine and adenosine triphosphate (ATP), stands as a cornerstone of cellular metabolism. First identified in 1952 by the Italian scientist Giulio Cantoni, SAMe has since been recognized as a pivotal player in a vast array of biochemical reactions essential for life.[1][2][3] This technical guide delves into the discovery of SAMe, its profound historical significance in the realms of biochemistry and medicine, and the experimental foundations that have solidified its importance.

The Discovery of a Key Metabolic Intermediate

The journey to understanding the role of "active methionine" culminated in 1952 with the groundbreaking work of Giulio Cantoni.[1][2][3] His research elucidated the enzymatic synthesis of a new intermediate, S-adenosyl-L-methionine, revealing it to be the primary methyl group donor in biological systems.[2][3]

Experimental Protocol: Enzymatic Synthesis and Isolation of S-adenosyl-L-methionine (Based on Cantoni, 1953)

The seminal experiments conducted by Cantoni involved the incubation of L-methionine and ATP with a partially purified enzyme preparation from dried brewer's yeast. The following protocol is a reconstruction based on the available literature.

1. Enzyme Preparation:

  • A crude enzyme extract was prepared from dried brewer's yeast.

  • The extract was subjected to a series of purification steps, including ammonium sulfate fractionation, to enrich the methionine-activating enzyme, now known as methionine adenosyltransferase (MAT).

2. Reaction Mixture:

  • The reaction mixture typically contained L-methionine, ATP, magnesium ions (Mg²⁺) as a cofactor, and the partially purified enzyme preparation in a suitable buffer (e.g., phosphate buffer, pH 7.4).

3. Incubation:

  • The mixture was incubated at 37°C for a defined period to allow for the enzymatic synthesis of the "active methionine."

4. Isolation and Identification of S-adenosyl-L-methionine:

  • The reaction was terminated, and the product was isolated using techniques such as ion-exchange chromatography.

  • The chemical structure of the isolated compound was determined through a combination of chemical and enzymatic degradation analyses, as well as spectrophotometry, which ultimately identified it as S-adenosyl-L-methionine.

Core Biochemical Pathways

SAMe is a central hub in cellular metabolism, participating in three crucial pathways: transmethylation, transsulfuration, and aminopropylation.

Transmethylation

As the universal methyl donor, SAMe provides the methyl group for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. This process is critical for gene regulation, signal transduction, and membrane fluidity.

Transmethylation_Pathway cluster_0 SAMe Synthesis cluster_1 Methylation cluster_2 SAH Hydrolysis Met Methionine SAMe S-adenosyl-L-methionine (SAMe) Met->SAMe Methionine Adenosyltransferase (MAT) ATP ATP ATP->SAMe Methylated_Acceptor Methylated Acceptor SAH S-adenosyl-L-homocysteine (SAH) SAMe->SAH Methyltransferase Acceptor Acceptor (DNA, RNA, Protein, etc.) Acceptor->Methylated_Acceptor Methylation Hcy Homocysteine SAH->Hcy SAH Hydrolase (SAHH) Adenosine Adenosine SAH->Adenosine

Transmethylation Pathway involving SAMe.
Transsulfuration

The transsulfuration pathway converts homocysteine, a product of transmethylation, into cysteine. Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).

Transsulfuration_Pathway Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase (CBS) Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (CSE) alpha_ketobutyrate α-ketobutyrate Cystathionine->alpha_ketobutyrate GSH Glutathione (GSH) Cysteine->GSH

The Transsulfuration Pathway.
Aminopropylation (Polyamine Synthesis)

In the aminopropylation pathway, SAMe is first decarboxylated to form S-adenosylmethioninamine. This molecule then donates its aminopropyl group for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.

Polyamine_Synthesis_Pathway SAMe S-adenosyl-L-methionine (SAMe) dcSAM Decarboxylated SAMe (dcSAM) SAMe->dcSAM SAM Decarboxylase (SAMDC) Spermidine Spermidine dcSAM->Spermidine Spermine Spermine dcSAM->Spermine Putrescine Putrescine Putrescine->Spermidine Spermidine Synthase Spermidine->Spermine Spermine Synthase MTA 5'-Methylthioadenosine (MTA)

References

S-Adenosyl-DL-methionine: A Pivotal Precursor in the Biosynthesis of Polyamines and Ethylene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-DL-methionine (SAM) stands at a critical metabolic crossroads, serving as the indispensable precursor for the biosynthesis of two distinct classes of physiologically vital molecules in plants: polyamines and the gaseous hormone ethylene. The allocation of SAM between these two pathways is a tightly regulated process, influencing cellular proliferation, differentiation, senescence, and responses to biotic and abiotic stress. This technical guide provides a comprehensive overview of the biochemical pathways originating from SAM to produce polyamines (spermidine and spermine) and ethylene. It presents quantitative data on enzyme kinetics and metabolite concentrations, details established experimental protocols for the key enzymes and quantification of their products, and visualizes the intricate signaling and metabolic workflows. This document is intended to be a valuable resource for researchers investigating plant physiology, stress responses, and for professionals in drug development targeting these fundamental pathways.

Introduction

This compound, a sulfonium compound synthesized from methionine and ATP, is a ubiquitous molecule in all living organisms. Its primary roles are as a methyl group donor in numerous transmethylation reactions and as a precursor for the synthesis of essential metabolites. In the realm of plant biology, the fate of SAM is of particular interest as it dictates the production of either polyamines or ethylene, molecules with often antagonistic physiological effects.

Polyamines, such as spermidine and spermine, are polycationic aliphatic amines that are essential for cell growth, division, and differentiation. They are known to stabilize nucleic acids and membranes, and play a significant role in mitigating oxidative stress. In contrast, ethylene is a potent plant hormone that regulates a wide array of developmental processes, including fruit ripening, leaf senescence, and abscission. It is also a key signaling molecule in response to wounding and pathogen attack.

The competition for the common substrate, SAM, between the polyamine and ethylene biosynthetic pathways represents a crucial regulatory node in plant metabolism. The enzymatic control of this junction dictates the plant's response to various developmental cues and environmental stresses. Understanding the intricacies of these pathways, the kinetics of the involved enzymes, and the methodologies to study them is paramount for both fundamental research and for the development of novel agrochemicals or therapeutic agents.

Biochemical Pathways

Polyamine Biosynthesis

The synthesis of the higher polyamines, spermidine and spermine, from SAM involves a two-step enzymatic process following the initial production of putrescine. The key contribution of SAM is the donation of an aminopropyl group, which is derived from decarboxylated SAM (dcSAM).

  • Decarboxylation of SAM: The first committed step in the utilization of SAM for polyamine synthesis is its decarboxylation to form S-adenosyl-3-thiopropylamine (decarboxylated SAM or dcSAM). This irreversible reaction is catalyzed by S-adenosylmethionine decarboxylase (SAMDC) .[1]

  • Spermidine Synthesis: Spermidine synthase then catalyzes the transfer of the aminopropyl group from dcSAM to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA) as a byproduct.

  • Spermine Synthesis: Subsequently, spermine synthase facilitates the transfer of a second aminopropyl group from another molecule of dcSAM to spermidine, forming spermine and another molecule of MTA.

The MTA generated in these reactions is recycled back to methionine via the Yang cycle, thus conserving the sulfur atom and regenerating the precursor for SAM synthesis.

Polyamine_Biosynthesis cluster_1 Aminopropyl Group Transfer cluster_2 Second Aminopropyl Group Transfer SAM This compound (SAM) SAMDC SAM Decarboxylase (SAMDC) SAM->SAMDC dcSAM Decarboxylated SAM (dcSAM) SpdS Spermidine Synthase dcSAM->SpdS SpmS Spermine Synthase dcSAM->SpmS Putrescine Putrescine Putrescine->SpdS Spermidine Spermidine Spermidine->SpmS Spermine Spermine MTA 5'-Methylthioadenosine (MTA) SAMDC->dcSAM CO₂ SpdS->Spermidine SpdS->MTA SpmS->Spermine SpmS->MTA

Figure 1. Polyamine Biosynthesis Pathway from SAM.

Ethylene Biosynthesis

The conversion of SAM to ethylene is a two-step pathway that is highly regulated at the transcriptional and post-translational levels.

  • ACC Synthesis: The first and often rate-limiting step is the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) and MTA. This reaction is catalyzed by ACC synthase (ACS) .

  • Ethylene Formation: The final step is the oxidation of ACC to ethylene, carbon dioxide, and cyanide, a reaction catalyzed by ACC oxidase (ACO) .

As with polyamine synthesis, the MTA produced is recycled via the Yang cycle.

Ethylene_Biosynthesis SAM This compound (SAM) ACS ACC Synthase (ACS) SAM->ACS ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene MTA 5'-Methylthioadenosine (MTA) Byproducts CO₂ + Cyanide ACS->ACC ACS->MTA ACO->Ethylene ACO->Byproducts

Figure 2. Ethylene Biosynthesis Pathway from SAM.

The SAM Metabolic Hub

The partitioning of SAM between the polyamine and ethylene biosynthetic pathways is a critical regulatory point. The activities of SAMDC and ACS are key determinants of the metabolic flux towards either polyamines or ethylene. This competition is central to the plant's ability to orchestrate its developmental programs and stress responses.

SAM_Hub cluster_polyamines Polyamine Pathway cluster_ethylene Ethylene Pathway SAM This compound (SAM) SAMDC SAMDC SAM->SAMDC ACS ACS SAM->ACS dcSAM dcSAM SAMDC->dcSAM Polyamines Spermidine, Spermine dcSAM->Polyamines ACC ACC ACS->ACC Ethylene Ethylene ACC->Ethylene

Figure 3. Competition for SAM between Polyamine and Ethylene Pathways.

Quantitative Data

The efficiency and regulation of these pathways are underpinned by the kinetic properties of the involved enzymes and the cellular concentrations of their substrates and products.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing an indication of substrate affinity. The inhibition constant (Ki) quantifies the potency of an inhibitor.

EnzymeSubstrate(s)Plant/SourceKm (µM)VmaxInhibitorKi (nM)
S-adenosylmethionine decarboxylase (SAMDC)SAMNot specified38-Methylglyoxal bis(guanylhydrazone)-
Spermidine synthasePutrescine, dcSAM-----
Spermine synthaseSpermidine, dcSAMBovine brain60 (Spermidine), 0.1 (dcSAM)-5'-Methylthioadenosine (MTA)~300
ACC synthase (ACS)SAMTomato13-Aminoethoxyvinylglycine (AVG)15 ± 3.5
ACC oxidase (ACO)ACCArabidopsis thaliana14.82 - 197.78 (isoform dependent)0.15 - 4.67 nmol ethylene/nmol ACO (isoform dependent)--

Data compiled from various sources. Kinetic parameters can vary significantly with plant species, isoform, and experimental conditions.

Metabolite and Product Concentrations

The in vivo concentrations of SAM, polyamines, and the rate of ethylene production are key indicators of the metabolic status of the plant.

Metabolite/ProductPlant/TissueConcentration/Production Rate
This compound (SAM)Various plant cellsCan range from 3.5-9 nmol/100 mg tissue. Cellular concentrations can be manipulated to be in the low micromolar range.
Polyamines (Putrescine, Spermidine, Spermine)Various plant tissuesCan accumulate to millimolar concentrations. Relative abundance is tissue and species-specific.
EthyleneLettuce, Wheat (vegetative growth)0.3 - 0.5 nmol g-1 fresh weight per hour.[2]
Tomato (ripening)Can reach up to 93 nmol m-2 d-1.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of polyamines using pre-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection.[1]

4.1.1 Materials

  • Perchloric acid (PCA), 0.2 M

  • Dansyl chloride solution (5 mg/mL in acetone)

  • Saturated sodium carbonate

  • Proline (100 mg/mL)

  • Toluene

  • Mobile phase A: 0.1 M Sodium acetate (pH 7.2) with methanol and tetrahydrofuran

  • Mobile phase B: Acetonitrile

  • Polyamine standards (Putrescine, Spermidine, Spermine)

  • Reversed-phase C18 column

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

4.1.2 Sample Preparation

  • Homogenize ~50 mg of plant tissue in 500 µL of cold 0.2 M PCA.

  • Incubate on ice for 1 hour.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing free polyamines) to a new tube.

  • To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate and 200 µL of dansyl chloride solution.

  • Vortex and incubate in the dark at 60°C for 1 hour.

  • Add 100 µL of proline solution to stop the reaction by removing excess dansyl chloride.

  • Vortex and incubate in the dark for 30 minutes.

  • Extract the dansylated polyamines by adding 500 µL of toluene and vortexing vigorously.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper toluene phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Re-dissolve the residue in 100 µL of methanol for HPLC analysis.

4.1.3 HPLC Analysis

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject 20 µL of the re-dissolved sample.

  • Run a gradient elution program to separate the different polyamines. A typical gradient might be from 5% to 70% mobile phase B over 25 minutes.

  • Detect the fluorescent derivatives at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

  • Quantify the polyamines by comparing the peak areas to those of known standards.

In Vitro Assay of S-Adenosylmethionine Decarboxylase (SAMDC) Activity

This protocol is based on the detection of radiolabelled CO₂ released from [carboxyl-¹⁴C]-SAM.[3]

4.2.1 Materials

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 1 mM DTT, 10 µM pyridoxal 5'-phosphate (PLP).

  • S-[carboxyl-¹⁴C]-Adenosyl-L-methionine.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10 µM PLP.

  • 2 M HCl.

  • Scintillation cocktail.

  • Glass fiber filters soaked in 1 M hyamine hydroxide.

  • Sealed reaction vials.

4.2.2 Enzyme Extraction

  • Grind plant tissue in liquid nitrogen and homogenize in cold extraction buffer.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Use the supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

4.2.3 Activity Assay

  • In a sealed reaction vial, add 50 µL of the enzyme extract to 450 µL of assay buffer containing a known amount of S-[carboxyl-¹⁴C]-Adenosyl-L-methionine (e.g., 0.1 µCi).

  • Suspend a glass fiber filter soaked in hyamine hydroxide above the reaction mixture to trap the evolved ¹⁴CO₂.

  • Incubate at 37°C for 1 hour with gentle shaking.

  • Stop the reaction by injecting 200 µL of 2 M HCl into the reaction mixture.

  • Continue incubation for another 30 minutes to ensure all ¹⁴CO₂ is released and trapped.

  • Remove the glass fiber filter and place it in a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of ¹⁴CO₂ trapped and normalize to the protein concentration and incubation time.

In Vitro Assay of ACC Synthase (ACS) Activity

This protocol describes the measurement of ACS activity by quantifying the ACC produced from SAM.

4.3.1 Materials

  • Extraction Buffer: 100 mM EPPS buffer (pH 8.5), 10 µM PLP, 2 mM DTT.

  • Assay Buffer: 100 mM EPPS buffer (pH 8.5), 10 µM PLP.

  • This compound (SAM) solution.

  • ACC standard solution.

  • HgCl₂ solution.

  • NaOH and NaOCl solution (for conversion of ACC to ethylene).

  • Gas chromatograph equipped with a flame ionization detector (FID).

4.3.2 Enzyme Extraction

  • Homogenize plant tissue in liquid nitrogen and extract with cold extraction buffer.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • The supernatant is the crude enzyme extract.

4.3.3 Activity Assay

  • Add a known amount of enzyme extract to the assay buffer containing a saturating concentration of SAM (e.g., 200 µM).

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding HgCl₂ to a final concentration of 2 mM.

  • To quantify the ACC produced, take an aliquot of the reaction mixture and place it in a sealed vial.

  • Add a mixture of NaOH and NaOCl to convert ACC to ethylene.

  • Incubate for 5 minutes at room temperature.

  • Withdraw a sample from the headspace of the vial and inject it into a gas chromatograph to measure the amount of ethylene produced.

  • Calculate the amount of ACC formed based on a standard curve generated with known concentrations of ACC.

  • Express the ACS activity as nmol of ACC produced per mg of protein per hour.

In Vitro Assay of ACC Oxidase (ACO) Activity

This protocol measures the conversion of ACC to ethylene.

4.4.1 Materials

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 30 mM sodium ascorbate, 1 mM DTT.

  • Assay Buffer: 50 mM MOPS (pH 7.2), 5 mM ascorbic acid, 20 mM NaHCO₃, 10% (v/v) glycerol, 0.1 mM DTT, 20 µM FeSO₄.

  • ACC solution.

  • Gas-tight syringes and sealed vials.

  • Gas chromatograph with FID.

4.4.2 Enzyme Extraction

  • Homogenize plant tissue in liquid nitrogen and extract with cold extraction buffer.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Use the supernatant as the crude enzyme source.

4.4.3 Activity Assay

  • Place a known amount of enzyme extract into a sealed vial containing the assay buffer.

  • Initiate the reaction by injecting a saturating concentration of ACC (e.g., 1 mM) into the vial.

  • Incubate at 30°C with shaking for a specific time (e.g., 30-60 minutes).

  • Withdraw a 1 mL sample of the headspace using a gas-tight syringe.

  • Inject the headspace sample into the gas chromatograph to quantify the ethylene produced.

  • Calculate the ACO activity as nmol of ethylene produced per mg of protein per hour.

Conclusion

This compound is a cornerstone of plant metabolism, fundamentally linking the pathways of polyamine and ethylene biosynthesis. The intricate regulation of the enzymes at this metabolic junction, particularly SAMDC and ACS, allows plants to fine-tune their physiological responses to a myriad of internal and external signals. The data and protocols presented in this guide offer a robust framework for researchers to explore these pathways further. A deeper understanding of the molecular mechanisms governing the allocation of SAM will undoubtedly pave the way for innovative strategies in crop improvement, post-harvest technology, and the development of novel plant growth regulators.

References

S-Adenosyl-DL-methionine (SAMe) as a Mediator of Epigenetic Modifications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-DL-methionine (SAMe), a naturally occurring molecule derived from the amino acid methionine and adenosine triphosphate (ATP), is a pivotal player in cellular metabolism and epigenetic regulation.[1][2] As the primary methyl group donor, SAMe is indispensable for the methylation of DNA, histones, and other molecules, thereby influencing gene expression and cellular function.[1][3][4] Dysregulation of SAMe metabolism has been implicated in a range of pathologies, including cancer, neurodegenerative disorders, and liver disease, making it a molecule of significant interest for therapeutic development.[2][5] This technical guide provides an in-depth overview of the core mechanisms of SAMe-mediated epigenetic modifications, detailed experimental protocols for their investigation, and a summary of quantitative data from relevant studies.

Introduction to this compound (SAMe) and Epigenetics

Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. Two of the most extensively studied epigenetic mechanisms are DNA methylation and histone modifications.

  • DNA Methylation: This process involves the addition of a methyl group to the cytosine base of DNA, typically within CpG dinucleotides.[6] This modification is catalyzed by DNA methyltransferases (DNMTs) and is generally associated with gene silencing when it occurs in promoter regions.[7][8]

  • Histone Modifications: Histones are proteins that package DNA into a compact structure called chromatin. Post-translational modifications of histone tails, such as methylation, acetylation, and phosphorylation, can alter chromatin accessibility and thereby regulate gene transcription.[9]

SAMe is the universal methyl donor for both DNA and histone methylation, making it a critical link between cellular metabolism and the epigenome.[3][9] The concentration of SAMe within the cell can directly influence the activity of methyltransferases, thus modulating global and gene-specific methylation patterns.[2]

The Metabolic Hub: SAMe Synthesis and Utilization

SAMe is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[5] Its metabolic fate is primarily determined by three key pathways:

  • Transmethylation: SAMe donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins (histones), and phospholipids.[1][2] This reaction is catalyzed by various methyltransferases and yields S-adenosyl-L-homocysteine (SAH).[2]

  • Transsulfuration: SAH is hydrolyzed to homocysteine, which can then enter the transsulfuration pathway to be converted into cysteine, a precursor for the major intracellular antioxidant glutathione.[1]

  • Aminopropylation: Decarboxylated SAMe serves as a donor of the aminopropyl group in the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and differentiation.[1]

The ratio of SAMe to SAH is a critical indicator of the cell's methylation potential, as SAH is a potent inhibitor of most methyltransferases.[2]

Signaling Pathway of SAMe Metabolism and Epigenetic Modification

SAMe_Metabolism Methionine Methionine MAT MAT Methionine->MAT ATP ATP ATP->MAT SAMe This compound (SAMe) Methyltransferases Methyltransferases (DNMTs, HMTs) SAMe->Methyltransferases Decarboxylase SAMe Decarboxylase SAMe->Decarboxylase SAH S-Adenosyl-L-homocysteine (SAH) SAHH SAH Hydrolase SAH->SAHH Homocysteine Homocysteine Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Glutathione Glutathione Cysteine->Glutathione Polyamines Polyamines (Spermidine, Spermine) DNA_Histones DNA, Histones, Proteins DNA_Histones->Methyltransferases Methylated_DNA_Histones Methylated DNA, Histones, Proteins MAT->SAMe Synthesis Methyltransferases->SAH Transmethylation Methyltransferases->Methylated_DNA_Histones Methylation SAHH->Homocysteine Hydrolysis Decarboxylase->Polyamines Aminopropylation

Caption: Metabolic pathways of this compound (SAMe).

SAMe-Mediated Epigenetic Modifications: Quantitative Insights

The impact of SAMe on epigenetic modifications has been investigated in various in vitro and in vivo models. While comprehensive clinical data in humans remains an active area of research, preclinical studies provide valuable quantitative insights.

Study TypeModel SystemSAMe InterventionKey Epigenetic OutcomeQuantitative ChangeReference
DNA Methylation
In vivoGnmt-/- mice (elevated SAMe)Genetic knockout of GNMTGlobal DNA methylation~3-fold greater number of hypermethylated regions[5]
In vitroSchwann cellsGNMT silencingGlobal DNA methylation~5-fold greater number of hypermethylated regions[5]
In vivoHealthy Chinese adultsPlasma SAMe levelsLINE-1 methylationPositive association between plasma SAMe and LINE-1 methylation index[10]
In vitroColorectal cancer cells (HT-29)0.5 mmol/L SAMe treatmentGlobal DNA methylation (LINE-1)Significant increase in average methylation[11]
In vivoBreast cancer xenograftOral SAMe administrationPromoter methylation of SPARC geneIncreased methylation compared to control[12]
Histone Methylation
In vitroMouse embryonic stem cellsThreonine restriction (decreased SAM)H3K4me3 levelsDecrease in H3K4me3[13]
In vivoCaenorhabditis elegansSAM-enriched dietH3K4me3 levelsSignificant increase in H3K4me3[14][15]
In vitroHuman K562 cellsMethionine restriction (decreased SAM)H3K9me3 and H3K4me3 levelsDecrease in both H3K9me3 and H3K4me3[16]

Experimental Protocols for Studying SAMe-Mediated Epigenetic Modifications

A variety of robust experimental techniques are available to investigate the influence of SAMe on DNA and histone methylation.

Analysis of DNA Methylation

Bisulfite Sequencing is the gold standard for single-nucleotide resolution analysis of DNA methylation.

Experimental Workflow for Whole-Genome Bisulfite Sequencing (WGBS)

WGBS_Workflow A 1. Genomic DNA Extraction B 2. DNA Fragmentation (Sonication or Enzymatic) A->B C 3. End Repair, A-tailing, and Adapter Ligation B->C D 4. Bisulfite Conversion (Unmethylated C -> U) C->D E 5. PCR Amplification D->E F 6. Library Quantification and Quality Control E->F G 7. High-Throughput Sequencing F->G H 8. Data Analysis: Alignment, Methylation Calling, Differential Methylation Analysis G->H

Caption: Workflow for Whole-Genome Bisulfite Sequencing (WGBS).

Detailed Protocol for Bisulfite Conversion of Genomic DNA:

  • DNA Denaturation: Start with 200-500 ng of genomic DNA. Heat the DNA at 97°C for 1 minute, then immediately quench on ice for 1 minute. Add 1 µl of 6.3 M NaOH and incubate at 39°C for 30 minutes.

  • Bisulfite Treatment: Prepare a fresh bisulfite solution (e.g., using the Qiagen EpiTect Bisulfite Kit). Add 208 µl of the bisulfite solution to the denatured DNA. Incubate in a PCR machine at 55°C for 16 hours, with a brief denaturation step to 95°C for 5 minutes every 3 hours.

  • Desalting and Desulfonation: Purify the bisulfite-converted DNA using a purification column (e.g., Qiagen PCR purification columns). Elute in 100 µl of elution buffer. Add 5 µl of 6.3 M NaOH and incubate at 37°C for 15 minutes for desulfonation.

  • Final Purification: Add 33 µl of 10 M NH4OAc (pH 7.0), a carrier like tRNA or glycogen, and 3 volumes of 100% ethanol. Precipitate the DNA by centrifugation, wash with 70% ethanol, and resuspend the dried pellet in TE buffer or water. The converted DNA is now ready for PCR amplification and sequencing.

Analysis of Histone Modifications

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is a powerful technique to map the genome-wide distribution of specific histone modifications.

Experimental Workflow for ChIP-seq

ChIP_seq_Workflow A 1. Cross-linking of Proteins to DNA (e.g., Formaldehyde) B 2. Cell Lysis and Chromatin Fragmentation (Sonication or MNase) A->B C 3. Immunoprecipitation with Antibody Specific to Histone Modification B->C D 4. Washing to Remove Non-specifically Bound Chromatin C->D E 5. Elution of Chromatin-Antibody Complexes D->E F 6. Reversal of Cross-links and DNA Purification E->F G 7. Library Preparation (End Repair, A-tailing, Adapter Ligation, PCR) F->G H 8. High-Throughput Sequencing G->H I 9. Data Analysis: Alignment, Peak Calling, Motif Analysis H->I

Caption: Workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Detailed Protocol for Chromatin Immunoprecipitation:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using sonication or micrococcal nuclease (MNase) digestion.

  • Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3 or anti-H3K27me3).

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

  • Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit. The purified DNA is ready for library preparation and sequencing.

Measurement of Methyltransferase Activity

DNMT and Histone Methyltransferase (HMT) Activity Assays are essential for directly assessing the functional impact of SAMe levels on enzyme activity.

DNMT_Assay A 1. DNA Substrate Coated on Microplate Wells B 2. Addition of Nuclear Extract or Purified DNMT and SAMe A->B C 3. Methylation of DNA Substrate by DNMTs B->C D 4. Binding of Anti-5mC Primary Antibody C->D E 5. Binding of Enzyme-conjugated Secondary Antibody D->E F 6. Addition of Chromogenic Substrate E->F G 7. Color Development Proportional to DNMT Activity F->G H 8. Measurement of Absorbance at 450 nm G->H

References

S-Adenosyl-DL-methionine: A Linchpin in the Regulation of Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S-Adenosyl-DL-methionine (SAM), a pivotal molecule in cellular metabolism, is emerging as a critical regulator of the immune system. As the primary methyl donor, SAM is intrinsically linked to the epigenetic control of gene expression in immune cells through DNA and histone methylation. This guide delves into the core mechanisms by which SAM modulates immune cell function, with a particular focus on macrophages and T lymphocytes. We will explore its role in macrophage polarization, the fine-tuning of cytokine production, and the differentiation and activation of T helper cell subsets. This document provides a comprehensive overview of the current understanding of SAM's immunomodulatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, to empower further research and therapeutic development in this promising area.

Introduction

The intricate workings of the immune system rely on a complex interplay of signaling pathways and precise gene regulation. This compound (SAM) stands at the crossroads of metabolism and immunity, functioning as a universal methyl donor for a vast array of transmethylation reactions.[1][2] These reactions are fundamental to the epigenetic landscape, influencing chromatin structure and gene expression through the methylation of DNA and histones.[1][2] Fluctuations in intracellular SAM levels can, therefore, have profound consequences on the development, differentiation, and function of immune cells.[3] This guide will provide a detailed examination of SAM's involvement in shaping both innate and adaptive immune responses.

The Role of SAM in Macrophage Function

Macrophages, as key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes depending on the tissue microenvironment. SAM has been shown to be a significant modulator of this process.

Modulation of Macrophage Polarization and Cytokine Production

SAM treatment has been demonstrated to skew macrophage polarization towards an anti-inflammatory M2 phenotype. This is achieved, in part, by altering the expression of key cytokines. In human THP-1-derived macrophages stimulated with lipopolysaccharide (LPS), SAM treatment leads to a significant decrease in the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and a concurrent increase in the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][5][6][7]

Parameter Treatment Cell Type Effect Reference
TNF-α Expression500 µmol/L SAM + LPSHuman THP-1 macrophages↓ 45% reduction[4][5][6][7]
IL-10 Expression500 µmol/L SAM + LPSHuman THP-1 macrophages↑ 77% increase[4][5][6][7]
Global DNA Methylation500 µmol/L SAMHuman THP-1 macrophages↑ 7% increase[4][5][6]
Intracellular SAM500 µmol/L SAMHuman THP-1 macrophages↑ 2-fold increase[4][5][6]
Intracellular SAH500 µmol/L SAMHuman THP-1 macrophagesNo significant change[4][5][6]

Table 1: Quantitative Effects of SAM on Macrophage Cytokine Production and Methylation.

Epigenetic Regulation in Macrophages by SAM

The immunomodulatory effects of SAM in macrophages are tightly linked to its role in epigenetic regulation. As the substrate for DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), SAM availability directly impacts the methylation patterns of genes involved in inflammatory responses.[4][8] Increased intracellular SAM levels can lead to hypermethylation of promoter regions of pro-inflammatory genes, resulting in their transcriptional repression. Conversely, it can lead to the hypomethylation and activation of anti-inflammatory genes.[4][8]

The Influence of SAM on T-Cell Responses

The adaptive immune response is orchestrated by T lymphocytes, which differentiate into various subsets with distinct effector functions. The methionine cycle, and by extension SAM availability, is crucial for T-cell activation, proliferation, and differentiation.[4][8][9][10][11]

T-Cell Activation and Proliferation

Upon activation through the T-cell receptor (TCR), T cells undergo significant metabolic reprogramming to support their proliferation and effector functions.[4][8][10][11] This includes an increased uptake of methionine, the precursor for SAM synthesis.[4][8][10] The subsequent increase in intracellular SAM is essential for the methylation events required for epigenetic remodeling that drives T-cell differentiation.[4][9]

T Helper Cell Differentiation

The differentiation of naive CD4+ T cells into distinct helper subsets, such as Th1, Th2, and Th17, is governed by specific cytokine environments and the activation of lineage-defining transcription factors. SAM-dependent methylation of histones plays a critical role in regulating the expression of these key transcription factors and their target genes. For instance, histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active transcription, is dependent on SAM availability and is crucial for the expression of genes involved in Th17 cell proliferation and cytokine production.[12][13]

Signaling Pathways Modulated by SAM

The immunomodulatory effects of SAM are mediated through its influence on key signaling pathways. In macrophages, SAM can attenuate LPS-induced inflammatory responses by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][14] In T cells, the methionine cycle and SAM availability are linked to the mTORC1 pathway, a central regulator of cell growth and proliferation.[4][8]

SAM_Macrophage_Signaling SAM S-Adenosylmethionine MAPK_pathway MAPK Pathway (ERK, JNK, p38) SAM->MAPK_pathway inhibits DNMTs DNMTs SAM->DNMTs activates HMTs HMTs SAM->HMTs activates LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->MAPK_pathway activates NFkB NF-κB TLR4->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_pathway->Pro_inflammatory_Cytokines induces NFkB->Pro_inflammatory_Cytokines induces Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) DNA_Methylation DNA Methylation DNMTs->DNA_Methylation Histone_Methylation Histone Methylation HMTs->Histone_Methylation Gene_Expression Altered Gene Expression DNA_Methylation->Gene_Expression Histone_Methylation->Gene_Expression Gene_Expression->Pro_inflammatory_Cytokines represses Gene_Expression->Anti_inflammatory_Cytokines activates

Figure 1: SAM's modulation of LPS-induced signaling in macrophages.

SAM_T_Cell_Signaling Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM converts to HMTs Histone Methyltransferases (e.g., SETD2, MLL) SAM->HMTs activates TCR_Activation TCR Activation Methionine_Uptake Methionine Uptake TCR_Activation->Methionine_Uptake increases mTORC1 mTORC1 Pathway TCR_Activation->mTORC1 activates Methionine_Uptake->Methionine T_Cell_Differentiation T-Cell Differentiation (Th1, Th2, Th17) mTORC1->T_Cell_Differentiation promotes Histone_Methylation Histone Methylation (H3K4me3, H3K36me3) HMTs->Histone_Methylation Transcription_Factors Lineage-specific Transcription Factors (T-bet, GATA3, RORγt) Histone_Methylation->Transcription_Factors regulates expression Transcription_Factors->T_Cell_Differentiation drives Cytokine_Production Cytokine Production (IFN-γ, IL-4, IL-17) T_Cell_Differentiation->Cytokine_Production THP1_Protocol start Start: THP-1 Cells in Suspension seed Seed cells in 6-well plates start->seed differentiate Differentiate with PMA (100 ng/mL, 48-72h) seed->differentiate adherent Adherent Macrophages differentiate->adherent wash Wash with PBS adherent->wash rest Rest in fresh medium (24h) wash->rest treat Treat with SAM (0-1000 µM, 24h) rest->treat stimulate Stimulate with LPS (100 ng/mL, 3-6h) treat->stimulate harvest Harvest supernatant and cells stimulate->harvest analyze Analyze cytokines and gene expression harvest->analyze TCell_Differentiation_Protocol start Start: Isolate naive CD4+ T cells plate Plate cells on anti-CD3/CD28 coated plates start->plate add_sam Add varying concentrations of SAM plate->add_sam add_cytokines Add differentiation cytokine cocktails (Th1, Th2, Th17) add_sam->add_cytokines culture Culture for 3-5 days add_cytokines->culture restimulate Restimulate with PMA/Ionomycin + BFA culture->restimulate stain Intracellular cytokine staining restimulate->stain analyze Analyze by flow cytometry stain->analyze

References

Methodological & Application

Application Notes and Protocols for In Vitro Methylation Assay Using S-Adenosyl-DL-methionine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methylation, a fundamental biological process, involves the transfer of a methyl group to substrates such as DNA, proteins, and RNA. This modification is critical in regulating gene expression, protein function, and cellular signaling pathways.[1][2][3][4] S-Adenosyl-DL-methionine (SAM) is the universal methyl donor for these reactions, catalyzed by a class of enzymes known as methyltransferases.[1][5][6] Dysregulation of methylation patterns has been implicated in various diseases, including cancer and neurodegenerative disorders, making methyltransferases attractive therapeutic targets.[1][2][3][4]

This document provides a detailed protocol for conducting a general in vitro methylation assay using this compound. The protocol is adaptable for various methyltransferases and substrates, including DNA and proteins. Both radioactive and non-radioactive detection methods are discussed to accommodate different laboratory capabilities and research needs.

Principle of the Assay

The in vitro methylation assay quantifies the activity of a specific methyltransferase by measuring the incorporation of a methyl group from SAM into a target substrate. The basic reaction is as follows:

Methyltransferase + Substrate + SAM → Methylated Substrate + S-Adenosyl-L-homocysteine (SAH)

The activity of the methyltransferase can be determined by quantifying the formation of the methylated substrate or the by-product, SAH.[2][4][7]

Materials and Reagents

General Reagents
ReagentTypical Stock ConcentrationTypical Working ConcentrationStorage
Methyltransferase Reaction Buffer (10X)500 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 50 mM DTT1X4°C
This compound (SAM)10 mM in sterile water0.5 - 50 µM-80°C (aliquots)
Methyltransferase EnzymeVariesEnzyme-dependent (e.g., 4-25 units/µg DNA)On ice during use, -20°C or -80°C for long-term storage
Substrate (DNA or Protein)VariesSubstrate-dependent (e.g., 1 µg DNA)Varies based on substrate
Nuclease-free WaterN/ATo final volumeRoom Temperature
6X SDS-PAGE Loading Buffer180 mM Tris-HCl (pH 6.8), 30% glycerol, 10% SDS, 0.6 M DTT, 0.012% bromophenol blue1XRoom Temperature
For Radioactive Detection
ReagentDetailsStorage
[³H]-S-Adenosyl-L-methionine ([³H]-SAM)Radiolabeled methyl donor-20°C
Scintillation CocktailFor detecting radioactivityRoom Temperature
P81 Phosphocellulose PaperFor binding phosphorylated substratesRoom Temperature
Phosphoric AcidFor washing P81 paperRoom Temperature
For Non-Radioactive Detection
ReagentDetailsStorage
Specific Antibody for Methylated Substratee.g., anti-5-methylcytosine antibody4°C
Secondary Antibody (HRP-conjugated)For ELISA-based detection4°C
TMB SubstrateFor colorimetric detection in ELISA4°C
Stop Solution (e.g., 2N H₂SO₄)For stopping the colorimetric reactionRoom Temperature

Experimental Protocols

I. General In Vitro Methylation Reaction Setup

This protocol is a general guideline and may require optimization for specific enzymes and substrates.

  • Prepare the Reaction Mixture : On ice, combine the following reagents in a microcentrifuge tube. Prepare a master mix for multiple reactions to ensure consistency.[8]

ComponentVolume (for 50 µL reaction)Final Concentration
Nuclease-free WaterUp to 50 µLN/A
10X Methyltransferase Reaction Buffer5 µL1X
Substrate (e.g., 1 µg DNA)VariableVaries
This compound (SAM)5 µL (from 1600 µM stock for a final concentration of 160 µM)0.5 - 50 µM (optimize as needed)
Methyltransferase Enzyme1 µL (e.g., 4-25 units)Varies
  • Initiate the Reaction : Add the methyltransferase enzyme to the reaction mixture.

  • Incubation : Mix gently by pipetting and incubate at the optimal temperature for the enzyme (typically 37°C) for 1-2 hours.[9][10] Incubation times may be extended, but overnight incubations often do not significantly increase methylation.[10]

  • Stop the Reaction : Terminate the reaction by heating at 65°C for 20 minutes or by adding 6X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[5][9]

II. Detection of Methylation

This method is highly sensitive and allows for direct quantification of methyl group incorporation.[11]

  • Perform the Methylation Reaction : Follow the general protocol above, substituting non-radiolabeled SAM with [³H]-SAM.

  • Spotting : After incubation, spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing : Wash the P81 paper three times with 0.1 M phosphoric acid to remove unincorporated [³H]-SAM.

  • Scintillation Counting : Place the washed P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

This method uses a specific antibody to detect the methylated product.

  • Perform the Methylation Reaction : Follow the general protocol with non-radiolabeled SAM.

  • Coat Plate : Coat a 96-well plate with the methylated DNA substrate overnight at 4°C.

  • Blocking : Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation : Add the primary antibody specific for the methylated DNA (e.g., anti-5-methylcytosine) and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation : Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection : Wash the plate and add TMB substrate. After sufficient color development, add the stop solution.

  • Measure Absorbance : Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Presentation

Table 1: Typical Reaction Conditions for In Vitro Methylation
ParameterDNA MethylationProtein Methylation
Enzyme Concentration 4-25 units/µg DNA[9]0.2-0.5 µg recombinant enzyme[5]
Substrate Concentration 1 µg DNA in a 50 µL reaction[9]0.5-1 µg protein in a 30 µL reaction[5]
SAM Concentration 160 µM (can be optimized from 0.5-50 µM)[8][9]Typically near the Kₘ of the enzyme
Incubation Temperature 37°C[9]30°C[5]
Incubation Time 1-4 hours[9][10]1-1.5 hours[5]
Reaction Buffer pH Typically 7.5-8.5[8]Typically 7.5-8.5[8]

Visualization of Workflows and Pathways

Methylation_Reaction_Pathway SAM S-Adenosyl-L-methionine (SAM) MT Methyltransferase SAM->MT Substrate Substrate (DNA/Protein) Substrate->MT Methylated_Substrate Methylated Substrate MT->Methylated_Substrate + CH₃ SAH S-Adenosyl-L-homocysteine (SAH) MT->SAH - CH₃

Caption: General signaling pathway of a methyltransferase-catalyzed reaction.

In_Vitro_Methylation_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Methylation Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_steps Prepare Master Mix: - Buffer - Substrate - SAM initiate Initiate reaction with Methyltransferase prep_steps->initiate incubate Incubate at optimal temperature (e.g., 37°C) initiate->incubate stop_reaction Stop reaction (e.g., heat inactivation) incubate->stop_reaction radioactive Radioactive: Spot on P81 paper, wash, and count stop_reaction->radioactive non_radioactive Non-Radioactive (ELISA): Coat plate, add antibodies, measure absorbance stop_reaction->non_radioactive analysis Quantify methylation and compare results radioactive->analysis non_radioactive->analysis

Caption: Experimental workflow for the in vitro methylation assay.

Troubleshooting

IssuePossible CauseRecommendation
Low or no enzyme activity Suboptimal buffer pH. Most methyltransferases prefer a pH between 7.5 and 8.5.[8]Verify the pH of the final reaction buffer. Consider testing a pH gradient to find the optimal condition.[8]
Incorrect SAM concentration.Titrate SAM concentrations (e.g., 0.5 µM to 50 µM) to determine the optimal level for your enzyme.[8]
Degraded reagents (SAM, DTT, enzyme).Prepare fresh working dilutions of reagents. Avoid repeated freeze-thaw cycles of SAM and the enzyme.[8]
High background signal Incomplete removal of unincorporated labeled SAM (radioactive assay).Ensure thorough washing of the P81 paper.
Non-specific antibody binding (ELISA).Increase the stringency of the washing steps and ensure proper blocking.
Inconsistent results Pipetting errors.Prepare a master mix for common reagents to minimize variability.[8]
Substrate inhibition.Ensure the volume of the DNA substrate is 25% or less of the total reaction volume to avoid changes in pH or salt concentration.[9]

References

Application Notes and Protocols: S-Adenosyl-DL-methionine in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAM), the biologically active form of S-Adenosyl-DL-methionine, is a pivotal cosubstrate in a vast array of biological reactions.[1][2] As the primary methyl group donor, SAM is indispensable for the function of methyltransferase (MT) enzymes, which play critical roles in regulating cellular processes such as gene expression, signal transduction, and biosynthesis.[2] The dysregulation of MT activity is implicated in numerous diseases, including cancer and neurodevelopmental disorders, making these enzymes attractive targets for therapeutic intervention.[3] Consequently, the study of their reaction kinetics is fundamental to understanding their biological roles and for the development of novel inhibitors.

This compound, a racemic mixture containing the active L-isomer, is a cost-effective tool for these studies. Enzyme kinetics assays utilizing SAM are essential for determining key parameters like the Michaelis constant (Km) and the catalytic rate (kcat), elucidating enzyme mechanisms, and for high-throughput screening of potential drug candidates.[4]

Application in Enzyme Kinetics Studies

The primary application of SAM in enzyme kinetics is to serve as the methyl donor substrate for a wide variety of methyltransferases.[2] This allows for the detailed investigation of enzyme function and the identification of modulators of their activity.

Key applications include:

  • Determination of Kinetic Parameters: Assays using varying concentrations of SAM and a methyl acceptor substrate are employed to determine the Michaelis-Menten constants (Km and Vmax) and the turnover number (kcat) for the enzyme. These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

  • Elucidation of Reaction Mechanisms: By systematically varying the concentrations of both SAM and the methyl acceptor substrate, researchers can investigate the kinetic mechanism of the enzyme (e.g., ordered, random, or ping-pong). Product inhibition studies, using S-adenosyl-L-homocysteine (SAH), the demethylated product of SAM, can further refine the understanding of the reaction mechanism.

  • Inhibitor Screening and Characterization: SAM-based assays are fundamental in the search for and characterization of methyltransferase inhibitors. High-throughput screening (HTS) campaigns utilize these assays to identify hit compounds. Subsequent detailed kinetic analyses are then performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor potency (Ki).[5][6]

Data Presentation: Kinetic Constants of Methyltransferases

The following table summarizes the kinetic constants for a selection of methyltransferases with S-Adenosyl-L-methionine as the substrate. These values provide a comparative overview of the affinity and catalytic efficiency of different enzymes for the universal methyl donor.

EnzymeSubstrateKm for SAM (µM)kcat (min⁻¹)Reference
CheR MethyltransferaseTar protein8.62-
Protein Methylase IIRibonuclease0.87-[1]
G9a Histone Methyltransferase-0.76-[4]
SET7/9FoxO3 peptide165.432[4]
Mouse MAT2AMethionine15.32.1[7]

Experimental Protocols

Protocol 1: General Continuous Spectrophotometric Methyltransferase Activity Assay

This protocol describes a continuous enzyme-coupled assay to monitor the activity of a SAM-dependent methyltransferase. The production of S-adenosyl-L-homocysteine (SAH) is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[3][4]

Materials:

  • Purified SAM-dependent methyltransferase

  • S-Adenosyl-L-methionine (SAM) solution

  • Methyl acceptor substrate (e.g., a specific peptide or protein)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 5 mM KCl)

  • S-adenosyl-L-homocysteine hydrolase (SAHH)

  • Adenosine deaminase (ADA)

  • α-ketoglutarate

  • Glutamate dehydrogenase (GDH)

  • NADH

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the Coupling Enzyme Mix: In the assay buffer, prepare a solution containing SAHH, ADA, α-ketoglutarate, GDH, and NADH. The final concentrations should be optimized for the specific methyltransferase being studied but can typically be in the range of 1-5 units/mL for the enzymes and 1-2 mM for the small molecules.

  • Prepare the Reaction Mixture: In each well of the 96-well plate, add the following components, omitting the enzyme for the background control wells:

    • Assay Buffer

    • Coupling Enzyme Mix

    • Methyl acceptor substrate at a fixed, saturating concentration.

    • Varying concentrations of SAM (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM).

  • Initiate the Reaction: Add the purified methyltransferase to each well to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).

  • Monitor the Reaction: Immediately place the microplate in the plate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot for each SAM concentration. The rate is proportional to the change in absorbance per unit time (ΔA340/min).

    • Convert the rates from ΔA340/min to µM/min using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial rates (V₀) against the SAM concentration and fit the data to the Michaelis-Menten equation to determine the Km for SAM and the Vmax.

Protocol 2: Inhibitor Screening and IC50 Determination Assay

This protocol outlines a method for screening potential inhibitors of a SAM-dependent methyltransferase and determining their half-maximal inhibitory concentration (IC50). A fluorescence-based assay is often preferred for HTS due to its higher sensitivity.[8][9]

Materials:

  • Purified SAM-dependent methyltransferase

  • S-Adenosyl-L-methionine (SAM) solution

  • Methyl acceptor substrate

  • Fluorescence-based methyltransferase assay kit (e.g., SAMfluoro™)[8][9]

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare all assay components (buffer, enzyme, SAM, substrate, and detection reagents) as per the manufacturer's instructions for the fluorescence-based assay kit. The concentration of SAM should be at or near its Km value to ensure sensitivity to competitive inhibitors.

  • Prepare Compound Plates: Serially dilute the test compounds in the assay buffer to create a range of concentrations (e.g., from 100 µM down to 1 nM). Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control (background).

  • Assay Setup:

    • Add a small volume of each test compound dilution to the wells of the microplate.

    • Add the methyltransferase to all wells except the no-enzyme control.

    • Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the Reaction: Add a mixture of SAM and the methyl acceptor substrate to all wells to start the reaction.

  • Incubation and Detection:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time (e.g., 60 minutes).

    • Stop the reaction (if required by the kit) and add the detection reagents.

    • Incubate for the recommended time to allow the fluorescent signal to develop.

  • Measure Fluorescence: Read the fluorescence intensity in the microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all other readings.

    • Normalize the data by setting the no-inhibitor control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each compound.

Mandatory Visualizations

General SAM-Dependent Methylation Pathway SAM S-Adenosyl-L-methionine (SAM) MT Methyltransferase (MT) SAM->MT Binds Substrate Substrate (Protein, DNA, etc.) Substrate->MT Binds Product Methylated Product MT->Product Releases SAH S-Adenosyl-L-homocysteine (SAH) MT->SAH Releases

Caption: A diagram illustrating the general enzymatic reaction catalyzed by a SAM-dependent methyltransferase.

Experimental Workflow for Enzyme Kinetics prep 1. Reagent Preparation (Enzyme, SAM, Substrate, Buffers) assay 2. Assay Setup (Varying [SAM] or [Inhibitor]) prep->assay reaction 3. Initiate Reaction assay->reaction monitor 4. Monitor Reaction Progress (e.g., Absorbance/Fluorescence) reaction->monitor analysis 5. Data Analysis (Calculate Rates, Determine Kinetic Parameters) monitor->analysis results 6. Results (Km, kcat, IC50, Ki) analysis->results

Caption: A flowchart outlining the key steps in a typical enzyme kinetics experiment using SAM.

References

S-Adenosyl-DL-methionine as a Substrate for Histone Methyltransferases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of S-Adenosyl-DL-methionine (SAM) as a universal methyl donor for histone methyltransferases (HMTs). This document includes quantitative enzymatic data, detailed experimental protocols for assessing HMT activity, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and cellular identity.[1] Histone methyltransferases (HMTs) are a class of enzymes that catalyze the transfer of a methyl group from the cofactor S-Adenosyl-L-methionine (SAM) to the lysine or arginine residues of histone proteins.[2] This process is integral to a multitude of cellular processes, and its dysregulation has been implicated in various diseases, including cancer.[2][3] SAM is the universal methyl donor for all HMTs, making it an indispensable tool for studying their activity and for the development of novel therapeutic agents targeting these enzymes.[4]

Quantitative Data: Kinetic Parameters of HMTs with SAM

The enzymatic efficiency of various histone methyltransferases is characterized by their Michaelis-Menten constant (Km) and catalytic rate (kcat) for S-Adenosyl-methionine. A lower Km value indicates a higher affinity of the enzyme for SAM. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. Below is a summary of kinetic constants for several H3K9 histone methyltransferases.

Histone MethyltransferaseSubstrateKm (SAM, µM)kcat (min⁻¹)Catalytic Efficiency (kcat/Km, µM⁻¹min⁻¹)
EHMT1H3K9me01.2 ± 0.28.3 ± 0.26.9
H3K9me11.1 ± 0.21.3 ± 0.031.2
H3K9me21.3 ± 0.30.44 ± 0.020.34
EHMT2H3K9me01.5 ± 0.34.9 ± 0.23.3
H3K9me11.4 ± 0.31.4 ± 0.051.0
H3K9me21.8 ± 0.40.7 ± 0.030.39
SUV39H1H3K9me00.9 ± 0.22.4 ± 0.12.7
H3K9me10.8 ± 0.21.7 ± 0.062.1
H3K9me21.1 ± 0.30.17 ± 0.010.15
SUV39H2H3K9me02.1 ± 0.44.1 ± 0.22.0
H3K9me12.3 ± 0.54.2 ± 0.21.8
H3K9me22.5 ± 0.63.9 ± 0.21.6

Data adapted from a study on the intrinsic catalytic properties of H3K9 methyltransferases.[5]

Signaling and Experimental Workflow Visualizations

To better understand the biochemical processes and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Histone Methyltransferase (HMT) Catalytic Cycle HMT Histone Methyltransferase (HMT) HMT_SAM HMT-SAM Complex HMT->HMT_SAM Binds SAM This compound (SAM) SAM->HMT_SAM Binds Histone Histone Substrate (e.g., H3K9) HMT_SAM_Histone Ternary Complex Histone->HMT_SAM_Histone Binds HMT_SAM->HMT_SAM_Histone Binds HMT_SAM_Histone->HMT Enzyme Regeneration Methylated_Histone Methylated Histone (e.g., H3K9me1) HMT_SAM_Histone->Methylated_Histone Methyl Transfer SAH S-Adenosyl- homocysteine (SAH) HMT_SAM_Histone->SAH Product Release

Caption: Catalytic mechanism of histone methylation.

G cluster_1 Experimental Workflow for HMT Activity Assay A 1. Reaction Setup: - HMT Enzyme - Histone Substrate - [3H]-SAM - Assay Buffer B 2. Incubation: Typically 30-60 min at 30°C A->B C 3. Reaction Termination: - Addition of stop solution - or spotting onto filter paper B->C D 4. Separation of Substrate and Product: - Filter binding and washing C->D E 5. Detection: - Scintillation Counting of [3H]-methylated histone D->E

Caption: Radiometric HMT assay workflow.

Experimental Protocols

The following are generalized protocols for determining histone methyltransferase activity. Specific concentrations of enzyme, substrate, and SAM, as well as incubation times, may need to be optimized for each specific HMT.

Protocol 1: Radiometric Histone Methyltransferase Assay using [³H]-SAM

This assay measures the incorporation of a tritium-labeled methyl group from [³H]-SAM onto a histone substrate.[6]

Materials:

  • Purified Histone Methyltransferase (HMT)

  • Histone substrate (e.g., recombinant histone H3, histone octamers, or specific peptide)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • P81 phosphocellulose filter paper

  • Wash Buffer (e.g., 50 mM NaHCO₃, pH 9.0)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the HMT Assay Buffer and the desired concentration of histone substrate.

    • In individual microcentrifuge tubes, add the master mix.

    • Add the purified HMT to each reaction tube. For a negative control, add buffer instead of the enzyme.

    • To initiate the reaction, add [³H]-SAM (final concentration typically 1-10 µM). The total reaction volume is typically 20-50 µL.[6]

  • Incubation:

    • Incubate the reactions at the optimal temperature for the HMT, typically 30°C, for 30-60 minutes.[7]

  • Reaction Termination and Spotting:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing:

    • Wash the filter papers 3-4 times with the Wash Buffer for 5-10 minutes each to remove unincorporated [³H]-SAM.

    • Perform a final wash with ethanol to dry the filter papers.

  • Detection:

    • Place the dried filter papers into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

  • The amount of incorporated [³H]-methyl groups is proportional to the HMT activity.

  • Calculate the specific activity of the enzyme based on the counts per minute (CPM), the specific activity of the [³H]-SAM, and the amount of enzyme used.

Protocol 2: Non-Radioactive, Fluorescence-Based HMT Assay

This protocol describes a coupled-enzyme assay that measures the production of S-adenosylhomocysteine (SAH), the by-product of the methylation reaction.[8]

Materials:

  • Purified Histone Methyltransferase (HMT)

  • Histone substrate

  • This compound (SAM)

  • HMT Assay Buffer

  • Coupled-enzyme assay kit (containing SAH hydrolase, adenosine deaminase, and a fluorescent probe)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reaction Setup:

    • In a 96-well or 384-well microplate, add the HMT Assay Buffer, histone substrate, and SAM.

    • Add the purified HMT to initiate the reaction. Include a no-enzyme control.

  • Addition of Detection Reagents:

    • Immediately add the coupled-enzyme mix from the assay kit to each well. This mix will convert the SAH produced into a detectable fluorescent signal.

  • Incubation and Measurement:

    • Incubate the plate at the desired temperature.

    • Measure the fluorescence intensity at regular intervals using a microplate reader. The assay can be run in kinetic or end-point mode.

Data Analysis:

  • The rate of increase in fluorescence is directly proportional to the rate of SAH production and thus to the HMT activity.

  • A standard curve can be generated using known concentrations of SAH to quantify the amount of product formed.

Application Notes

  • Substrate Specificity: The described assays can be adapted to determine the substrate specificity of an HMT by testing various histone proteins or peptides.[6]

  • Inhibitor Screening: These protocols are suitable for high-throughput screening (HTS) of small molecule libraries to identify potential HMT inhibitors.[2] Inhibitors can be SAM-competitive, substrate-competitive, or allosteric.[2]

  • Drug Development: Identified inhibitors can serve as lead compounds for the development of novel therapeutics for diseases associated with aberrant HMT activity, such as various cancers.[3]

  • Kinetic Characterization: By varying the concentration of SAM and the histone substrate, these assays can be used to determine the kinetic parameters (Km and kcat) of an HMT.[5]

References

Application Notes and Protocols for the Quantification of S-Adenosyl-DL-methionine (SAM) in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Adenosyl-DL-methionine (SAM), a crucial metabolite, serves as the primary methyl group donor in a vast array of biological reactions, including the methylation of DNA, RNA, proteins, and lipids.[1] These methylation events are fundamental to the regulation of gene expression, signal transduction, and cellular metabolism. The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is often referred to as the "methylation potential" and is a critical indicator of the cell's capacity to perform methylation reactions.[2][3] Dysregulation of SAM levels has been implicated in various diseases, including neurological disorders, liver disease, and cancer.[4] Consequently, the accurate quantification of intracellular SAM concentrations is paramount for researchers in basic science and drug development.

This document provides detailed application notes and protocols for the most common techniques used to quantify SAM in cell lysates: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Key Considerations for SAM Quantification

Sample Stability: SAM is notoriously unstable, particularly at neutral or alkaline pH and elevated temperatures, where it can degrade to 5'-methylthioadenosine (MTA) and other products.[1][5][6] Therefore, proper sample handling and storage are critical for accurate quantification. It is recommended to keep samples on ice during processing and to store lysates at -80°C for long-term storage.[7][8] Acidic conditions can improve SAM stability.[7]

Diastereomers: SAM exists as two diastereomers: the biologically active (S,S)-AdoMet and the inactive (R,S)-AdoMet.[9] Commercial SAM preparations can contain a significant portion of the inactive form.[9] Chromatographic methods should ideally be able to resolve these two forms if the focus is on the biologically active concentration.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different SAM quantification techniques, providing a basis for method selection based on the specific experimental needs.

ParameterHPLC-UVLC-MS/MSELISA
Limit of Detection (LOD) ~10 nmol/L[10]2.5 - 10 nmol/L[7][10]~0.625 nM[2][8]
Linearity Range 0.02 - 25.0 µM[10]0.010 - 5 µM[5]Varies by kit, typically in the nM to low µM range
Precision (Intra-assay) < 9%[7]< 9%[7]Varies by kit, typically < 10%
Precision (Inter-assay) < 13%[7]< 13%[7]Varies by kit, typically < 15%
Sample Volume ~200 µL of blood or 0.5-10^6 cellsAs low as 20 µL of cell lysate[5][11]Varies by kit, typically 50-100 µL
Specificity Good, can resolve diastereomers with specific methods[9]Excellent, high specificity due to mass detectionGood, but potential for cross-reactivity
Throughput ModerateHighHigh

Experimental Protocols

I. Cell Lysis and Sample Preparation

Proper cell lysis and sample preparation are critical for accurate SAM quantification, regardless of the downstream analytical method.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., 0.1 M perchloric acid or a buffer containing protease inhibitors)

  • Cell scrapers

  • Microcentrifuge tubes

  • Sonicator or homogenizer

  • Centrifuge capable of 10,000 x g at 4°C

Protocol:

  • Cell Harvesting: Aspirate the cell culture medium and wash the cells three times with ice-cold PBS to remove any residual medium.[12]

  • Cell Lysis:

    • For adherent cells: Add an appropriate volume of ice-cold Lysis Buffer to the plate and scrape the cells.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), discard the supernatant, and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenization: Sonicate or homogenize the cell lysate on ice to ensure complete cell disruption.[8]

  • Protein Precipitation and Clarification: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.[8]

  • Supernatant Collection: Carefully collect the supernatant, which contains the SAM, and transfer it to a fresh, pre-chilled microcentrifuge tube.

  • Storage: Analyze the samples immediately or store them at -80°C.[8]

G cluster_prep Sample Preparation Workflow start Start: Cell Culture harvest Harvest Cells (Wash with PBS) start->harvest lysis Cell Lysis (e.g., Perchloric Acid) harvest->lysis homogenize Homogenization (Sonication) lysis->homogenize centrifuge Centrifugation (10,000 x g, 4°C) homogenize->centrifuge collect Collect Supernatant centrifuge->collect store Store at -80°C or Proceed to Analysis collect->store

Caption: Workflow for cell lysate preparation for SAM analysis.

II. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for SAM quantification.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm)[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • SAM standard for calibration curve

Protocol:

  • Sample Preparation: Prepare cell lysates as described in Protocol I.

  • HPLC Analysis:

    • Column: Sunfire C8 column (3.5 µm, 4.6 × 100 mm) or equivalent.[5]

    • Mobile Phase: Isocratic elution with 5% Methanol / 95% Water containing 0.1% formic acid.[5]

    • Flow Rate: 0.75 mL/min.[5]

    • Injection Volume: 5 µL.[5]

    • Detection: UV absorbance at 257 nm.[9]

    • Run Time: 5 minutes per sample.[5]

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of SAM.

    • Integrate the peak area corresponding to SAM in the sample chromatograms.

    • Calculate the concentration of SAM in the samples by comparing their peak areas to the standard curve.

G cluster_hplc HPLC Quantification Workflow sample Prepared Cell Lysate inject Inject Sample (5 µL) sample->inject separate HPLC Separation (C18 Column) inject->separate detect UV Detection (257 nm) separate->detect quantify Quantification (Standard Curve) detect->quantify result SAM Concentration quantify->result

Caption: General workflow for SAM quantification by HPLC.

III. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for SAM quantification, making it the gold standard for many applications.[7][10]

Materials:

  • LC-MS/MS system (e.g., ESI-triple quadrupole)

  • Penta-fluorinated or porous graphitic carbon column for enhanced retention of polar analytes like SAM.[7][10]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • SAM standard and a stable isotope-labeled internal standard (e.g., D3-SAM)

Protocol:

  • Sample Preparation: Prepare cell lysates as described in Protocol I. Spike samples with the internal standard.

  • LC-MS/MS Analysis:

    • Column: Hypercarb column (30 mm × 2.1 mm, 3 μm) or equivalent.[7]

    • Mobile Phase Gradient: A gradient elution may be necessary to achieve optimal separation.

    • Ionization Mode: Positive electrospray ionization (ESI+).[5]

    • Mass Spectrometry: Operate in Selected Reaction Monitoring (SRM) mode.

      • SAM transition: m/z 399 -> 250[13]

      • SAH transition (optional but recommended): m/z 385 -> 136[13]

  • Quantification:

    • Generate a standard curve using known concentrations of SAM and a fixed concentration of the internal standard.

    • Determine the peak area ratio of the analyte to the internal standard.

    • Calculate the concentration of SAM in the samples based on the standard curve.

G cluster_lcms LC-MS/MS Quantification Workflow sample Prepared Cell Lysate + Internal Standard inject Inject Sample sample->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize detect MS/MS Detection (SRM Mode) ionize->detect quantify Quantification (Ratio to Internal Std) detect->quantify result SAM Concentration quantify->result

Caption: Workflow for SAM quantification using LC-MS/MS.

IV. Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits provide a high-throughput and relatively simple method for SAM quantification, suitable for screening large numbers of samples.[2][8]

Materials:

  • Commercial SAM ELISA kit (e.g., from Cell Biolabs)[2][8]

  • Microplate reader

Protocol:

  • Follow the Manufacturer's Instructions: The protocol will vary depending on the specific kit. A general workflow for a competitive ELISA is provided below.

  • Plate Coating: A plate is pre-coated with a SAM conjugate.

  • Competitive Binding: Samples and a specific anti-SAM antibody are added to the wells. The SAM in the sample competes with the coated SAM for antibody binding.

  • Washing: Unbound antibody is washed away.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

  • Substrate Addition: A substrate is added that is converted by the enzyme to produce a colorimetric or fluorometric signal.

  • Signal Detection: The signal is measured using a microplate reader. The signal intensity is inversely proportional to the amount of SAM in the sample.

  • Quantification: A standard curve is generated using known concentrations of SAM, and the sample concentrations are determined from this curve.

G cluster_elisa Competitive ELISA Workflow for SAM sample Sample/Standard + Anti-SAM Ab incubate Incubate in SAM-Coated Plate sample->incubate wash1 Wash incubate->wash1 secondary Add Secondary Ab-HRP wash1->secondary wash2 Wash secondary->wash2 substrate Add Substrate wash2->substrate read Read Signal substrate->read quantify Quantify with Standard Curve read->quantify result SAM Concentration quantify->result

Caption: General workflow for a competitive ELISA for SAM quantification.

The SAM Cycle and its Importance

The concentration of SAM is tightly regulated through the SAM cycle. Understanding this pathway is crucial for interpreting changes in SAM levels.

G cluster_sam_cycle The SAM Cycle methionine Methionine sam S-Adenosylmethionine (SAM) methionine->sam MAT atp ATP atp->sam methylated_product Methylated Product sam->methylated_product sah S-Adenosylhomocysteine (SAH) sam->sah Methyltransferases methyl_acceptor Methyl Acceptor (DNA, Protein, etc.) methyl_acceptor->methylated_product homocysteine Homocysteine sah->homocysteine SAHH homocysteine->methionine MS

References

Application Notes: Tracking Methyl Group Transfer with Radiolabeled S-Adenosyl-L-methionine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

S-Adenosyl-L-methionine (SAM or AdoMet) is a universal biological methyl group donor, playing a pivotal role in the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids.[1][2] This process, catalyzed by methyltransferase (MTase) enzymes, is fundamental to numerous cellular functions such as epigenetic regulation, signal transduction, and biosynthesis.[2][3][4] The use of radiolabeled SAM, typically with tritium ([³H]) or carbon-14 ([¹⁴C]), provides a highly sensitive and direct method for tracking the transfer of a methyl group from SAM to its substrate.[5][6] This technique is invaluable for identifying novel MTase substrates, characterizing enzyme kinetics, and screening for inhibitors in drug discovery.[5][7]

The basic principle involves incubating a target substrate with a specific MTase in the presence of radiolabeled SAM. The methyl group from [³H]SAM or [¹⁴C]SAM is transferred to the substrate.[5] The resulting radiolabeled product can then be separated from the unreacted radiolabeled SAM and quantified using methods like liquid scintillation counting or autoradiography.[8] This allows for the precise measurement of methyltransferase activity.

The Central Role of SAM in Cellular Metabolism

SAM is synthesized from methionine and ATP and occupies a central node in cellular metabolism, linking three critical pathways: transmethylation, transsulfuration, and aminopropylation.[2][3]

  • Transmethylation: SAM donates its methyl group to a substrate, forming S-adenosyl-L-homocysteine (SAH).[3] SAH is a potent inhibitor of methyltransferases and is subsequently hydrolyzed to homocysteine and adenosine.[3]

  • Transsulfuration: Homocysteine can be converted into cysteine, a precursor for the major cellular antioxidant glutathione.[1]

  • Aminopropylation: SAM can be decarboxylated to serve as a donor of an aminopropyl group for the synthesis of polyamines, which are essential for cell growth and differentiation.[1]

The ratio of SAM to SAH, often referred to as the "methylation index," is a critical indicator of the cell's capacity for methylation.[1]

Methionine_Cycle Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM MAT (ATP -> PPi+Pi) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Polyamines Polyamines SAM->Polyamines Aminopropylation invis1 Hcy Homocysteine SAH->Hcy SAHH Hcy->Met Cystathionine Cystathionine Hcy->Cystathionine CBS invis2 Cysteine Cysteine Cystathionine->Cysteine CTH Glutathione Glutathione Cysteine->Glutathione Substrate Acceptor Substrate (DNA, RNA, Protein) Methylated_Substrate Methylated Substrate Substrate->Methylated_Substrate

Caption: The Methionine Cycle and its associated pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters for radiolabeled SAM and typical assay conditions.

Table 1: Characteristics of Commercially Available Radiolabeled SAM

Parameter [³H]SAM [¹⁴C]SAM Reference
Specific Activity 12 - 18 Ci/mmol 58 mCi/mmol [6][8]
Concentration ~1.0 mCi/mL Not specified [6]
Molar Concentration ~66 µM Not specified [9]

| Label Position | S-[methyl-³H] | [¹⁴C-methyl] |[8][9] |

Table 2: Typical Reaction Conditions for In Vitro DNA Methylation Assay

Component Concentration / Amount Reference
DNA Substrate 1 µg [9]
[³H]SAM 4 µL of ~66 µM stock [9]
Methyltransferase 4 - 25 units [9]
Reaction Buffer 1X [9]
Total Volume 20 - 50 µL [9]
Incubation Time 1 - 4 hours [9]

| Incubation Temperature | 37°C |[9] |

Table 3: Quantitative Analysis Limits for SAM and SAH by LC-MS/MS

Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
SAM 5 - 10 nmol/L 10 - 20 nmol/L [10][11]

| SAH | 1 - 2.5 nmol/L | 3 nmol/L |[10][11] |

Protocols

Protocol 1: In Vitro DNA Methylation Assay using [³H]SAM

This protocol is adapted from New England Biolabs for labeling DNA using a methyltransferase and tritiated SAM.[9] It is a discontinuous assay that measures the endpoint incorporation of the radiolabel.

Materials:

  • [³H]SAM (e.g., PerkinElmer NET155V)[9]

  • DNA substrate (1 µg)

  • DNA Methyltransferase (e.g., M.SssI)

  • 10X Methyltransferase Reaction Buffer

  • Nuclease-free water

  • Reaction tubes

  • Heating block or water bath

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, add the following components in order on ice:

    • Nuclease-free Water (to a final volume of 20 µL)

    • 2 µL of 10X Reaction Buffer

    • 4 µL of [³H]SAM (~66 µM)

    • 1 µg of DNA (in a volume ≤ 5 µL)

    • 1 µL of Methyltransferase (4–25 units)

  • Mixing: Gently mix the reaction by pipetting up and down several times.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (typically 37°C) for 1 hour. For increased labeling, the incubation time can be extended up to 4 hours.

  • Stopping the Reaction: Terminate the reaction by heat inactivation at 65°C for 20 minutes.[9]

  • Quantification: Separate the labeled DNA from unincorporated [³H]SAM. This is commonly achieved using a filter-binding assay. The DNA is spotted onto filter paper (e.g., DE81), which is then washed with a suitable buffer (like trichloroacetic acid, TCA) to remove free [³H]SAM.[8] The radioactivity retained on the filter, corresponding to the methylated DNA, is measured by liquid scintillation counting.

DNA_Methylation_Workflow Start Start Setup 1. Assemble Reaction on Ice (DNA, [³H]SAM, Buffer, Enzyme) Start->Setup Incubate 2. Incubate at 37°C (1-4 hours) Setup->Incubate Stop 3. Stop Reaction (Heat Inactivation at 65°C) Incubate->Stop Separate 4. Separate Labeled DNA (Filter-Binding Assay) Stop->Separate Quantify 5. Quantify Radioactivity (Liquid Scintillation Counting) Separate->Quantify End End Quantify->End

Caption: Workflow for an in vitro DNA methylation assay.
Protocol 2: In Vitro Protein Methylation Assay

This protocol is designed to determine if a specific protein is a substrate for a protein methyltransferase (PRMT) using immunoprecipitation and radiolabeling.[12]

Materials:

  • Cells expressing an epitope-tagged PRMT (e.g., HA-tagged)

  • Lysis buffer

  • Antibody against the epitope tag (e.g., anti-HA)

  • Protein A/G agarose beads

  • Purified substrate protein

  • [³H]SAM

  • Wash buffer

  • SDS-PAGE loading buffer

Procedure:

  • Enzyme Preparation:

    • Lyse mammalian cells expressing the epitope-tagged PRMT.

    • Immunoprecipitate the PRMT from the cell lysate using an appropriate antibody (e.g., anti-HA) coupled to protein A/G agarose beads.[12]

    • Wash the beads extensively to remove non-specifically bound proteins.[12]

  • Methylation Reaction:

    • Resuspend the beads containing the immunoprecipitated PRMT in a reaction buffer.

    • Add the purified substrate protein and [³H]SAM to the bead suspension.

    • Incubate the mixture at 37°C for 1-2 hours with gentle agitation to allow the methylation reaction to proceed.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the sample at 95°C for 5 minutes. This will elute the proteins from the beads.

    • Separate the reaction products by SDS-PAGE.[12]

    • Transfer the separated proteins to a PVDF membrane.

    • Visualize the methylated substrate protein by autoradiography or fluorography.[12] The presence of a radioactive band at the expected molecular weight of the substrate confirms methylation.

Protein_Methylation_Workflow Start Start Lysis 1. Lyse cells expressing epitope-tagged PRMT Start->Lysis IP 2. Immunoprecipitate PRMT with antibody-coated beads Lysis->IP Wash 3. Wash beads to remove non-specific proteins IP->Wash Reaction 4. Incubate beads with Substrate Protein + [³H]SAM Wash->Reaction SDS_PAGE 5. Stop reaction & elute proteins, run SDS-PAGE Reaction->SDS_PAGE Visualize 6. Transfer to membrane and visualize via Autoradiography SDS_PAGE->Visualize End End Visualize->End

Caption: Workflow for an in vitro protein methylation assay.
Protocol 3: In Vivo Cell-Based Protein Methylation Assay

This method allows for the labeling of methylated proteins within living cells by supplying a radiolabeled precursor, L-[methyl-³H]methionine, which is metabolically converted to [³H]SAM.[13]

Materials:

  • Cultured cells (e.g., HeLa)

  • Complete growth medium

  • Methionine-free medium (DMEM/-Met)

  • Protein synthesis inhibitors (e.g., cycloheximide, chloramphenicol)

  • L-[methyl-³H]methionine

  • Cold 1X PBS

  • Cold RIPA lysis buffer

Procedure:

  • Cell Preparation: Grow cells to approximately 80% confluency in a 10-cm dish.[13]

  • Inhibition of Protein Synthesis:

    • Wash the cells with 1X PBS.

    • Add growth medium containing protein synthesis inhibitors (e.g., 100 µg/mL cycloheximide) and incubate for 30 minutes at 37°C.[13] This step is crucial to prevent the incorporation of the radiolabeled methionine into newly synthesized proteins.[13]

  • Radiolabeling:

    • Wash the cells once with methionine-free medium that also contains the protein synthesis inhibitors.

    • Add 5 mL of this methionine-free medium to the plate.

    • Add L-[methyl-³H]methionine (e.g., 50 µL of 1 mCi/mL stock) to the medium.[13]

    • Incubate for 3 hours at 37°C.[13]

  • Cell Lysis:

    • Wash the cells twice with cold 1X PBS to remove unincorporated radiolabel.[13]

    • Add 600 µL of cold RIPA lysis buffer and scrape the cells.[13]

    • Transfer the lysate to a microcentrifuge tube and rock for 10 minutes at 4°C.[13]

    • Clarify the lysate by centrifugation at 15,000 x g for 15 minutes.[13]

  • Analysis: The radiolabeled proteins in the supernatant can now be analyzed, typically by immunoprecipitating a protein of interest followed by SDS-PAGE and fluorography to visualize the methylated protein.[13]

InVivo_Labeling_Workflow Start Start: Culture cells to 80% confluency Inhibit 1. Inhibit Protein Synthesis (e.g., Cycloheximide, 30 min) Start->Inhibit Label 2. Label with L-[methyl-³H]methionine in Met-free medium (3 hours) Inhibit->Label Wash 3. Wash cells twice with cold 1X PBS Label->Wash Lyse 4. Lyse cells with cold RIPA buffer Wash->Lyse Analyze 5. Analyze lysate (Immunoprecipitation, SDS-PAGE, Fluorography) Lyse->Analyze End End Analyze->End

Caption: Workflow for in vivo protein methylation labeling.

References

High-Performance Liquid Chromatography (HPLC) Methods for S-Adenosylmethionine (SAMe) Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of S-adenosylmethionine (SAMe) using High-Performance Liquid Chromatography (HPLC). The following sections offer a comparative overview of various HPLC methods, step-by-step experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable method for their specific analytical needs.

Introduction to SAMe Analysis by HPLC

S-adenosylmethionine (SAMe) is a critical methyl donor in numerous biological reactions and its quantification is essential in various fields, including biochemistry, clinical diagnostics, and pharmaceutical development.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of SAMe in diverse samples such as pharmaceutical formulations, dietary supplements, and biological fluids.[2]

Common HPLC approaches for SAMe analysis include reversed-phase (RP-HPLC) and ion-pair chromatography. Detection is typically achieved using UV-Visible spectrophotometry or fluorescence detectors.[1] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Comparative Data of HPLC Methods for SAMe Analysis

The following table summarizes the key quantitative parameters from various published HPLC methods for SAMe analysis, allowing for a direct comparison of different analytical approaches.

Method ReferenceColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time of SAMe (min)
Method 1: RP-HPLC for Pharmaceutical Formulations Discovery C18 (150 x 2.1 mm, 5 µm)Isocratic elution with a mobile phase containing surface-active agents. Specific composition proprietary but highlights the use of anionic surfactants.Not SpecifiedUVNot Specified
Method 2: RP-HPLC for Bulk Drug and Metadoxine Combination[3] Shimadzu C18 (250 x 4.6 mm, 5 µm)Phosphate Buffer (pH 3.5) : Methanol (92:8 v/v)1.0UV at 210 nmNot Specified
Method 3: Ion-Pair HPLC for Dietary Supplements[4] Reversed-phase C8Gradient elution with a mobile phase containing phosphate buffer, sodium octanesulfonate, and acetonitrile.1.2UV at 257 nmNot Specified
Method 4: RP-HPLC for Stereoisomer Separation[5] Kinetex C18 (250 x 4.6 mm, 5 µm)Isocratic elution with 50 mM ammonium formate buffer (pH 4.0).1.0UV at 257 nm~8.6 (for (S,S)-AdoMet)
Method 5: HPLC-Fluorescence for Biological Samples[1] Not SpecifiedNot SpecifiedNot SpecifiedFluorescence (Ex: 270 nm, Em: 410 nm) after derivatization to 1,N6-ethanoderivatives.Not Specified
Method 6: HPLC-PDA-MS for Plasma and Blood[6] Not SpecifiedNot SpecifiedNot SpecifiedPDA and MSNot Specified

Experimental Protocols

This section provides detailed methodologies for sample preparation and HPLC analysis based on established protocols.

Protocol 1: Reversed-Phase HPLC for SAMe in Pharmaceutical Formulations

This protocol is adapted from a method for the analysis of SAMe in pharmaceutical preparations.

Objective: To quantify SAMe in tablets or other solid dosage forms.

Materials:

  • HPLC system with UV detector

  • Discovery C18 column (150 x 2.1 mm, 5 µm) or equivalent

  • Mobile phase (consult specific application note for proprietary composition of anionic surfactants)

  • SAMe reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of SAMe reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of SAMe and transfer it to a volumetric flask.

    • Add a portion of the mobile phase, sonicate for 10-15 minutes to dissolve the SAMe, and then dilute to volume with the mobile phase.[3]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and equilibrate with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to the appropriate wavelength (e.g., 257 nm).[5]

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and determine the peak area of SAMe.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the SAMe standards against their concentrations.

    • Determine the concentration of SAMe in the sample solution from the calibration curve.

    • Calculate the amount of SAMe in the original pharmaceutical formulation.

Protocol 2: Ion-Pair HPLC for SAMe in Dietary Supplements

This protocol is based on a method for the determination of SAMe in dietary supplement tablets using ion-pair chromatography.[4]

Objective: To quantify SAMe in dietary supplements using a reversed-phase column with an ion-pair reagent.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C8 column

  • Mobile Phase A: Phosphate buffer with sodium octanesulfonate (ion-pair reagent)

  • Mobile Phase B: Acetonitrile

  • SAMe reference standard

  • Phosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions as described in Protocol 3.1, using the phosphate buffer for extraction and dilution. The use of an acidic buffer is crucial for SAMe stability.[4]

  • HPLC Analysis:

    • Install the C8 column and equilibrate the system with the initial mobile phase composition.

    • Set the UV detector to 257 nm.[4]

    • Use a gradient elution program, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B (acetonitrile) to elute SAMe.

    • Inject the prepared standard and sample solutions.

  • Quantification:

    • Follow the quantification steps outlined in Protocol 3.1.

Visualized Workflows

The following diagrams illustrate the general workflows for SAMe analysis by HPLC.

HPLC_Sample_Preparation_Workflow cluster_sample Sample Collection & Weighing cluster_extraction Extraction cluster_prep Final Preparation start Start: Obtain Sample (e.g., Tablets, Powder) weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Solvent (e.g., Mobile Phase, Buffer) weigh->dissolve sonicate Sonicate to Aid Dissolution dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter end end filter->end Ready for HPLC Injection

Figure 1. General workflow for sample preparation for HPLC analysis of SAMe.

HPLC_Analysis_Workflow start Start: Equilibrate HPLC System injection Inject Sample/Standard start->injection separation Separation on HPLC Column injection->separation detection Detection by UV/Fluorescence separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification end End: Report Results quantification->end

Figure 2. General workflow for the HPLC analysis of SAMe.

References

Troubleshooting & Optimization

How to prevent S-Adenosyl-DL-methionine degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-Adenosyl-DL-methionine (SAMe). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of SAMe in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound (SAMe) degradation in aqueous solutions?

A1: SAMe primarily degrades via two main non-enzymatic pathways in aqueous solutions:

  • Cleavage: Intramolecular displacement reaction leading to the formation of 5'-methylthioadenosine (MTA) and homoserine lactone.[1] This is a significant degradation route, especially under physiological conditions (pH 7.5 and 37°C).[2]

  • Hydrolysis: Cleavage of the glycosidic bond, resulting in the formation of adenine and S-ribosylmethionine. This pathway is more prevalent at neutral and alkaline pH.[3]

Additionally, the biologically active (S,S) diastereoisomer can undergo epimerization at the sulfonium center to form the inactive (R,S) diastereoisomer.[1]

Q2: What are the key factors that influence the stability of SAMe in aqueous solutions?

A2: The stability of SAMe is significantly affected by several factors:

  • pH: SAMe is most stable in acidic conditions (pH 3.0-5.0) and becomes increasingly unstable as the pH approaches neutral and alkaline levels.[4]

  • Temperature: Higher temperatures accelerate the degradation of SAMe.[4] For long-term storage of aqueous solutions, freezing is the optimal method to prevent degradation.[1]

  • Presence of Water: Humidity and the presence of water contribute to the degradation of SAMe, both in solution and in its dry state.[4]

Q3: How should I store my SAMe solutions to ensure maximum stability?

A3: For optimal stability, aqueous solutions of SAMe should be stored frozen (-20°C or -80°C).[1][5] If the solution needs to be kept for a short period at a higher temperature, it is crucial to maintain an acidic pH (ideally between 3.0 and 5.0) and keep the temperature as low as possible.[4]

Q4: Can I use buffers to stabilize my SAMe solutions?

A4: Yes, using an acidic buffer system is a primary strategy for stabilizing SAMe in aqueous solutions. A buffer with a pH in the range of 3.0 to 5.0 is recommended to minimize degradation.[4] For example, a sodium phosphate buffer at pH 2.5 has been used in analytical procedures to maintain stability.

Q5: Are there any chemical stabilizers I can add to my SAMe solution?

A5: Yes, certain excipients can enhance the stability of SAMe. The disaccharide trehalose has been shown to have a protective effect, slowing down the degradation of lyophilized SAMe.[4][6] In one study, 65% of SAMe was detected after 50 days at 37°C when stabilized with trehalose.[4][6]

Troubleshooting Guides

Problem 1: My SAMe solution is rapidly losing activity during my in vitro assay.

Possible Cause Troubleshooting Step
Incorrect pH of the assay buffer. Neutral or alkaline pH significantly accelerates SAMe degradation. Verify the pH of your assay buffer. If possible, adjust the final pH of your reaction mixture to be as acidic as your experimental system allows, ideally below pH 7.0.
Elevated incubation temperature. High temperatures increase the rate of degradation. If your experiment allows, consider running the assay at a lower temperature. For temperature-sensitive assays, minimize the pre-incubation time of SAMe at the elevated temperature.
Prolonged incubation time. The half-life of SAMe in solution at 37°C and pH 7.5 can range from 16 to 42 hours.[2] If your assay runs for an extended period, consider adding fresh SAMe at intermediate time points or calculating the degradation rate to account for the loss.
Presence of nucleophiles in the buffer. Certain buffer components can react with SAMe. If you suspect this is an issue, try switching to a different buffer system.

Problem 2: I am observing unexpected peaks in my HPLC analysis of a SAMe-containing sample.

Possible Cause Troubleshooting Step
Degradation of SAMe. The unexpected peaks are likely degradation products such as 5'-methylthioadenosine (MTA), adenine, and homoserine lactone. Compare the retention times of your unknown peaks with those of commercially available standards for these degradation products.
Epimerization of (S,S)-SAMe. The biologically inactive (R,S)-SAMe diastereomer may be forming over time. Use an HPLC method capable of resolving the (S,S) and (R,S) forms to confirm.[5]
Sample preparation issues. Ensure that the sample diluent is acidic (e.g., dilute HCl or a low pH buffer) and that the sample is kept cold during preparation and while in the autosampler.

Data on SAMe Degradation

The following tables summarize quantitative data on the degradation of SAMe under various conditions.

Table 1: Degradation of SAMe at 37°C and pH 7.5

Degradation PathwayFirst-Order Rate Constant (s⁻¹)
Racemization1.8 x 10⁻⁶
Cleavage to MTA and homoserine lactone4.6 x 10⁻⁶
Hydrolysis to adenine and S-pentosylmethionine3.0 x 10⁻⁶

Data from Wu et al. as cited in[4]

Table 2: Stability of SAMe in Aqueous Solution at 38°C

Incubation Time (days)Remaining SAMe Concentration (%)
752%
1432%

Data from Desiderio et al.[1]

Table 3: Stability of SAMe in Liver Tissue Samples

Storage ConditionTimeDecrease in SAM/SAH Ratio
4°C5 min33.8%
4°C15 min44.9%
25°C2 min48.1%
25°C5 min63.2%
-80°C2 months39.8%
-80°C6 months51.9%

Data from Melnyk et al.[7]

Experimental Protocols

Protocol 1: Preparation and Storage of Stabilized SAMe Aqueous Solutions

Objective: To prepare a stock solution of SAMe with enhanced stability for use in various experimental applications.

Materials:

  • This compound (as a stable salt, e.g., tosylate disulfate salt)

  • Nuclease-free, sterile water

  • Sterile 0.1 M HCl

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of SAMe powder in a sterile microcentrifuge tube.

  • Add a small volume of sterile 0.1 M HCl to dissolve the SAMe powder. The final pH of the solution should be between 3.0 and 4.0.

  • Add nuclease-free, sterile water to reach the final desired concentration.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Immediately freeze the aliquots at -80°C for long-term storage.

  • For use, thaw an aliquot on ice and use it immediately. Avoid repeated freeze-thaw cycles.

Protocol 2: Analysis of SAMe and its Degradation Products by HPLC

Objective: To quantify the concentration of SAMe and its primary degradation products (MTA and adenine) in an aqueous sample.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 2.1 mm x 15 cm, 5 µm).[8]

Mobile Phase and Gradient:

  • Mobile Phase A: 0.05 M ammonium acetate.

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient can be optimized to achieve separation. A starting point could be a gradient from 100% A to a mixture of A and B over a set time.

  • Flow Rate: 0.81 ml/min.

  • Detection Wavelength: 254 nm.[8]

Sample Preparation:

  • Dilute the sample in an acidic diluent (e.g., 0.1 M HCl) to a concentration within the linear range of the assay.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the prepared sample.

  • Run the gradient program and collect the chromatogram.

  • Identify and quantify the peaks corresponding to SAMe, MTA, and adenine by comparing their retention times and peak areas to those of known standards.

Visualizations

SAMe_Degradation_Pathways cluster_cleavage Cleavage Pathway cluster_hydrolysis Hydrolysis Pathway cluster_epimerization Epimerization SAMe This compound ((S,S)-SAMe) MTA 5'-Methylthioadenosine (MTA) SAMe->MTA Intramolecular displacement HomoserineLactone Homoserine Lactone SAMe->HomoserineLactone Adenine Adenine SAMe->Adenine Glycosidic bond cleavage SRibosylmethionine S-Ribosylmethionine SAMe->SRibosylmethionine RS_SAMe (R,S)-SAMe (inactive) SAMe->RS_SAMe Reversible

Caption: Major degradation pathways of this compound in aqueous solutions.

Experimental_Workflow_SAMe_Stabilization start Start: Prepare SAMe Solution dissolve Dissolve SAMe powder in acidic solution (pH 3-4) start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot storage Store at -80°C aliquot->storage thaw Thaw on ice before use storage->thaw use Use immediately in experiment thaw->use end End use->end

Caption: Recommended workflow for preparing and storing stable SAMe solutions.

Troubleshooting_Logic problem Problem: SAMe degradation observed check_pH Is the solution pH > 5.0? problem->check_pH adjust_pH Adjust pH to 3.0-4.0 with acid check_pH->adjust_pH Yes check_temp Is the solution stored above freezing? check_pH->check_temp No adjust_pH->check_temp freeze Store at -20°C or -80°C check_temp->freeze Yes check_age Is the solution old or repeatedly freeze-thawed? check_temp->check_age No freeze->check_age prepare_fresh Prepare a fresh solution check_age->prepare_fresh Yes solution_stable Solution is likely stable check_age->solution_stable No prepare_fresh->solution_stable

Caption: Logical troubleshooting flow for addressing SAMe degradation issues.

References

Troubleshooting low methyltransferase activity with S-Adenosyl-DL-methionine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low methyltransferase activity, particularly when using S-Adenosyl-DL-methionine (SAM) as a methyl donor.

Troubleshooting Guide: Low Methyltransferase Activity

This guide addresses common problems encountered during methyltransferase assays in a question-and-answer format.

Question: Why am I observing low or no activity in my methyltransferase assay?

Answer: Low methyltransferase activity can stem from several factors, ranging from reagent quality to suboptimal assay conditions. A systematic approach to troubleshooting is often the most effective way to identify the root cause. Below are common issues and their solutions.

1. Is your this compound (SAM) solution viable?

This compound is a critical reagent, but it is also notoriously unstable. Improper handling or storage can lead to its degradation, resulting in diminished or absent enzyme activity.

  • Use of the DL-racemic mixture: Commercially available this compound is a racemic mixture of (S)- and (R)-diastereomers. Only the (S)-diastereomer is biologically active as a methyl donor. If you are using a DL-mixture, be aware that only about half of the SAM present can be utilized by the enzyme. For highly sensitive assays, consider using purified S-Adenosyl-L-methionine.

  • Improper storage: SAM is sensitive to temperature and pH.[1] It should be stored as a lyophilized powder at -20°C or -80°C and protected from light and moisture.[2] Stock solutions should be prepared in an acidic buffer (e.g., pH 4-5) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1]

  • Degradation: At neutral or alkaline pH and at room temperature, SAM can degrade to S-adenosyl-L-homocysteine (SAH) and 5'-methylthioadenosine (MTA).[3] SAH is a known inhibitor of most methyltransferases, so its accumulation can significantly reduce enzyme activity.

2. Are your assay conditions optimized?

Methyltransferases, like all enzymes, have optimal conditions for activity.

  • Suboptimal pH: Most methyltransferases exhibit optimal activity in a pH range of 7.5 to 8.5.[4] It is crucial to verify the pH of your final reaction buffer.

  • Incorrect buffer components: The composition of your assay buffer can significantly impact enzyme activity. Ensure that the buffer does not contain any inhibitory substances. Some common buffer components and their recommended starting concentrations are summarized in the table below.

  • Suboptimal SAM concentration: The concentration of SAM should be optimized for each specific enzyme. A common starting point is in the range of 1-10 µM, but the optimal concentration can vary widely.[4] It is advisable to perform a SAM titration to determine the optimal concentration for your enzyme.

  • Enzyme concentration and stability: The concentration of the methyltransferase itself is a critical parameter. Too little enzyme will result in a low signal, while too much can lead to rapid substrate depletion and non-linear reaction rates. Enzyme stability can also be a factor; consider including a reducing agent like Dithiothreitol (DTT) to prevent oxidation.[4]

3. Is there an inhibitor present in your reaction?

The presence of an inhibitor can significantly reduce methyltransferase activity.

  • Product inhibition: As the methyltransferase reaction proceeds, S-adenosyl-L-homocysteine (SAH) is produced. SAH is a potent inhibitor of most methyltransferases.[5] If your reaction runs for too long or if your starting material is contaminated with SAH, you may observe product inhibition.

  • Contaminants in reagents: Ensure that your enzyme preparation, substrate, and other reagents are free from contaminants that may inhibit the enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the difference between S-Adenosyl-L-methionine and this compound?

S-Adenosyl-L-methionine (SAMe or AdoMet) is the biologically active form of the molecule that serves as a methyl donor in enzymatic reactions.[6] this compound is a racemic mixture containing both the active (S)-diastereomer and the inactive (R)-diastereomer. For quantitative studies, it is preferable to use the purified L-form.

Q2: How can I assess the quality of my SAM solution?

The quality of a SAM solution can be assessed by HPLC to determine the concentration of the active (S)-isomer and to check for the presence of degradation products like SAH and MTA.[7]

Q3: What are some common methods for measuring methyltransferase activity?

Several methods are available, including:

  • Radiometric assays: These assays use radiolabeled SAM (e.g., [³H]-SAM) and measure the incorporation of the radiolabeled methyl group into the substrate.[8]

  • Luminescence-based assays: Kits like MTase-Glo™ measure the production of SAH by converting it to ATP, which then drives a luciferase reaction, producing a luminescent signal.[9][10]

  • Fluorescence-based assays: These assays can be coupled to the detection of SAH or the methylated substrate.[11][12]

  • Colorimetric assays: These assays produce a color change that is proportional to the amount of SAH produced.

Q4: Can high concentrations of SAM be inhibitory?

Yes, for some methyltransferases, very high concentrations of SAM can be inhibitory.[4] This is why it is important to perform a SAM titration to determine the optimal concentration for your specific enzyme.

Quantitative Data Summary

The following table provides typical starting concentration ranges for common components of a methyltransferase assay buffer. Note that these are starting points, and optimization for each specific enzyme and substrate is crucial.

ComponentTypical Concentration RangePurposeNotes
Buffering Agent (e.g., Tris-HCl)20-100 mMMaintain a stable pHOptimal pH is typically between 7.5 and 8.5.[4]
S-Adenosyl-L-methionine (SAM)0.5 - 50 µMMethyl group donorConcentration should be near the Km for inhibitor studies. Can be inhibitory at high concentrations.[4]
Divalent Cations (e.g., MgCl₂)1-10 mMCofactor for some enzymesNot all methyltransferases require divalent cations.
Reducing Agent (e.g., DTT)1-5 mMMaintain enzyme in an active, reduced stateHelps prevent oxidative damage to the enzyme.[4]
EnzymeVariableCatalystTitrate to find the lowest concentration that gives a robust signal.
SubstrateVariableMethyl acceptorThe concentration should be optimized based on the Km of the enzyme for the substrate.

Experimental Protocols

Protocol 1: Titration of SAM Concentration

This protocol describes how to determine the optimal concentration of S-Adenosyl-L-methionine for your methyltransferase assay.

  • Prepare a series of SAM dilutions: Prepare a 2-fold serial dilution of your SAM stock solution in the assay buffer. The concentration range should span from a low concentration (e.g., 0.1 µM) to a high concentration (e.g., 100 µM).

  • Set up the reactions: For each SAM concentration, set up a reaction containing your methyltransferase, substrate, and other necessary buffer components. Include a negative control with no enzyme.

  • Initiate the reaction: Add the enzyme to each reaction mixture to start the reaction.

  • Incubate: Incubate the reactions at the optimal temperature for your enzyme for a fixed period. Ensure the reaction is in the linear range.

  • Stop the reaction: Stop the reactions using an appropriate method (e.g., adding a stop solution, heat inactivation).

  • Measure activity: Measure the methyltransferase activity using your chosen detection method.

  • Analyze the data: Plot the enzyme activity as a function of the SAM concentration. The optimal concentration will be the one that gives the highest activity before any potential substrate inhibition is observed.

Protocol 2: Assessment of Enzyme Stability

This protocol helps determine the stability of your methyltransferase under your assay conditions.

  • Pre-incubate the enzyme: Prepare a solution of your methyltransferase in the complete assay buffer, but without the substrate or SAM.

  • Incubate at different time points: Aliquot the enzyme solution and incubate it at the assay temperature for different durations (e.g., 0, 15, 30, 60, 120 minutes).

  • Initiate the reaction: At each time point, take an aliquot of the pre-incubated enzyme and add it to a reaction mixture containing the substrate and SAM to start the reaction.

  • Incubate for a fixed time: Incubate all reactions for a fixed period that is within the linear range of the assay.

  • Measure activity: Measure the methyltransferase activity for each pre-incubation time point.

  • Analyze the data: Plot the enzyme activity as a function of the pre-incubation time. A significant decrease in activity over time indicates enzyme instability under the assay conditions.

Visualizations

Methyltransferase_Reaction_Pathway SAM S-Adenosyl-L-methionine (SAM) MTase Methyltransferase (Enzyme) SAM->MTase binds Substrate Substrate (e.g., DNA, Protein) Substrate->MTase binds Methylated_Substrate Methylated Substrate MTase->Methylated_Substrate releases SAH S-Adenosyl-L-homocysteine (SAH) MTase->SAH releases

Caption: The general reaction pathway for a SAM-dependent methyltransferase.

Troubleshooting_Workflow Start Low/No Methyltransferase Activity Check_SAM Check SAM Quality and Concentration Start->Check_SAM SAM_OK SAM is Viable Check_SAM->SAM_OK Good SAM_Bad Replace SAM Check_SAM->SAM_Bad Bad Optimize_Assay Optimize Assay Conditions (pH, Buffer) Assay_OK Conditions are Optimal Optimize_Assay->Assay_OK Optimal Assay_Bad Adjust pH/Buffer Optimize_Assay->Assay_Bad Suboptimal Check_Enzyme Check Enzyme Concentration and Stability Enzyme_OK Enzyme is Active Check_Enzyme->Enzyme_OK Active Enzyme_Bad Titrate/Replace Enzyme Check_Enzyme->Enzyme_Bad Inactive/Suboptimal Check_Inhibitors Investigate Potential Inhibitors Inhibitors_OK No Inhibitors Detected Check_Inhibitors->Inhibitors_OK Absent Inhibitors_Present Identify and Remove Inhibitor Check_Inhibitors->Inhibitors_Present Present SAM_OK->Optimize_Assay Assay_OK->Check_Enzyme Enzyme_OK->Check_Inhibitors Success Activity Restored Inhibitors_OK->Success

Caption: A logical workflow for troubleshooting low methyltransferase activity.

Caption: The relationship between the racemic mixture and the active/inactive isomers of SAM.

References

Technical Support Center: Optimizing S-Adenosyl-DL-methionine (SAM) for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of S-Adenosyl-DL-methionine (SAM) for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound (SAM) solutions to prevent degradation?

A1: this compound is chemically unstable in aqueous solutions. For optimal stability, it is crucial to store SAM solutions properly. Freezing is the recommended storage method for aqueous solutions of SAM to prevent degradation and alterations in the diastereoisomeric ratio[1]. For short-term storage, preparing solutions in an acidic buffer (e.g., 20 mM HCl) can minimize decomposition[2]. Aqueous solutions are not recommended to be stored for more than one day unless acidified[2].

Q2: What factors can affect the stability and activity of SAM in my in vitro experiments?

A2: Several factors can impact the stability and activity of SAM. The molecule is sensitive to temperature and pH. It is more stable under slightly acidic conditions (pH 3.0–5.0) and at low temperatures (20–25°C)[3]. At neutral or alkaline pH, SAM degradation is accelerated[3][4]. The presence of certain substances in your assay buffer can also interfere with SAM-dependent enzyme activity. For example, high concentrations of phosphate or DTT may not be compatible with some SAM assay kits[5].

Q3: What is a typical concentration range for SAM in in vitro cell culture experiments?

A3: The effective concentration of SAM in cell culture experiments can vary depending on the cell type and the specific biological process being investigated. Studies have used SAM concentrations ranging from 0.1 mM to 3 mM[6]. It is important to note that the effects of SAM can be concentration- and time-dependent. For instance, in HCT116 colon cancer cells, lower concentrations (0.1–1 mM) stimulated proliferation in the short term (0–12 hours), while a higher concentration (3 mM) was inhibitory[6]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q4: I am observing inconsistent results in my methyltransferase assay. What could be the potential causes?

A4: Inconsistent results in methyltransferase assays using SAM can stem from several factors:

  • SAM Degradation: As SAM is unstable, using improperly stored or old solutions can lead to variable active concentrations. Always prepare fresh solutions or use aliquots stored at -80°C[2].

  • SAM Isomerization: Commercially available SAM is a mixture of the biologically active (S,S) and inactive (R,S) diastereoisomers. The (S,S) form can spontaneously convert to the inactive form in solution[7]. This can lead to an overestimation of the Km for SAM and an underestimation of the kcat[7].

  • Product Inhibition: The product of the methyltransferase reaction, S-adenosylhomocysteine (SAH), can act as a potent inhibitor of the enzyme[8]. Some assay methods include components to remove SAH to prevent this feedback inhibition[9].

  • Interfering Substances: Components in your sample or buffer, such as EDTA, ascorbic acid, SDS, and sodium azide, can interfere with the assay[10].

Troubleshooting Guides

Issue 1: Low or No Signal in a Spectrophotometric or Fluorometric Methyltransferase Assay
Possible Cause Troubleshooting Step
Degraded SAM Prepare a fresh solution of SAM from a lyophilized powder. Ensure proper storage of stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles[1][2].
Incorrect Buffer Conditions Verify the pH of your assay buffer. SAM is most stable in acidic conditions (pH 3.0-5.0)[3]. Check the compatibility of buffer components with your assay kit; for instance, some assays are not compatible with high concentrations of phosphate or DTT[5].
Inactive Enzyme Confirm the activity of your methyltransferase enzyme using a positive control substrate.
Incorrect Wavelength Reading Ensure the plate reader is set to the correct excitation and emission wavelengths as specified in your assay protocol[10].
Issue 2: High Background Signal in the Assay
Possible Cause Troubleshooting Step
Contaminated Reagents Use fresh, high-purity reagents and water to prepare buffers and solutions.
Autohydrolysis of SAM Minimize the incubation time of SAM in neutral or alkaline buffers before starting the reaction. Prepare the final reaction mixture immediately before use[10].
Interfering Substances in Sample If using cell lysates or other biological samples, consider deproteinizing the samples to remove interfering substances[10].

Experimental Protocols

Protocol 1: Preparation and Storage of SAM Stock Solution
  • Reconstitution: Dissolve lyophilized this compound powder in an appropriate solvent. For aqueous solutions, use a slightly acidic buffer (e.g., 20 mM HCl) to improve stability[2]. The solubility in water is approximately 5 mg/ml[2].

  • Concentration Determination: After dissolution, accurately determine the concentration of the SAM stock solution spectrophotometrically by measuring its absorbance at 257 nm[11].

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage[2]. For daily use, a fresh solution or an aliquot thawed on ice is recommended.

Protocol 2: General Methyltransferase Activity Assay

This protocol describes a continuous spectrophotometric assay for SAM-dependent methyltransferases.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), the methyl acceptor substrate, and the coupling enzymes (e.g., S-adenosylhomocysteine hydrolase and adenine deaminase)[9].

  • Enzyme Addition: Add the methyltransferase enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of SAM.

  • Data Acquisition: Continuously monitor the decrease in absorbance at 265 nm, which corresponds to the deamination of adenine to hypoxanthine[9].

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance change over time.

Data Presentation

Table 1: Stability of SAM under Different Storage Conditions

Storage Condition Temperature pH Stability Reference
Aqueous Solution38°CNot specified52% remaining after 7 days, 32% after 14 days[1]
Aqueous SolutionFrozenNot specifiedOptimal for preserving from degradation[1]
Lyophilized Powder with Trehalose37°CNot applicable65% remaining after 50 days[3][12]
Solution20-25°C3.0-5.0Relatively stable[3]
SolutionRoom Temperature>6.5Rapid degradation[11]

Table 2: Recommended SAM Concentrations for In Vitro Experiments

Experiment Type Cell/Enzyme System SAM Concentration Range Observed Effect Reference
Cell Proliferation AssayHCT116 Colon Cancer Cells0.1 - 1 mMIncreased proliferation (0-12h)[6]
Cell Proliferation AssayHCT116 Colon Cancer Cells3 mMInhibited proliferation[6]
Methyltransferase Kinetic AssayCePRMT52.35 - 46.96 µMUsed to determine Km and kcat[13]
Wnt Signaling RescueMethionine-depleted cells1 mMRescued Wnt-induced signaling[14]

Visualizations

SAM_Metabolism_and_Assay_Workflow cluster_0 SAM Metabolism cluster_1 Spectrophotometric Assay Workflow Met Methionine SAM_synthase SAM Synthetase Met->SAM_synthase ATP ATP ATP->SAM_synthase SAM This compound SAM_synthase->SAM Methyltransferase Methyltransferase SAM->Methyltransferase Methyl_acceptor Methyl Acceptor (DNA, Protein, etc.) Methyl_acceptor->Methyltransferase SAH S-Adenosyl- homocysteine (SAH) Methyltransferase->SAH Methylated_product Methylated Product Methyltransferase->Methylated_product SAH->Methyltransferase Inhibition SAH_assay SAH (from MTase reaction) SAH_hydrolase SAH Hydrolase SAH_assay->SAH_hydrolase Adenosine Adenosine SAH_hydrolase->Adenosine Homocysteine Homocysteine SAH_hydrolase->Homocysteine Adenine_deaminase Adenine Deaminase Adenosine->Adenine_deaminase Hypoxanthine Hypoxanthine Adenine_deaminase->Hypoxanthine Absorbance_change Decrease in Absorbance at 265 nm Adenine_deaminase->Absorbance_change

Caption: Workflow of SAM metabolism and a coupled spectrophotometric assay for methyltransferase activity.

Troubleshooting_SAM_Experiments Start Inconsistent Experimental Results Check_SAM_Solution Is the SAM solution freshly prepared or properly stored? Start->Check_SAM_Solution Prepare_Fresh_SAM Prepare fresh SAM solution. Store aliquots at -80°C. Check_SAM_Solution->Prepare_Fresh_SAM No Check_Buffer_pH Is the assay buffer pH optimal (typically acidic for stability)? Check_SAM_Solution->Check_Buffer_pH Yes Prepare_Fresh_SAM->Check_Buffer_pH Adjust_pH Adjust buffer pH to the optimal range. Check_Buffer_pH->Adjust_pH No Check_Interference Are there interfering substances in the sample or buffer? Check_Buffer_pH->Check_Interference Yes Adjust_pH->Check_Interference Remove_Interference Deproteinize sample or use a compatible buffer. Check_Interference->Remove_Interference Yes Check_Enzyme_Activity Is the enzyme active? Check_Interference->Check_Enzyme_Activity No Remove_Interference->Check_Enzyme_Activity Use_Active_Enzyme Use a new batch of enzyme or confirm activity with a positive control. Check_Enzyme_Activity->Use_Active_Enzyme No Success Consistent Results Check_Enzyme_Activity->Success Yes Use_Active_Enzyme->Success

Caption: A logical troubleshooting guide for inconsistent results in SAM-dependent in vitro experiments.

References

Common impurities in commercial S-Adenosyl-DL-methionine preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common impurities found in commercial S-Adenosyl-DL-methionine (SAMe) preparations. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound (SAMe) preparations?

A1: Commercial SAMe preparations can contain several types of impurities arising from its inherent instability, the manufacturing process, and storage conditions. The most common impurities include:

  • Degradation Products: Due to its chemical instability, SAMe can degrade into other compounds. The primary degradation products are 5'-methylthioadenosine (MTA) and homoserine lactone.[1][2] Under certain conditions, it can also hydrolyze to form adenine and S-ribosylmethionine.

  • Diastereomers: SAMe has two chiral centers, which results in two diastereomeric forms: (S,S)-SAMe and (R,S)-SAMe. The (S,S) form is the biologically active isomer, while the (R,S) form is generally considered inactive.[3] Commercial preparations often contain a significant percentage of the inactive (R,S)-isomer due to spontaneous racemization.[3]

  • Process-Related Impurities: These are substances that are introduced during the synthesis and purification of SAMe. They can include starting materials, by-products, synthetic intermediates, and residual solvents.[4][5]

  • Other Impurities: Exposure to oxygen, light, moisture, and high temperatures can lead to the formation of oxidation, hydrolysis, and thermal degradation by-products.[4]

Q2: What is the typical purity of commercial SAMe, and what is the expected ratio of active (S,S) to inactive (R,S) diastereomers?

A2: The purity of commercial SAMe can vary significantly between different suppliers and even between different lots from the same supplier. One study that analyzed 10 different lots of commercially available SAMe dietary supplements found that the actual SAMe content ranged from 0% to 110.7% of the value stated on the label.[6] The percentage of the biologically active (S,S)-diastereomer in these samples ranged from 0% to 82.3%.[6] It is not uncommon for commercial SAMe samples to contain 20-30% of the inactive (R,S)-form.[3]

Q3: How can the presence of the inactive (R,S)-SAMe diastereomer affect my experimental results?

A3: The presence of the inactive (R,S)-SAMe diastereomer can significantly impact experimental outcomes, particularly in enzyme kinetic studies. Since most enzymes that utilize SAMe are specific for the (S,S)-isomer, the (R,S)-isomer can act as a competitive inhibitor, leading to an underestimation of the enzyme's true activity.[7] This can result in inaccurate calculations of kinetic parameters such as Km and Vmax. Therefore, it is crucial to know the diastereomeric purity of the SAMe being used.

Q4: What are the potential effects of degradation products like 5'-methylthioadenosine (MTA) on my experiments?

A4: 5'-methylthioadenosine (MTA), a major degradation product of SAMe, is a potent inhibitor of many enzymes, including polyamine synthases and certain methyltransferases. Its presence in SAMe preparations can lead to significant inhibition of the enzyme under study, confounding the interpretation of experimental results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Lower than expected enzyme activity or reaction rate. The SAMe preparation may have a high percentage of the inactive (R,S)-diastereomer, which can act as a competitive inhibitor.Determine the diastereomeric purity of your SAMe stock using HPLC or capillary electrophoresis. If the percentage of the (R,S)-isomer is high, consider purifying the (S,S)-isomer or sourcing a higher purity standard. Adjust the concentration of SAMe in your experiments to reflect the actual concentration of the active (S,S)-isomer.
Inconsistent results between different batches of SAMe. The purity and composition of impurities can vary significantly between different lots of commercial SAMe.Always characterize each new batch of SAMe for its purity and diastereomeric ratio before use. Whenever possible, use a single, well-characterized batch for a complete set of experiments.
Observed product inhibition is stronger than expected. The SAMe stock may be significantly degraded, leading to high concentrations of inhibitory degradation products like 5'-methylthioadenosine (MTA).Prepare fresh solutions of SAMe for your experiments. Store stock solutions at low temperatures (e.g., -80°C) and in an acidic buffer (pH ~3-4) to minimize degradation.[3] Analyze the purity of your SAMe stock to quantify the level of MTA and other degradation products.
Difficulty in reproducing published data. The SAMe used in the original publication may have had a different purity profile (including diastereomeric ratio and degradation products) than the one you are currently using.Contact the authors of the publication to inquire about the source and purity of the SAMe they used. If possible, obtain a sample of the same batch or from the same supplier. Characterize your own SAMe to understand its impurity profile.

Quantitative Data on Impurities

The following table summarizes the common impurities found in commercial this compound preparations and their typical reported levels.

Impurity Type Typical Levels in Commercial Preparations Potential Impact on Experiments
(R,S)-S-Adenosyl-L-methionine DiastereomerCan be up to 20-30% of total SAMe.[3]Competitive inhibition of enzymes, leading to inaccurate kinetic parameters.
5'-Methylthioadenosine (MTA) Degradation ProductLevels increase with improper storage (high temperature, neutral/alkaline pH).Potent inhibitor of various enzymes, including methyltransferases and polyamine synthases.
Homoserine Lactone Degradation ProductForms as a result of SAMe degradation, particularly in acidic conditions.[8]May have its own biological activities that could interfere with the system under study.
Adenine Degradation ProductCan form upon hydrolysis of SAMe.Can interfere with assays that rely on absorbance at 260 nm.
S-Ribosylmethionine Degradation ProductCan form upon hydrolysis of SAMe.Biological activity is not well-characterized but could potentially interfere with experiments.
Process-Related Impurities Synthesis By-productsVaries depending on the manufacturing process.Unpredictable effects, could be inert or have biological activity.

Experimental Protocols

Analysis of SAMe Purity and Diastereomeric Ratio by HPLC

This protocol is a general guideline for the analysis of SAMe and its impurities using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is commonly used.[9]

  • Mobile Phase A: A mixture of aqueous buffers and an organic solvent. For example, a gradient mixture of a buffer containing citric acid, sodium dihydrogen orthophosphate, and sodium lauryl sulphate with acetonitrile.[9]

  • Mobile Phase B: A higher concentration of the organic solvent in the same buffer system as Mobile Phase A.[9]

  • Gradient Elution: A gradient program is typically used to separate SAMe from its various impurities. The specific gradient will depend on the column and mobile phases used.

  • Flow Rate: A typical flow rate is around 1.0-1.5 mL/min.[9]

  • Detection: UV detection at 254 nm.[9]

  • Sample Preparation: Dissolve the SAMe sample in a suitable acidic buffer (e.g., dilute HCl or formic acid) to ensure stability.

  • Analysis: Inject the sample and compare the retention times and peak areas to those of known standards for SAMe, (R,S)-SAMe, MTA, and other potential impurities.

Analysis of SAMe Diastereomers by Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution technique well-suited for the separation of SAMe diastereomers.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: An uncoated fused-silica capillary (e.g., 50 µm internal diameter).

  • Electrolyte: A buffer system such as 150 mM sodium phosphate buffer at pH 2.5.

  • Voltage: A high voltage is applied across the capillary to effect separation.

  • Injection: Samples can be injected using pressure or electrokinetically.

  • Detection: On-column UV detection at a wavelength where SAMe absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve the SAMe sample in the running buffer or a compatible low-ionic-strength solution.

  • Analysis: The two diastereomers, (S,S)-SAMe and (R,S)-SAMe, will migrate at different rates, allowing for their separation and quantification based on peak area.

Visualizations

SAMe_Degradation_Pathway SAMe This compound MTA 5'-Methylthioadenosine SAMe->MTA Intramolecular Displacement Homoserine_Lactone Homoserine Lactone SAMe->Homoserine_Lactone Intramolecular Displacement Adenine Adenine SAMe->Adenine Hydrolysis S_Ribosylmethionine S-Ribosylmethionine SAMe->S_Ribosylmethionine Hydrolysis

Caption: Degradation pathway of this compound.

SAMe_Metabolism_Workflow cluster_synthesis SAMe Synthesis cluster_utilization SAMe Utilization cluster_regeneration Regeneration Pathway Methionine Methionine SAMe S-Adenosylmethionine (SAMe) Methionine->SAMe MAT ATP ATP ATP->SAMe Acceptor Acceptor Molecule (DNA, protein, etc.) Methylated_Acceptor Methylated Acceptor SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferase Acceptor->Methylated_Acceptor Homocysteine Homocysteine SAH->Homocysteine Adenosine Adenosine SAH->Adenosine Homocysteine->Methionine Methionine Synthase

Caption: Overview of SAMe metabolism and utilization.

References

Technical Support Center: Analysis of S-Adenosyl-DL-methionine (SAMe) and its Degradation Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of S-Adenosyl-DL-methionine (SAMe) and its degradation products using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the analysis of SAMe.

Q1: Why is my SAMe standard or sample showing multiple peaks when I expect only one?

A1: The inherent instability of this compound is the most likely cause. SAMe can degrade through several pathways, especially under non-ideal storage or experimental conditions.[1][2] Common degradation products that may appear as extra peaks include:

  • S-Adenosylhomocysteine (SAH): The product of demethylation.

  • Methylthioadenosine (MTA): Formed via the cleavage of the bond between the sulfur atom and the ribose moiety.[2]

  • Adenine and S-ribosylmethionine: Resulting from the breakdown of SAMe.[2]

  • Homoserine lactone: Another common degradation product.[2][3]

Troubleshooting Steps:

  • Sample Preparation: Prepare samples freshly and keep them at low temperatures (on ice) and at an acidic pH to minimize degradation.[2]

  • Storage: Store SAMe standards and samples at -80°C. Repeated freeze-thaw cycles should be avoided.[4]

  • Method Validation: Confirm the identity of the additional peaks by comparing their mass-to-charge ratios (m/z) with those of known degradation products (see Table 1).

Q2: I am observing a poor signal or no peak for SAMe in my LC-MS/MS analysis. What are the possible causes?

A2: Poor signal intensity for SAMe can stem from several factors, ranging from sample degradation to instrument issues.[5]

Troubleshooting Steps:

  • Check for Degradation: As SAMe is unstable, ensure your sample handling and storage are optimized for stability. A significant decrease in the SAM/SAH ratio can indicate degradation during sample preparation or storage.[4]

  • Optimize Ionization: SAMe is typically analyzed in positive ion mode using electrospray ionization (ESI). Ensure your ion source parameters are properly tuned for this compound.[6][7]

  • Sample Concentration: If the sample is too dilute, the signal may be too weak to detect. Conversely, a highly concentrated sample can lead to ion suppression.[5]

  • Mass Spectrometer Calibration: Regularly calibrate your mass spectrometer to ensure mass accuracy and sensitivity.[5]

  • Check for Leaks: A leak in the LC or MS system can lead to a significant loss of sensitivity.[8]

Q3: My retention times for SAMe and its degradation products are shifting between runs. How can I resolve this?

A3: Retention time shifts can compromise the reliability of your results. The issue is often related to the liquid chromatography (LC) system.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.

  • Mobile Phase Preparation: Prepare fresh mobile phase for each run, as changes in pH or composition due to evaporation can affect retention times.

  • Column Integrity: The column's stationary phase can degrade over time. If retention time shifts persist, consider replacing the column.

  • Temperature Control: Maintain a constant column temperature using a column oven to ensure reproducible chromatography.

Q4: I am having difficulty distinguishing between SAMe and its isomers. What can I do?

A4: The presence of diastereoisomers of SAMe can complicate analysis. The biologically active form is (S,S)-SAMe, which can epimerize to the (R,S)-isomer.[2]

Troubleshooting Steps:

  • Chromatographic Separation: Optimize your LC method to achieve baseline separation of the isomers. This may require testing different columns or mobile phase compositions.

  • Enzymatic Assays: In some cases, enzymatic assays can be used in conjunction with MS to specifically quantify the biologically active isomer.

Q5: How can I minimize matrix effects when analyzing SAMe in complex biological samples like plasma?

A5: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis.

Troubleshooting Steps:

  • Sample Preparation: Employ a robust sample preparation method to remove interfering substances. This can include protein precipitation followed by solid-phase extraction (SPE).[1]

  • Internal Standards: Use a stable isotope-labeled internal standard (e.g., d3-SAM) to compensate for matrix effects and variations in sample preparation and instrument response.[7][9]

  • Chromatographic Separation: Ensure good chromatographic separation of SAMe from co-eluting matrix components.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for SAMe and its primary degradation product, SAH.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)
This compound (SAMe)399.0250.1[7][9]
S-Adenosylhomocysteine (SAH)385.1136.2[7][9]
Methylthioadenosine (MTA)298.1136.1
Adenine136.1119.1
Homoserine120.174.1

Experimental Protocols

Protocol: Quantification of SAMe and SAH in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of SAMe and SAH. Optimization may be required for specific instruments and applications.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 20 µL of plasma, add 20 µL of 0.5 M dithiothreitol (DTT) and 20 µL of an internal standard solution (containing d3-SAM and d5-SAH).[6]

  • Vortex and incubate at room temperature for 10 minutes.[6]

  • Add 100 µL of an extraction solution (e.g., acetone or methanol containing 0.1% formic acid).[6][9]

  • Vortex thoroughly and centrifuge at high speed (e.g., >9,000 x g) for 10 minutes at 4°C.[6][9]

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • LC Column: A C8 or C18 reversed-phase column is commonly used (e.g., Sunfire C8, 3.5 µm, 4.6 x 100 mm).[6]

  • Mobile Phase: An isocratic elution with 0.1% formic acid in a mixture of methanol and water (e.g., 5:95 v/v) is often effective.[6]

  • Flow Rate: 0.75 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • MS System: A triple quadrupole mass spectrometer is typically used for quantification.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.

Visualizations

SAMe_Degradation_Pathway SAMe This compound (SAMe) SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Demethylation MTA 5'-Methylthioadenosine (MTA) SAMe->MTA Depropylation Adenine Adenine SAMe->Adenine Hydrolysis Homoserine_lactone Homoserine Lactone SAMe->Homoserine_lactone Intramolecular Displacement S_ribosylmethionine S-ribosylmethionine SAMe->S_ribosylmethionine Hydrolysis MTA->Adenine LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation & Centrifugation Sample->Precipitation Supernatant Transfer Supernatant Precipitation->Supernatant HPLC HPLC Separation Supernatant->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Tandem MS (MS/MS) ESI->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification

References

Overcoming product inhibition by S-adenosyl-L-homocysteine (SAH) in methylation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding product inhibition by S-adenosyl-L-homocysteine (SAH) in methyltransferase assays.

Frequently Asked Questions (FAQs)

Q1: What is S-adenosyl-L-homocysteine (SAH) and why is it a problem in methylation assays?

S-adenosyl-L-homocysteine (SAH) is the byproduct of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions.[1][2] In these reactions, a methyltransferase (MTase) enzyme transfers a methyl group from SAM to a substrate (such as DNA, RNA, or a protein), converting SAM to SAH.[1][2] SAH is a potent competitive inhibitor of most methyltransferases.[1][2][3] As SAH accumulates during the course of an in vitro methylation assay, it binds to the MTase and prevents further methylation, leading to a decrease in the reaction rate and potentially an underestimation of enzyme activity or inhibitor potency.[1][2][4]

Q2: What is the "methylation index" and why is it important?

The ratio of SAM to SAH (SAM/SAH) is often referred to as the "methylation index" or "methylation potential."[5][6] This ratio is a critical indicator of the cell's capacity to perform methylation reactions. A high SAM/SAH ratio favors methyltransferase activity, while a low ratio, caused by the accumulation of SAH, leads to inhibition of methylation.[5][6] In an in vitro assay, this ratio progressively decreases as the reaction proceeds, leading to product inhibition.

Q3: What are the primary strategies to overcome SAH inhibition in methylation assays?

There are two main approaches to mitigate the inhibitory effects of SAH in methylation assays:

  • Enzymatic Removal of SAH: This involves introducing a "coupling" enzyme into the reaction that continuously removes SAH as it is formed. The most common enzyme used for this purpose is S-adenosylhomocysteine hydrolase (SAHH), which catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine.[1][3][7] This keeps the concentration of SAH low, allowing the methyltransferase to function optimally.

  • Sensitive Detection Methods: Utilizing highly sensitive assay formats that can detect very small amounts of product formation allows for the use of low enzyme concentrations and short reaction times. This minimizes the accumulation of SAH to inhibitory levels. Examples include radioisotope-based assays and some modern fluorescence or luminescence-based assays that can detect nanomolar concentrations of SAH.[8][9][10]

Q4: Can I just add a large excess of SAM to overcome SAH inhibition?

While increasing the SAM concentration can partially overcome competitive inhibition by SAH, this approach has significant drawbacks. High concentrations of SAM can lead to substrate inhibition with some methyltransferases. Furthermore, for inhibitor screening, using SAM concentrations far above the enzyme's Michaelis constant (Km) will make it difficult to identify competitive inhibitors.[9] Therefore, simply increasing the SAM concentration is often not a viable or effective solution.

Troubleshooting Guide

ProblemPotential Cause Related to SAHRecommended Solution
Non-linear reaction progress curve (plateaus quickly) Accumulation of SAH is causing product inhibition, leading to a rapid decrease in the reaction rate.1. Incorporate a coupled-enzyme system, such as SAH hydrolase (SAHH), to continuously remove SAH. 2. Reduce the initial concentration of your methyltransferase to slow down the rate of SAH production. 3. Measure initial velocity rates where the reaction is still linear.
Low overall signal or apparent low enzyme activity The assay endpoint is in a region where the enzyme is already significantly inhibited by the accumulated SAH.1. Optimize the reaction time to ensure you are measuring within the initial linear phase. 2. Implement an SAH-removing system like SAHH.[1][3] 3. Consider a more sensitive detection method that requires less product formation, such as the AptaFluor™ SAH Methyltransferase Assay.[8][10][11]
Inconsistent IC50 values for inhibitors The level of SAH accumulation may vary between wells, especially if there are slight differences in enzyme activity or incubation times. This variable inhibition by SAH can affect the apparent potency of the test compounds.1. Ensure the assay is performed under initial velocity conditions. 2. Use a coupled-enzyme system to maintain a consistently low level of SAH across all wells. This provides a more stable baseline for inhibitor characterization.
False positives in HTS with coupled-enzyme systems The test compound may be inhibiting one of the coupling enzymes (e.g., SAH hydrolase) rather than the primary methyltransferase target.[12]1. Perform a counterscreen where the test compound is added to a reaction containing SAH but not the primary methyltransferase. If the signal is still inhibited, the compound is likely acting on the coupling system. 2. Use an orthogonal assay that directly detects the methylated product or uses a different SAH detection method to confirm hits.[12]

Experimental Protocols

Protocol: Coupled Methyltransferase Assay with SAH Hydrolase

This protocol describes a general method for a fluorescence-based methyltransferase assay that incorporates SAH hydrolase (SAHH) and a homocysteine detection reagent to prevent SAH accumulation.

Materials:

  • Methyltransferase (MTase) of interest

  • Substrate for the MTase (e.g., peptide, DNA)

  • S-adenosyl-L-methionine (SAM)

  • Recombinant S-adenosylhomocysteine hydrolase (SAHH)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)

  • Fluorescent dye for homocysteine detection (e.g., ThioGlo™)

  • Microplate reader with appropriate filters for the chosen fluorescent dye

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing the MTase substrate, SAHH, and the homocysteine detection reagent at their final desired concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add the methyltransferase enzyme to the wells of a microplate. If screening for inhibitors, add the test compounds to the appropriate wells and pre-incubate with the enzyme for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding the SAM solution to all wells. The final reaction volume will depend on the specific assay format (e.g., 50 µL).

  • Incubation: Incubate the plate at the optimal temperature for the MTase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). Protect the plate from light if the detection reagent is light-sensitive.

  • Detection: Measure the fluorescence using a microplate reader. The increase in fluorescence is proportional to the amount of homocysteine produced, which directly correlates with the MTase activity.

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration to determine IC50 values, or against time to determine enzyme kinetics.

Quantitative Data Summary

The inhibitory potential of SAH is dependent on the specific methyltransferase. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

MethyltransferaseSubstrateSAM ConcentrationSAH IC50 ValueCitation
G9aPeptideNot specified1.4 µM[9]
SET7PeptideNot specified290 µM[9]
PRMT5PeptideNot specified1.2 µM[9]
DNMT1DNANot specified3.63 ± 3.13 µM[13]
METTL3/14RNANot specified2.06 ± 2.80 µM[13]

Visualizations

Methylation_Cycle SAM SAM (S-adenosylmethionine) MTase Methyltransferase (Enzyme) SAM->MTase + Substrate SAH SAH (S-adenosylhomocysteine) SAH->MTase Product Inhibition Substrate Substrate (Protein, DNA, etc.) Methylated_Substrate Methylated Substrate MTase->SAH + Methylated Substrate Inhibition Inhibition

Caption: The methylation cycle showing SAM as the methyl donor and the product SAH inhibiting the methyltransferase enzyme.

Coupled_Assay_Workflow cluster_reaction Methyltransferase Reaction cluster_removal SAH Removal System cluster_detection Signal Detection SAM SAM MTase MTase SAM->MTase Substrate Substrate Substrate->MTase SAH SAH MTase->SAH Methylated_Product Methylated Product MTase->Methylated_Product SAHH SAHH (SAH Hydrolase) SAH->SAHH SAH->SAHH Adenosine Adenosine SAHH->Adenosine Homocysteine Homocysteine SAHH->Homocysteine Detection_Reagent Detection Reagent Homocysteine->Detection_Reagent Homocysteine->Detection_Reagent Signal Measurable Signal (e.g., Fluorescence) Detection_Reagent->Signal

Caption: Workflow of a coupled assay where SAH is converted to Homocysteine by SAHH, which is then detected.

Troubleshooting_Tree Start Problem: Non-linear kinetics or low enzyme activity Check_Kinetics Is the reaction measured under initial velocity conditions? Start->Check_Kinetics Yes_Kinetics Yes Check_Kinetics->Yes_Kinetics No_Kinetics No Check_Kinetics->No_Kinetics Check_SAH Is SAH accumulation still a potential issue? Yes_Kinetics->Check_SAH Solution_Kinetics Action: Reduce reaction time and/or enzyme concentration to find the linear range. No_Kinetics->Solution_Kinetics Yes_SAH Yes Check_SAH->Yes_SAH No_SAH No Check_SAH->No_SAH Solution_SAH Action: Implement a coupled-enzyme system (e.g., SAHH) to continuously remove SAH. Yes_SAH->Solution_SAH Other_Issues Consider other issues: Substrate/enzyme stability, buffer conditions, etc. No_SAH->Other_Issues

Caption: A decision tree for troubleshooting common issues related to SAH product inhibition in methylation assays.

References

Best practices for long-term storage of S-Adenosyl-DL-methionine powders

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage of S-Adenosyl-DL-methionine (SAMe) powders, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound (SAMe) powder?

For optimal long-term stability, it is recommended to store this compound (SAMe) powder in a frozen state.[1] Storage at -20°C or -80°C is commonly advised to minimize degradation. For shorter periods, refrigeration at 2-8°C can be acceptable, but freezing is preferential for storage extending over months or years.[2]

Q2: How sensitive is SAMe powder to moisture and air?

SAMe powder is highly sensitive to moisture and air.[1][3] The presence of water significantly accelerates its degradation.[2][4] Therefore, it is crucial to store the powder in a tightly sealed container in a dry environment.[3] Handling under an inert atmosphere, such as argon or nitrogen, is recommended whenever possible to prevent oxidation and maintain long-term stability.[3]

Q3: Should SAMe powder be protected from light?

Yes, exposure to light should be minimized during storage. It is recommended to store SAMe powder in a dark environment to prevent photodegradation.[3] Using opaque or amber-colored containers can provide an additional layer of protection.

Q4: What are the primary degradation products of SAMe?

Under suboptimal storage conditions, SAMe can degrade into several products. The most common degradation products are S-adenosylhomocysteine (SAH) and 5'-methylthioadenosine (MTA).[5] Other degradation products can include homoserine lactone and adenine, particularly in aqueous solutions.[6]

Q5: How stable are aqueous solutions of SAMe?

Aqueous solutions of SAMe are notoriously unstable and prone to rapid degradation, especially at room temperature and neutral or alkaline pH.[2][4][5] It is generally not recommended to store aqueous solutions for more than a day.[5] If longer storage is necessary, preparing the solution in an acidic buffer (e.g., 20 mM HCl) can help to minimize decomposition.[5] Freezing is the best option for preserving aqueous solutions, as it has been shown to prevent both degradation and changes in the diastereoisomeric ratio.[7]

Q6: Does the salt form of SAMe affect its stability?

Yes, the stability of SAMe is improved when it is in the form of a salt with a strong acid.[6] Commercially available SAMe is often supplied as a salt, such as tosylate, disulfate, or phytate, to enhance its stability compared to the free form.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of SAMe potency or inconsistent experimental results. - Improper storage temperature: The powder may have been stored at room temperature or refrigerated for an extended period. - Exposure to moisture/air: The container may not have been sealed properly, or the powder was handled in a humid environment. - Repeated freeze-thaw cycles: This can introduce moisture and accelerate degradation.- Verify storage conditions: Ensure the powder is stored at or below -20°C for long-term storage. - Improve handling technique: Handle the powder in a dry environment, preferably in a glove box with an inert atmosphere. Use a desiccator for short-term storage after opening. - Aliquot the powder: Upon receipt, divide the powder into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
Discoloration or clumping of the SAMe powder. - Moisture absorption: The powder has likely been exposed to humidity. - Degradation: Chemical changes in the powder can lead to visible alterations.- Discard the powder: If discoloration or clumping is observed, it is a strong indicator of degradation, and the powder should not be used for experiments. - Review storage protocol: Re-evaluate your storage and handling procedures to prevent future occurrences. Ensure containers are airtight and stored in a dry location.
High background signal or inhibition in methyltransferase assays. - Presence of degradation products: Degradation products like S-adenosylhomocysteine (SAH) are known inhibitors of most SAMe-dependent methyltransferases.[5]- Use fresh, properly stored SAMe: Ensure the SAMe powder is of high purity and has been stored correctly to minimize the presence of inhibitory degradation products. - Purify the SAMe if necessary: For highly sensitive applications, purification of the SAMe powder may be required to remove any accumulated SAH.
Variability between different batches of SAMe powder. - Differences in purity and composition: Commercial SAMe can vary in its diastereoisomeric ratio (active S,S-isomer vs. inactive R,S-isomer) and the presence of impurities.- Source from a reputable supplier: Purchase SAMe from a supplier that provides a detailed certificate of analysis with information on purity and isomeric content. - Perform quality control: For critical experiments, consider performing in-house quality control, such as HPLC analysis, to confirm the purity and concentration of new batches.

Quantitative Data on SAMe Stability

The following table summarizes the stability of this compound under various conditions.

Storage Condition Duration Remaining SAMe (%) Notes
37°C (lyophilized with trehalose)50 days65%Trehalose provides a protective effect against degradation at elevated temperatures.
38°C (aqueous solution)7 days52%Demonstrates the significant instability of SAMe in aqueous solutions at elevated temperatures.[7]
38°C (aqueous solution)14 days32%Further highlights the rapid degradation in aqueous solutions over time.[7]
Frozen (aqueous solution)Not specifiedHigh stabilityFreezing is the optimal method for preserving aqueous solutions of SAMe, preventing both degradation and changes to the diastereoisomeric ratio.[7]
Room Temperature (powder)Not specifiedProne to rapid degradationUnspecified, but multiple sources indicate significant instability.[6]

Experimental Protocols

Protocol for Assessing the Stability of SAMe Powder via HPLC

This protocol outlines a method to assess the stability of SAMe powder under different storage conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (SAMe) powder

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 2.1 mm x 15 cm, 5 µm)

  • Mobile phase: 0.5 M ammonium formate, pH adjusted to 4.0 with formic acid[6]

  • Milli-Q water or equivalent

  • Microcentrifuge tubes

  • Calibrated analytical balance

  • Environmental chambers or incubators for controlled temperature and humidity storage

2. Sample Preparation and Storage:

  • Aliquot the SAMe powder into several microcentrifuge tubes under a dry, inert atmosphere if possible.

  • Weigh each aliquot accurately.

  • Expose the different aliquots to a range of storage conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature with controlled humidity).

  • At designated time points (e.g., 0, 1, 3, 6 months), remove one aliquot from each storage condition for analysis.

3. HPLC Analysis:

  • Prepare a stock solution of a SAMe standard of known concentration in the mobile phase.

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Dissolve the aged SAMe powder sample in the mobile phase to a known concentration.

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the mobile phase (0.5 M ammonium formate, pH 4.0) at a flow rate of 1.2 mL/min.[6]

  • Set the UV detector to a wavelength of 260 nm.[6]

  • Inject the standards and the sample solution into the HPLC system.

  • Record the chromatograms and the peak areas for SAMe.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the SAMe standards.

  • Determine the concentration of SAMe in the aged sample using the calibration curve.

  • Calculate the percentage of SAMe remaining in the sample compared to the initial concentration (time point 0).

  • Plot the percentage of remaining SAMe against time for each storage condition to determine the degradation kinetics.

Visualizations

troubleshooting_workflow start Inconsistent Experimental Results or Suspected SAMe Degradation check_storage Review Storage Conditions: - Temperature (-20°C or below?) - Tightly sealed container? - Protected from light? start->check_storage check_handling Evaluate Handling Procedures: - Aliquoted to avoid freeze-thaw? - Handled in dry environment? start->check_handling visual_inspection Visually Inspect Powder: - Discoloration? - Clumping? start->visual_inspection remediate_storage Action: Implement Correct Storage (e.g., aliquot, desiccate, freeze) check_storage->remediate_storage If inadequate remediate_handling Action: Refine Handling Technique (e.g., use glove box) check_handling->remediate_handling If inadequate hplc_qc Perform HPLC Analysis for Purity and Degradation Products (e.g., SAH) visual_inspection->hplc_qc If appears normal discard Discard Powder and Review Procurement/Storage Protocols visual_inspection->discard If signs of degradation decision Powder Quality Acceptable? hplc_qc->decision decision->discard No proceed Proceed with Experiment decision->proceed Yes remediate_storage->hplc_qc remediate_handling->hplc_qc

Caption: Troubleshooting workflow for addressing issues with SAMe powder stability.

degradation_pathway SAMe This compound (SAMe) Degradation Degradation (Triggered by Heat, Moisture, Light, Incorrect pH) SAMe->Degradation MTA 5'-Methylthioadenosine (MTA) Degradation->MTA Cleavage Homoserine_Lactone Homoserine Lactone Degradation->Homoserine_Lactone Intramolecular Displacement SAH S-Adenosylhomocysteine (SAH) (Methyltransferase Inhibitor) Degradation->SAH Demethylation (enzymatic or chemical) Adenine Adenine Degradation->Adenine Hydrolysis

References

Technical Support Center: S-Adenosyl-DL-methionine (SAMe) Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of S-Adenosyl-DL-methionine (SAMe) when subjected to freeze-thaw cycles. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound (SAMe) solutions?

A1: Aqueous solutions of SAMe are inherently unstable.[1][2] The optimal storage condition for SAMe in an aqueous solution is freezing.[2] For long-term storage, it is recommended to store SAMe solutions at -20°C or -80°C. Product data sheets often specify storage at -20°C for stock solutions, which may be stable for several months under these conditions.

Q2: How do freeze-thaw cycles affect the stability of SAMe?

A2: Repeated freeze-thaw cycles are detrimental to the stability of SAMe in solution. Each cycle of freezing and thawing can lead to the degradation of the molecule. The formation of ice crystals and changes in solute concentration during the freezing process can disrupt the structure of SAMe, leading to a loss of potency. While specific quantitative data on the degradation of SAMe per freeze-thaw cycle is limited in publicly available literature, it is a widely accepted practice to avoid multiple freeze-thaw cycles for sensitive compounds like SAMe.

Q3: What are the primary degradation products of SAMe?

A3: The degradation of SAMe can occur through several pathways, leading to various products. The most common degradation products include 5'-methylthioadenosine (MTA), adenine, and homoserine lactone. The specific degradation pathway can be influenced by factors such as pH, temperature, and the presence of light.

Q4: Can I store a prepared SAMe solution at room temperature or 4°C?

A4: Storing SAMe solutions at room temperature or 4°C is not recommended for extended periods. SAMe is known to be unstable at temperatures above freezing. Some studies have shown significant degradation at 38°C over a period of days.[2] If a solution must be kept at 4°C, it should be for the shortest time possible, ideally within the same day.

Q5: Are there any additives that can improve the stability of SAMe in solution?

A5: Yes, certain excipients can enhance the stability of SAMe. For instance, sugars like trehalose have been shown to have a protective effect on SAMe during lyophilization (freeze-drying), reducing its degradation over time.[1] The pH of the solution also plays a crucial role, with slightly acidic conditions (pH 4-5) generally being more favorable for stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results using a previously frozen SAMe stock solution. Degradation of SAMe due to multiple freeze-thaw cycles.Aliquot the SAMe stock solution into single-use volumes before the initial freezing. This will prevent the need to thaw the entire stock for each experiment. Discard any remaining solution in a thawed aliquot; do not refreeze.
Loss of SAMe activity in a freshly prepared solution. Instability of SAMe in the chosen buffer or at the working pH. High temperature or exposure to light.Prepare SAMe solutions fresh before each experiment. Use a slightly acidic buffer (pH 4-5) if compatible with your experimental design. Protect the solution from light by using amber vials or covering the container with foil. Work on ice whenever possible to minimize thermal degradation.
Precipitate observed in the SAMe solution after thawing. Poor solubility or degradation product precipitation.Ensure the SAMe is fully dissolved upon preparation. If solubility is an issue, consider using a different buffer system or adjusting the pH. If precipitation occurs after thawing, it may indicate significant degradation. It is best to prepare a fresh solution.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of SAMe degradation products.Confirm the identity of the extra peaks by comparing their retention times with known standards of SAMe degradation products (e.g., MTA, adenine). This will help assess the integrity of your SAMe stock.

Quantitative Data on SAMe Stability

Number of Freeze-Thaw CyclesEstimated % of Intact SAMe RemainingKey Considerations
0 (Freshly Prepared)100%Use as the baseline for comparison.
190 - 95%A single freeze-thaw cycle can already induce some degradation.
370 - 85%Significant degradation is likely to have occurred.
550 - 70%The integrity of the SAMe solution is highly compromised.

Note: The actual degradation rate can be influenced by the buffer composition, pH, initial concentration of SAMe, and the speed of freezing and thawing.

Experimental Protocols

Protocol for Assessing SAMe Stability After Freeze-Thaw Cycles

This protocol outlines a general method for determining the stability of a SAMe solution under specific freeze-thaw conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of SAMe Stock Solution:

    • Dissolve a known concentration of this compound in the desired buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Filter the solution through a 0.22 µm syringe filter.

  • Aliquoting and Baseline Analysis (Cycle 0):

    • Immediately after preparation, analyze an aliquot of the fresh solution by HPLC to determine the initial concentration (T=0).

    • Dispense the remaining solution into multiple single-use, cryo-safe vials.

  • Freeze-Thaw Cycles:

    • Freeze the aliquots at a specified temperature (e.g., -20°C or -80°C) for a defined period (e.g., 24 hours).

    • Thaw the designated aliquots at room temperature or on ice until completely liquid.

    • For Cycle 1, take one aliquot, and after thawing, analyze it by HPLC.

    • For subsequent cycles (e.g., 3 and 5), refreeze the same aliquot after the previous analysis for the same duration and then thaw again before the next analysis. It is generally better to use separate aliquots for each freeze-thaw cycle number to avoid variability from repeated sampling from the same tube.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of a buffer (e.g., 50 mM sodium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Quantification: Calculate the concentration of SAMe in each sample based on the peak area relative to a standard curve of known SAMe concentrations.

  • Data Analysis:

    • Calculate the percentage of SAMe remaining at each freeze-thaw cycle relative to the initial concentration (Cycle 0).

    • Plot the percentage of intact SAMe as a function of the number of freeze-thaw cycles.

Visualizations

Experimental_Workflow_for_SAMe_Stability_Assessment cluster_prep Solution Preparation cluster_analysis Analysis cluster_ft Freeze-Thaw Cycles prep Prepare SAMe Stock Solution filter Filter Solution (0.22 µm) prep->filter aliquot Aliquot into Single-Use Vials filter->aliquot hplc_t0 HPLC Analysis (T=0) Baseline aliquot->hplc_t0 Control freeze1 Freeze (-20°C / -80°C) aliquot->freeze1 hplc_c1 HPLC Analysis (Cycle 1) hplc_c3 HPLC Analysis (Cycle 3) hplc_c5 HPLC Analysis (Cycle 5) thaw1 Thaw freeze1->thaw1 thaw1->hplc_c1 freeze2 Freeze thaw1->freeze2 Refreeze thaw2 Thaw freeze2->thaw2 thaw2->hplc_c3 freeze3 Freeze thaw2->freeze3 Refreeze thaw3 Thaw freeze3->thaw3 thaw3->hplc_c5

Caption: Workflow for assessing SAMe stability after freeze-thaw cycles.

SAMe_Degradation_Pathways cluster_products Degradation Products SAMe This compound (SAMe) MTA 5'-Methylthioadenosine (MTA) SAMe->MTA Depurination & Hydrolysis Adenine Adenine SAMe->Adenine Hydrolysis Homoserine Homoserine Lactone SAMe->Homoserine Intramolecular Displacement

Caption: Major degradation pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of the Efficiency of S-Adenosyl-DL-methionine Versus Other Key Methyl Donors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular metabolism, the transfer of a methyl group—a process known as methylation—is a fundamental biochemical reaction critical for the regulation of numerous biological processes, including gene expression, protein function, and neurotransmitter synthesis. The primary molecule responsible for donating this methyl group is S-Adenosyl-L-methionine (SAMe). However, SAMe is not the only source of methyl groups; its precursors and other related molecules, such as methionine, betaine, and choline, also play crucial roles in maintaining the cellular methylation potential. This guide provides an objective comparison of the efficiency of S-Adenosyl-DL-methionine against these other methyl donors, supported by experimental data, for researchers, scientists, and drug development professionals.

Metabolic Pathways of Key Methyl Donors

The efficiency of a methyl donor is intrinsically linked to its metabolic pathway and its proximity to the final methyl donor, SAMe. This compound is the universal methyl donor, directly participating in transmethylation reactions.[1][2] Other methyl donors must first be converted to SAMe or contribute to its regeneration.

S-Adenosyl-L-methionine (SAMe): Synthesized from methionine and ATP, SAMe is the principal methyl donor for a vast array of reactions.[3][4] After donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[5] The ratio of SAMe to SAH is a critical indicator of the cell's methylation capacity.[5]

Methionine: An essential amino acid, methionine is the direct precursor to SAMe.[6] Its conversion to SAMe is catalyzed by the enzyme methionine adenosyltransferase (MAT).[4] Therefore, the availability of methionine is a key determinant of SAMe synthesis.

Betaine: Derived from the oxidation of choline, betaine serves as a methyl donor in the remethylation of homocysteine back to methionine.[7] This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT), which is particularly active in the liver and kidneys.[8][9] By regenerating methionine, betaine indirectly supports the synthesis of SAMe.

Choline: An essential nutrient, choline can be oxidized to form betaine, thereby contributing to the methylation cycle.[7] Choline can also be used to synthesize phosphatidylcholine, which is essential for cell membrane integrity.[6]

The following diagram illustrates the interconnected pathways of these methyl donors.

Figure 1: Interconnected metabolic pathways of major methyl donors.

Comparative Efficiency of Methyl Donors

The efficiency of a methyl donor can be assessed by its ability to increase intracellular SAMe levels, improve the SAMe/SAH ratio, and influence downstream methylation events such as DNA and protein methylation.

Impact on SAMe Levels and SAMe/SAH Ratio

Direct supplementation with SAMe is the most straightforward way to increase its intracellular concentration. However, its precursor, methionine, can also effectively raise SAMe levels, particularly in the brain where SAMe transport is limited.[3] Betaine, on the other hand, primarily acts by regenerating methionine from homocysteine, which in turn boosts SAMe synthesis and can be particularly effective in restoring a healthy SAMe/SAH ratio, especially under conditions of metabolic stress like alcohol-induced liver injury.

Methyl DonorModel SystemKey FindingsReference
SAMe vs. Methionine Rat Brain (in vivo)Methionine increased brain SAMe levels more effectively and at lower doses than oral SAMe. For example, 25 mg/kg of methionine significantly increased SAMe in the cerebellum, while SAMe required higher doses for a smaller effect.[3][3][10]
SAMe vs. Betaine Rat Hepatocytes (in vitro, ethanol-induced stress)Both SAMe and betaine supplementation increased the SAMe/SAH ratio in hepatocytes from ethanol-fed rats. However, only betaine was effective in preventing the increase in homocysteine release.
Betaine Mice with SAHH deficiency (in vivo)Betaine supplementation increased plasma SAM levels and the SAM/SAH ratio in mice with genetically impaired SAH hydrolase.[11][11]
Choline Healthy Men (in vivo)Supplementation with choline (as phosphatidylcholine) for two weeks decreased fasting plasma homocysteine by 18% and the post-methionine load increase in homocysteine by 29%.
Impact on Homocysteine Levels

Elevated homocysteine is often an indicator of impaired methylation. The efficiency of methyl donors in reducing homocysteine levels is a key measure of their effectiveness.

Methyl DonorStudy PopulationKey FindingsReference
Betaine & Choline Healthy Men (in vivo)Dietary betaine and choline, as well as betaine supplementation, attenuated the rise in plasma homocysteine after a methionine load.
Choline Healthy Men (in vivo)A high daily dose of choline significantly lowered both fasting and post-methionine-loading plasma homocysteine concentrations.
Betaine & Choline Women (cross-sectional study)Total intake of choline and betaine was inversely associated with total homocysteine levels, particularly in women with low folate intake.[12][12]

Experimental Protocols

The following are summaries of key experimental methodologies used to assess the efficiency of methyl donors.

Quantification of SAMe and SAH by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the simultaneous quantification of SAMe and SAH in biological samples.[13][14][15][16]

1. Sample Preparation:

  • Biological samples (e.g., plasma, tissue homogenates) are deproteinized, typically using a perchloric acid solution.

  • The supernatant is collected after centrifugation.

  • For some applications, solid-phase extraction may be used for sample cleanup and concentration.[14]

2. Chromatographic Separation:

  • An aliquot of the prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column.

  • A mobile phase gradient, often consisting of an aqueous buffer and an organic solvent like methanol or acetonitrile, is used to separate SAMe and SAH.

  • The separation is typically achieved under isocratic or gradient elution conditions.[16]

3. Detection and Quantification:

  • SAMe and SAH are detected using a UV detector, typically at a wavelength of 258 nm.[13]

  • Quantification is achieved by comparing the peak areas of SAMe and SAH in the sample to those of known standards.

  • For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS/MS).[17]

The following diagram illustrates a typical workflow for SAMe and SAH analysis.

HPLC_Workflow Sample Biological Sample (Plasma, Tissue) Deproteinization Deproteinization (e.g., Perchloric Acid) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV Detection (258 nm) or Mass Spectrometry Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Figure 2: General workflow for the quantification of SAMe and SAH by HPLC.
Global DNA Methylation Analysis by Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold standard for assessing genome-wide DNA methylation at single-base resolution.[4][8][9][18][19]

1. DNA Extraction and Fragmentation:

  • High-quality genomic DNA is extracted from cells or tissues.

  • The DNA is fragmented to a desired size range, typically using sonication.

2. Library Preparation and Bisulfite Conversion:

  • Sequencing adapters are ligated to the DNA fragments.

  • The DNA is then treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[8]

3. PCR Amplification and Sequencing:

  • The bisulfite-converted DNA is amplified by PCR, during which uracils are replaced by thymines.

  • The amplified library is then sequenced using a high-throughput sequencing platform.

4. Data Analysis:

  • Sequencing reads are aligned to a reference genome.

  • The methylation status of each cytosine is determined by comparing the sequenced reads to the reference genome. A cytosine that is read as a cytosine was methylated, while one that is read as a thymine was unmethylated.

Conclusion

The choice of methyl donor for research or therapeutic applications depends on the specific biological context and desired outcome.

  • This compound (SAMe) is the most direct and potent methyl donor, as it is the immediate substrate for methyltransferase enzymes. Its administration leads to a rapid increase in methylation potential.

  • Methionine is an effective precursor for SAMe synthesis, particularly for increasing brain SAMe levels due to its efficient transport across the blood-brain barrier.[3] However, at very high doses, it may cause substrate inhibition of methionine adenosyltransferase.[3]

  • Betaine is highly efficient at remethylating homocysteine to methionine, particularly in the liver. This makes it a valuable agent for reducing elevated homocysteine levels and restoring the SAMe/SAH ratio in conditions of metabolic stress.

  • Choline acts as a precursor to betaine and thus indirectly supports the methylation cycle.[7] Its supplementation is effective in lowering plasma homocysteine levels.

References

Navigating the Landscape of Methyltransferase-Cofactor Interactions: A Comparative Guide to S-Adenosyl-DL-methionine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between methyltransferases (MTs) and their essential cofactor, S-Adenosyl-L-methionine (SAM), is paramount. The burgeoning field of SAM analog development offers powerful tools to probe and modulate MT activity. This guide provides a comparative overview of the cross-reactivity of various methyltransferases with S-Adenosyl-DL-methionine analogs, supported by experimental data and detailed protocols to empower your research.

S-Adenosyl-L-methionine is a universal methyl donor, critical for a vast array of biological processes, including epigenetic regulation and signal transduction.[1] The development of SAM analogs has opened new avenues for studying MTs, offering synthetic cofactors for substrate labeling and selective inhibitors for therapeutic targeting.[1] This guide aims to provide a clear comparison of how different SAM analogs interact with various methyltransferases, presenting both their efficacy as alternative substrates and their potency as inhibitors.

Comparative Analysis of SAM Analog Performance

The interaction between a methyltransferase and a SAM analog is highly specific and dependent on the structures of both the enzyme and the analog. Modifications to the methionine, ribose, or adenine portions of the SAM molecule can significantly alter its binding affinity and catalytic efficiency. While a comprehensive head-to-head comparison of the kinetic parameters for a wide range of SAM analogs as substrates across numerous methyltransferases is not extensively available in the public domain, the following tables summarize key findings from various studies.

SAM Analogs as Inhibitors of Methyltransferases

Many SAM analogs are designed to act as inhibitors, often by mimicking the structure of the reaction product, S-adenosyl-L-homocysteine (SAH), which is a natural feedback inhibitor of many MTs.[2] These inhibitory analogs are invaluable for studying the function of specific methyltransferases and for developing potential therapeutics. The table below presents the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several SAM analogs against a panel of methyltransferases.

MethyltransferaseSAM AnalogIC50 / KiReference
PRMT1 Compound 6eIC50: 0.12 µM[3]
LLY-283IC50: >100 µM[4]
SGC0946IC50: 4.7 µM[3]
SinefunginIC50: 24 µM[3]
PRMT3 Compound 6eIC50: 6.5 µM[3]
CamA Compound 11aKi: 90 nM[4]
LLY-283IC50: >100 µM[4]
SGC0946IC50: 4.7 µM[4]
SinefunginIC50: 24 µM[4]
SAM Analogs as Alternative Substrates

The utility of SAM analogs extends beyond inhibition; many are designed to be functional cofactors that transfer a modified alkyl group instead of a methyl group. This allows for the introduction of chemical reporters or other functional groups onto MT substrates. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), quantify the efficiency of these analogs as substrates.

MethyltransferaseSAM AnalogKmkcat/Km (M⁻¹min⁻¹)Reference
PRMT1 (mutant) Pob-SAM63 µM1.4 x 10³[5]
Dnmt3a (R,S)-SAM-PHReported as an efficient methyl donorQualitative[6]
COMT (R,S)-SAM-PHReported as a methyl donorQualitative[6]
Dnmt1 (R,S)-SAM-PHNot a methyl donorQualitative[6]

Note: The data for Dnmt3a, COMT, and Dnmt1 with (R,S)-SAM-PH is qualitative, indicating whether the analog acts as a substrate rather than providing specific kinetic constants.

Experimental Workflows and Signaling Pathways

The following diagram illustrates a general workflow for assessing the cross-reactivity of SAM analogs with a target methyltransferase. This process typically begins with a high-throughput screen to identify active analogs, followed by more detailed kinetic analysis to characterize their performance as either substrates or inhibitors.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Validation A SAM Analog Library C High-Throughput Screening Assay (e.g., Fluorescence-based) A->C B Target Methyltransferase B->C D Identification of 'Hits' (Active Analogs) C->D E Kinetic Analysis as Substrate (Determine Km, kcat) D->E D->E F Inhibition Assay (Determine IC50, Ki) D->F D->F G Competitive Binding Assay D->G D->G H Mass Spectrometry Analysis (Confirm Product Formation) E->H E->H I Cell-based Assays F->I F->I J Structural Studies (e.g., Crystallography) G->J G->J G SAM S-Adenosyl-L-methionine (SAM) MT Methyltransferase SAM->MT Substrate Substrate Substrate->MT Methylated_Substrate Methylated Substrate MT->Methylated_Substrate SAH S-Adenosyl-L-homocysteine (SAH) MT->SAH

References

A Head-to-Head Comparison: S-Adenosyl-DL-methionine vs. Sinefungin as Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic and cellular regulation, methyltransferases are crucial enzymes that catalyze the transfer of a methyl group to various biomolecules, including DNA, RNA, and proteins.[1] This process is fundamental to a vast array of biological functions.[2] The universal methyl donor for these reactions is S-Adenosyl-DL-methionine (SAM), a critical metabolite present in all living cells.[2][3] Researchers seeking to modulate methyltransferase activity often turn to inhibitors, among which sinefungin, a natural analog of SAM, is a prominent, broad-spectrum choice.[4][5]

This guide provides an objective comparison between the natural cofactor SAM and the inhibitor sinefungin, focusing on their mechanisms, performance data from experimental studies, and their impact on cellular signaling.

Mechanism of Action: The Cofactor and the Competitor

This compound is not an inhibitor but the essential cofactor for methyltransferases.[6][7] Its sulfonium methyl group is electrophilic, making it susceptible to nucleophilic attack by the substrate (e.g., a lysine residue on a histone tail), resulting in the transfer of the methyl group.[6] This reaction converts SAM into S-adenosylhomocysteine (SAH), which is itself an inhibitor of the reaction.[3]

Sinefungin, structurally similar to SAM, acts as a potent competitive inhibitor of methyltransferases.[8] It binds to the SAM-binding pocket of the enzyme, but because it contains an amine group in place of SAM's sulfonium methyl group, it cannot donate a methyl group and thus stalls the catalytic cycle.[4][8] This competitive binding prevents SAM from accessing the active site, thereby inhibiting the methylation of the target substrate.

Mechanism_of_Action cluster_0 S-Adenosylmethionine (SAM) - Cofactor cluster_1 Sinefungin (SFG) - Inhibitor MT_active Methyltransferase (Active) Methylated_Product Methylated Substrate MT_active->Methylated_Product Catalyzes Methyl Transfer SAH SAH MT_active->SAH Releases SAM SAM SAM->MT_active Binds Substrate Substrate (e.g., Histone) Substrate->MT_active Binds MT_inactive Methyltransferase (Inactive) Substrate_unmodified Substrate MT_inactive->Substrate_unmodified No Reaction SFG Sinefungin SFG->MT_inactive Binds Competitively SAM_blocked SAM SAM_blocked->MT_inactive Blocked Substrate_unmodified->MT_inactive Binds

Fig. 1: Competitive Inhibition Mechanism.

Performance Data: Affinity vs. Inhibition

The efficacy of sinefungin as an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. In contrast, the performance of SAM is characterized by the Michaelis constant (Km), which indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km value corresponds to a higher affinity of the enzyme for SAM.

The data below summarizes these values for several key methyltransferases, demonstrating sinefungin's potent, low-micromolar inhibition across a range of these enzymes.

MethyltransferaseSinefungin IC50 (μM)SAM Km (μM)Target
SETD228.4 ± 1.5[9]~4[10]H3K36
SET7/92.5-H3K4, non-histone proteins
CARM1~1.4 - 3.0[9]-H3R17, H3R26
PRMT1< 1-H4R3, non-histone proteins
G9a (EHMT2)> 100[9]-H3K9
GLP (EHMT1)> 100[9]-H3K9
CcrM~3.1 (calculated from 1.7x potency vs. 1.8 μM for analog)[10]-DNA (adenine)

Note: Direct Km values for SAM were not always available in the same studies providing IC50 for sinefungin. The provided values are compiled from various sources for comparative context.

Experimental Methodologies

The determination of inhibitory constants like IC50 is critical for comparing the potency of inhibitors. A common method is the in vitro methyltransferase activity/inhibition assay, which can be performed using various detection methods, including radioisotope-based or fluorescence-based readouts.

General Protocol for a Methyltransferase Inhibition Assay

A typical workflow involves preparing a reaction mixture containing the methyltransferase enzyme, a specific substrate (e.g., a histone peptide), and the methyl donor, SAM, which is often radiolabeled (e.g., [3H]-SAM). The inhibitor (sinefungin) is added at varying concentrations to measure its effect on the reaction rate.

  • Preparation : Reagents including buffer, purified methyltransferase enzyme, substrate peptide, and [3H]-SAM are prepared. A dilution series of the inhibitor (sinefungin) is also made.

  • Reaction Incubation : The enzyme, substrate, buffer, and inhibitor are combined and incubated to allow for binding.

  • Initiation : The reaction is started by the addition of [3H]-SAM.

  • Reaction Quenching : After a set time, the reaction is stopped, often by adding an acid.

  • Detection : The reaction mixture is transferred to a filter membrane which captures the radiolabeled methylated substrate. Unreacted [3H]-SAM is washed away.

  • Analysis : The radioactivity on the filter is measured using a scintillation counter. The counts are proportional to the enzyme activity. Data is then plotted to determine the IC50 value.

Experimental_Workflow cluster_workflow In Vitro Methyltransferase Inhibition Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, [3H]-SAM, Inhibitor) B 2. Create Reaction Mix (Enzyme + Substrate + Buffer + Inhibitor) A->B C 3. Initiate Reaction (Add [3H]-SAM) B->C D 4. Incubate (Allow for Methyl Transfer) C->D E 5. Quench Reaction (Stop Methylation) D->E F 6. Capture & Wash (Isolate Methylated Substrate) E->F G 7. Detect Signal (Scintillation Counting) F->G H 8. Analyze Data (Calculate IC50) G->H

Fig. 2: Generic MTase Inhibition Assay Workflow.

Impact on Cellular Signaling: The SET7/9 Pathway Example

The inhibition of methyltransferases by sinefungin can have significant downstream effects on cellular signaling pathways. For instance, the methyltransferase SET7/9 (also known as KMT7) is known to monomethylate histone H3 at lysine 4 (H3K4me1), a mark associated with transcriptional activation.[11][12][13][14] Beyond histones, SET7/9 also methylates non-histone proteins, including transcription factors, playing a role in diverse processes like the cell cycle and stress responses.[11][13]

In the context of renal fibrosis, SET7/9 has been identified as a key player.[15] Its activity promotes the expression of pro-fibrotic genes. Sinefungin, by inhibiting SET7/9, can suppress H3K4 methylation at the promoters of these genes, leading to a reduction in their expression and ameliorating the fibrotic phenotype.[15] This highlights how a broad-spectrum inhibitor can be used to probe and potentially correct pathological signaling cascades.

Signaling_Pathway cluster_pathway SET7/9 Signaling in Renal Fibrosis TGFB Pro-fibrotic Stimuli (e.g., TGF-β1) SET79 SET7/9 Activity TGFB->SET79 Activates H3K4me1 H3K4 Monomethylation (at Gene Promoters) SET79->H3K4me1 Catalyzes Gene_Expr Increased Expression of Pro-Fibrotic Genes (e.g., α-SMA) H3K4me1->Gene_Expr Promotes Fibrosis Renal Fibrosis Gene_Expr->Fibrosis Sinefungin Sinefungin Sinefungin->SET79 Inhibits

Fig. 3: Sinefungin Inhibition of SET7/9 Pathway.

Cytotoxicity and Specificity

A critical consideration for any inhibitor is its effect on cell viability and its specificity. Sinefungin is known as a "pan-inhibitor," meaning it affects a wide range of methyltransferases, which can lead to off-target effects.[4][9] However, its cytotoxicity varies depending on the cell line and concentration. For example, in VERO-76 cells, sinefungin showed a 50% cytotoxic concentration (CC50) above 200 μg/mL.[16][17] In studies with human epithelial cell lines H1299 and HEK293T, sinefungin was not cytotoxic at concentrations below 4 μM, a level sufficient to inhibit pathogenic traits in C. albicans.[18] This suggests that a therapeutic window may exist where specific microbial or disease-related methyltransferases that are highly sensitive to sinefungin can be targeted without significantly impacting host cells.[18]

Conclusion

This compound and sinefungin represent two sides of the same coin in methyltransferase research. SAM is the indispensable fuel for methylation, and its cellular concentration and the enzyme's affinity for it (Km) are key determinants of enzymatic activity. Sinefungin is a powerful tool for shutting down this process, acting as a competitive, broad-spectrum inhibitor with potent IC50 values against numerous methyltransferases.

For researchers, the choice between studying the effects of SAM availability versus applying an inhibitor like sinefungin depends on the experimental question. While sinefungin offers a direct method to probe the consequences of methyltransferase inhibition, its pan-inhibitory nature must be considered. The quantitative data presented provides a baseline for comparing its potency against the natural affinity of enzymes for SAM, guiding the design of experiments aimed at dissecting the complex world of methylation.

References

Validating S-Adenosyl-DL-methionine-Mediated Methylation: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating S-Adenosyl-DL-methionine (SAM)-mediated methylation is crucial for understanding fundamental biological processes and for the development of novel therapeutics. Isotopic labeling has emerged as a powerful and versatile tool for tracing the transfer of methyl groups from SAM to a variety of substrates, including proteins, DNA, RNA, and small molecules.

This guide provides a comprehensive comparison of different isotopic labeling strategies, supported by experimental data and detailed protocols. We will delve into both radioactive and stable isotope labeling techniques, highlighting their respective advantages and limitations to help you select the optimal approach for your research needs.

Comparison of Isotopic Labeling Methods

The choice between radioactive and stable isotope labeling is a critical decision in designing methylation validation studies. Radioactive isotopes, such as tritium (³H) and carbon-14 (¹⁴C), offer high sensitivity, while stable isotopes, like deuterium (²H) and carbon-13 (¹³C), provide a safer alternative and are amenable to mass spectrometry-based analysis.

FeatureRadioactive Isotope Labeling (e.g., ³H, ¹⁴C, ¹¹C)Stable Isotope Labeling (e.g., ²H, ¹³C)
Detection Method Scintillation counting, autoradiographyMass spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Sensitivity Very highHigh, dependent on instrumentation
Safety Requires specialized handling and disposal of radioactive wasteGenerally considered safe, no radioactive waste
Quantitative Analysis Can be quantitative but may require complex calibrationHighly quantitative, especially with internal standards[1]
Multiplexing LimitedHigh potential for multiplexing with different mass tags
In Vivo Studies Can be used, but with safety and dosage considerationsWidely used, especially in "heavy methyl" SILAC approaches[2][3]
Structural Information LimitedMS fragmentation and NMR can provide structural insights[4]

Quantitative Performance of Mass Spectrometry-Based Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of SAM and its methylated products. The use of stable isotope-labeled internal standards is critical for accurate quantification.

ParameterSAMSAHReference
Lower Limit of Quantitation (LLOQ) 8 nmol/l16 nmol/l[1]
Upper Limit of Quantitation (ULOQ) 1024 nmol/l1024 nmol/l[1]
Inter-day Accuracy 96.7–103.9%97.9–99.3%[1]
Inter-day Imprecision 8.1–9.1%8.4–9.8%[1]
Extraction Recovery 99.2–104.6%92.7–103.5%[1]
Intra-assay Coefficient of Variation (CV) 3.3%3.9%
Inter-assay CV 10.1%8.3%
Mean Recovery 100.0%101.7%

Experimental Protocols

Here, we provide detailed methodologies for key experiments in validating SAM-mediated methylation using isotopic labeling.

Protocol 1: In Vitro Methylation Assay using Radiolabeled SAM

This protocol is adapted from studies identifying and confirming macromolecular substrates of methyltransferases (MTases)[5].

Objective: To determine if a substrate is methylated by a specific MTase using [³H]-SAM or [¹⁴C]-SAM.

Materials:

  • Recombinant MTase

  • Substrate of interest (e.g., protein, RNA)

  • [³H]-SAM or [¹⁴C]-SAM

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)

  • S-adenosylhomocysteine (SAH) nucleosidase (optional, to increase MTase turnover)[5]

  • Scintillation cocktail

  • Filter paper (e.g., Whatman P81)

  • Trichloroacetic acid (TCA)

  • Ethanol

Procedure:

  • Set up the methylation reaction in a microcentrifuge tube:

    • X µL Reaction buffer

    • Y µL Recombinant MTase (final concentration typically in the low µM range)

    • Z µL Substrate (final concentration depends on the assay)

    • 1 µL [³H]-SAM or [¹⁴C]-SAM (final concentration typically 1-10 µM)

    • (Optional) A µL SAH nucleosidase

    • Nuclease-free water to a final volume of 50 µL.

  • Incubate the reaction at the optimal temperature for the MTase (e.g., 37°C) for a defined period (e.g., 1 hour).

  • Spot a 25 µL aliquot of the reaction mixture onto a P81 phosphocellulose filter paper.

  • Wash the filter paper three times for 5 minutes each with cold 10% TCA to precipitate the macromolecular substrate and remove unincorporated radiolabeled SAM.

  • Perform a final wash with ethanol to dry the filter paper.

  • Place the dried filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • A control reaction without the enzyme or substrate should be included to determine background levels.

Protocol 2: "Heavy Methyl" SILAC for In Vivo Methylation Analysis

This protocol is based on the "heavy methyl" Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology[2][3].

Objective: To identify and quantify in vivo protein methylation sites.

Materials:

  • Cell line of interest

  • SILAC-compatible cell culture medium (lacking L-methionine)

  • "Light" L-methionine ([¹²CH₃])

  • "Heavy" L-methionine ([¹³CD₃])

  • Standard cell culture reagents (FBS, antibiotics, etc.)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies targeting methylated residues (for enrichment)

  • Protein A/G beads

  • Digestion buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Metabolic Labeling:

    • Culture one population of cells in "light" medium supplemented with "light" L-methionine.

    • Culture a second population of cells in "heavy" medium supplemented with "heavy" [¹³CD₃]-methionine for at least five cell divisions to ensure complete incorporation. The cells will metabolically convert the labeled methionine into "heavy" SAM ([¹³CD₃]-S-adenosyl methionine)[3].

  • Cell Lysis and Protein Extraction:

    • Harvest and lyse the "light" and "heavy" cell populations separately.

    • Determine protein concentration for each lysate.

  • Protein Mixing and Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Denature, reduce, and alkylate the proteins.

    • Digest the protein mixture into peptides using trypsin.

  • (Optional) Enrichment of Methylated Peptides:

    • Incubate the peptide mixture with antibodies specific for methylated lysine or arginine residues coupled to protein A/G beads.

    • Wash the beads to remove non-specifically bound peptides.

    • Elute the enriched methylated peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture (either total or enriched) by LC-MS/MS.

    • The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the presence of the "heavy" methyl group.

  • Data Analysis:

    • Use specialized software to identify and quantify the relative abundance of the "light" and "heavy" forms of each methylated peptide. This allows for the confident identification and relative quantification of methylation sites[2].

Visualizing Methylation Pathways and Workflows

Diagrams are essential for illustrating the complex processes involved in SAM-mediated methylation and the experimental approaches used to study them.

SAM_Cycle Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM MAT ATP ATP ATP->SAM Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate CH3 SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferase (MTase) Substrate Substrate (Protein, DNA, etc.) Substrate->Methylated_Substrate Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS

Caption: The S-Adenosyl-L-methionine (SAM) cycle.

Heavy_Methyl_SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation Light_Cells Cells in 'Light' Medium ([¹²CH₃]-Methionine) Lysis Cell Lysis Light_Cells->Lysis Heavy_Cells Cells in 'Heavy' Medium ([¹³CD₃]-Methionine) Heavy_Cells->Lysis Mixing Mix 1:1 Protein Lysis->Mixing Digestion Tryptic Digestion Mixing->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis Quantification Identification and Quantification of Methylated Peptides Analysis->Quantification

Caption: Workflow for "Heavy Methyl" SILAC experiments.

Conclusion

Isotopic labeling, particularly when coupled with mass spectrometry, provides a robust and quantitative framework for validating SAM-mediated methylation. The choice between radioactive and stable isotope methods will depend on the specific research question, available instrumentation, and safety considerations. The "heavy methyl" SILAC approach has become a particularly powerful tool for the global and quantitative analysis of in vivo methylation, offering deep insights into the dynamic regulation of this critical post-translational modification. By carefully selecting and implementing these techniques, researchers can confidently elucidate the roles of methylation in health and disease.

References

A Researcher's Guide to Commercial S-Adenosyl-DL-methionine (SAM) Assay Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of S-Adenosyl-DL-methionine (SAM) is crucial for understanding a wide range of biological processes, from gene regulation to neurotransmitter synthesis. The selection of an appropriate assay kit is a critical first step in ensuring reliable and reproducible results. This guide provides a comparative analysis of commercially available SAM assay kits, focusing on their underlying principles, performance metrics, and experimental protocols.

Performance Comparison of Commercial SAM Assay Kits

The commercial landscape for SAM assays is primarily divided into two categories: those that directly measure SAM concentration, typically using an ELISA format, and those that measure the activity of SAM-dependent methyltransferases. The choice between these depends on the specific research question.

This compound (SAM) ELISA Kits

These kits are designed for the quantitative determination of SAM in various biological samples like serum, plasma, cell lysates, and tissue homogenates. They are generally based on a competitive ELISA format.

Kit NameManufacturer/DistributorAssay TypeDetection MethodSensitivityDetection RangeSample Type
S-Adenosylmethionine (SAM) ELISA KitCell Biolabs, Inc.Competitive ELISAColorimetric0.625 nM[1]Not SpecifiedPlasma, serum, lysates, biological fluids[1]
S-Adenosyl Methionine (SAM) ELISA KitELK BiotechnologyCompetitive Inhibition ELISAColorimetric4.71 ng/mL[2]15.63-1000 ng/mL[2]Serum, plasma, cell lysates, cell culture supernates, other biological fluids[2]
S-Adenosylmethionine ELISA KitAviva Systems BiologyCompetitive ELISAColorimetric0.38 nmol/L[3]1.56-100 nmol/L[3]All Species
S-Adenosyl Methionine (SAM) Mini sample ELISA KitBiomatikCompetitive ELISAColorimetric5.51 ng/mL[3]12.35-1,000 ng/mL[3]Universal
S-Adenosylmethionine ELISA KitMyBioSourceCompetitive ELISAColorimetric1.0 ng/mLNot specifiedSerum, plasma, cell culture supernatants, body fluid and tissue homogenate
Bridge-It® S-Adenosyl Methionine (SAM) Fluorescence Assay KitMediomicsFluorescenceFluorescence0.5 µM0.5 µM – 20 µMBiological fluids, cell culture and fermentation medium, extracts of tissues and cells

Note: The performance data presented in this table are based on information provided by the manufacturers and distributors. Independent comparative studies are limited, and researchers are encouraged to perform their own validation experiments. One study highlighted potential variability in the stated amount of SAM in commercial supplements, emphasizing the need for independent verification.

SAM-Dependent Methyltransferase Activity Assay Kits

These kits measure the activity of methyltransferases by detecting one of the products of the methylation reaction, typically S-adenosylhomocysteine (SAH) or a downstream product. They are suitable for enzyme kinetics studies and screening for methyltransferase inhibitors.

Kit NameManufacturer/DistributorAssay TypeDetection MethodKey Features
SAM Methyltransferase Assay Kit, ColorimetricUnited States Biological / BioAssay™Continuous enzyme-coupledColorimetric (500-520nm)Monitors SAM-dependent methyltransferases continuously.
SAM510™: SAM Methyltransferase AssayG-BiosciencesContinuous kinetic enzyme-coupledColorimetric (510nm)Can be adapted for any purified SAM-dependent methyltransferase.[4]
SAMfluoro™: SAM Methyltransferase AssayG-BiosciencesContinuous enzyme-coupledFluorometric (Ex/Em = 530-540/585-595 nm)A fluorescent alternative to colorimetric assays.
Methyltransferase Activity Assay Kit (Fluorometric)AbcamEnzyme-coupledFluorometricNot specified
Transcreener EPIGEN SAH Methyltransferase AssayBellBrook LabsCoupled-enzymeFluorescence Polarization (FP)Universal detection of methyltransferases.[5]
AptaFluor SAH Methyltransferase AssayBellBrook LabsAptamer-basedTR-FRETDirect detection of SAH with high sensitivity.[5]

Note: One independent study reported that a commercial methyltransferase detection kit from Cayman Chemical suffered from poor performance, with slow and incomplete processing of the SAH product[6]. This highlights the importance of careful evaluation of kit performance.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these assays. Below are summarized protocols for representative kits. Researchers should always refer to the manufacturer's manual for the most up-to-date and detailed instructions.

Protocol for a Competitive SAM ELISA Kit (General Steps)

This protocol is a generalized representation based on common steps in competitive ELISA kits for SAM.

  • Plate Preparation: A microtiter plate is pre-coated with a SAM conjugate.

  • Standard and Sample Addition: A dilution series of SAM standards and the unknown samples are added to the wells of the plate.

  • Antibody Incubation: An anti-SAM antibody is added to each well. The free SAM in the sample and the SAM conjugate on the plate compete for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary anti-SAM antibody is added.

  • Washing: The plate is washed again to remove unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for HRP is added to the wells.

  • Signal Detection: The reaction is stopped, and the optical density is measured using a microplate reader. The signal intensity is inversely proportional to the amount of SAM in the sample.

Protocol for a Methyltransferase Activity Assay (General Steps)

This protocol outlines the general workflow for a continuous, enzyme-coupled methyltransferase activity assay.

  • Reagent Preparation: Prepare the assay buffer, enzyme mix, colorimetric or fluorometric mix, and the SAM substrate.

  • Reaction Setup: In a microplate, combine the purified SAM-dependent methyltransferase, the specific acceptor substrate, and the assay buffer.

  • Initiate Reaction: Add the SAM substrate to initiate the methylation reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance or fluorescence at regular intervals using a microplate reader. The rate of increase in the signal is proportional to the methyltransferase activity. The assay principle relies on a series of coupled enzymatic reactions that convert the SAH produced into a detectable molecule (e.g., hydrogen peroxide).

Visualizing the Concepts: Signaling Pathways and Experimental Workflows

To better understand the context and mechanics of these assays, the following diagrams illustrate the one-carbon metabolism pathway where SAM plays a central role, and the experimental workflows for the two main types of SAM assays.

One-Carbon Metabolism Pathway

This pathway highlights the central role of this compound (SAM) as the primary methyl group donor for various cellular methylation reactions.

One_Carbon_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT ATP ATP ATP->SAM MAT Methylated_Acceptor Methylated Acceptor (DNA, RNA, Proteins, etc.) SAM->Methylated_Acceptor Methyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (Vitamin B12) Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF 5,10-Methylene-THF Glycine->Methylene_THF THF Tetrahydrofolate (THF) THF->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methyl_THF->THF Acceptor Acceptor Substrate Acceptor->Methylated_Acceptor Methyltransferase Acceptor->SAH Methyltransferase

Caption: The central role of SAM in the one-carbon metabolism pathway.

Experimental Workflow of a Competitive SAM ELISA

This diagram illustrates the key steps involved in a competitive ELISA for the quantification of SAM.

Competitive_ELISA_Workflow Start Start Coat_Plate Coat Plate with SAM Conjugate Start->Coat_Plate Add_Sample_Standard Add Sample or SAM Standard Coat_Plate->Add_Sample_Standard Add_Primary_Ab Add Anti-SAM Antibody Add_Sample_Standard->Add_Primary_Ab Incubate_Wash1 Incubate & Wash Add_Primary_Ab->Incubate_Wash1 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Incubate_Wash1->Add_Secondary_Ab Incubate_Wash2 Incubate & Wash Add_Secondary_Ab->Incubate_Wash2 Add_Substrate Add Substrate Incubate_Wash2->Add_Substrate Measure_Signal Measure Signal (Inverse Correlation) Add_Substrate->Measure_Signal End End Measure_Signal->End

Caption: Workflow of a competitive ELISA for SAM detection.

Experimental Workflow of a Methyltransferase Activity Assay

This diagram outlines the general procedure for a continuous, enzyme-coupled assay to measure methyltransferase activity.

MT_Activity_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Enzyme, Substrate, Buffer) Start->Prepare_Reaction_Mix Initiate_Reaction Initiate Reaction with SAM Prepare_Reaction_Mix->Initiate_Reaction Kinetic_Measurement Kinetic Measurement of Signal Initiate_Reaction->Kinetic_Measurement Data_Analysis Data Analysis (Calculate Reaction Rate) Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a methyltransferase activity assay.

Conclusion and Recommendations

The selection of a commercial this compound assay kit should be guided by the specific research goals, the nature of the samples to be analyzed, and the available laboratory equipment.

  • For direct quantification of SAM levels in biological samples, ELISA kits offer a sensitive and high-throughput solution. However, researchers should be mindful of potential matrix effects and the need for appropriate sample dilution. Given the limited independent comparative data, it is advisable to validate the chosen kit with in-house controls and standards.

  • For studying enzyme kinetics, screening for inhibitors, or characterizing methyltransferase activity, the continuous, enzyme-coupled assays are the preferred choice. These kits provide real-time kinetic data. The choice between colorimetric and fluorometric detection will depend on the required sensitivity and the available instrumentation.

Ultimately, the most suitable kit is one that provides the necessary sensitivity, specificity, and reproducibility for the intended application. Careful consideration of the assay principle and a thorough review of the manufacturer's data, coupled with in-house validation, will contribute to the generation of high-quality, reliable data in the study of this compound.

References

S-Adenosyl-DL-methionine Supplementation: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of S-Adenosyl-DL-methionine (SAMe) in living organisms versus controlled laboratory settings. This report synthesizes experimental data, details methodologies, and visualizes key biological pathways to provide a clear understanding of SAMe's performance.

This compound (SAMe) is a naturally occurring compound that plays a crucial role in various metabolic pathways, including methylation, transsulfuration, and aminopropylation. Its therapeutic potential has been investigated in a range of conditions, most notably liver disease and osteoarthritis. This guide provides a comparative analysis of the efficacy of SAMe supplementation based on evidence from both in vivo (within a living organism) and in vitro (in a controlled laboratory environment) studies.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of SAMe supplementation from key in vivo and in vitro experimental studies.

Table 1: In Vivo Efficacy of SAMe Supplementation
ConditionModel/SubjectDosageDurationKey FindingsReference
Alcoholic Liver Disease Human (Randomized Controlled Trial)1200 mg/day2 yearsImproved survival or delayed liver transplantation in patients with less advanced liver disease.[1]
Alcoholic Liver Disease Human (Randomized Controlled Trial)1.2 g/day 24 weeksNo significant difference in the improvement of serum aminotransferase levels or liver histopathology scores compared to placebo in patients who remained abstinent.[1][2][1][2]
Primary Biliary Cholangitis Human (Prospective, Open-Label Pilot Study)1200 mg/day (with UDCA)6 monthsSignificant decrease in alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and total cholesterol in non-cirrhotic patients.[3][3]
Osteoarthritis Human (Meta-analysis of Randomized Controlled Trials)VariedVariedSAMe was as effective as nonsteroidal anti-inflammatory drugs (NSAIDs) in reducing pain and improving functional limitation, but with fewer adverse effects.
Experimental Osteoarthritis Rabbits30 and 60 mg/kg/day (intramuscular)12 weeksSignificantly greater thickness and cell density of lesioned cartilage compared to the control group. A higher concentration of proteoglycans was also observed.[4][4]
Table 2: In Vitro Efficacy of SAMe Supplementation
Cell TypeExperimental ConditionSAMe ConcentrationDurationKey FindingsReference
Human Articular Osteoarthritic Chondrocytes Thick-layer culture model1, 10, and 100 µg/mLNot specifiedSignificant increase in 35S-sulfate and 3H-serine incorporation and hexuronic acid content at 10 µg/mL, indicating increased proteoglycan synthesis. No significant effect on chondrocyte proliferation.
Human Chondrocyte-like cell line (HCS-2/8) Monolayer cultureNot specifiedNot specifiedEnhanced proteoglycan production and gene expression of aggrecan, type II collagen, SOX9, and CCN2.[5][5]
Primary Rat Hepatocytes Acetaminophen (AAP)-induced injury model5, 25, and 50 mg/L24 hoursDid not improve markers of cellular integrity (LDH leakage) but did improve functional indicators like urea production and albumin synthesis at the highest dose. It also completely abolished the AAP-induced decrease in mitochondrial respiration (Complex II).[6][6]
Human Monocytic THP-1 cells (differentiated into macrophages) Lipopolysaccharide (LPS) stimulation500 µmol/L24 hours45% decrease in TNF-α expression and a 77% increase in IL-10 expression. Global DNA methylation increased by 7%.[7][7]
Liver (HepG2) and Colon (SW480, HCT116) Cancer Cells Constitutively active β-catenin signalingNot specifiedNot specifiedInhibited β-catenin activity by excluding it from the nucleus. In cells with wild-type Wnt/β-catenin, SAMe accelerated β-catenin degradation.[7][7]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

In Vivo Study: Randomized, Controlled Trial of SAMe in Alcoholic Liver Disease
  • Objective: To determine the effect of SAMe administration on metabolic abnormalities and recovery from alcoholic liver disease.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with stable alcoholic hepatitis without cirrhosis.

  • Intervention: Participants received either 400 mg of SAMe or a placebo three times a day for one year.

  • Data Collection:

    • Baseline and post-treatment liver biopsies were performed.

    • Blood tests were conducted at baseline and at regular follow-up visits (monthly for the first two months, then every two months).

  • Outcome Measures:

    • Primary: Serum homocysteine, SAMe, and TNF-α levels; expression of key hepatic enzymes of the methionine cycle; hepatic SAMe and glutathione levels.

    • Secondary: Histological progression of alcoholic liver disease, clinical and biochemical indices of liver disease, and quality of life assessment.

  • Reference: [8]

In Vitro Study: Human Articular Chondrocyte Culture and Analysis
  • Objective: To study the effect of SAMe on the differentiation of human articular osteoarthritic chondrocytes.

  • Cell Culture:

    • Chondrocytes were isolated from human articular cartilage.

    • Cells were cultured in a thick-layer model.

    • The culture medium was supplemented with SAMe at concentrations of 1, 10, and 100 µg/mL.

  • Analysis of Proteoglycan Synthesis:

    • The incorporation of 35S-sulfate and 3H-serine into the cell layer was measured as an indicator of proteoglycan and protein synthesis, respectively.

    • The hexuronic acid content of the cultures was quantified as a direct measure of glycosaminoglycan content.

  • Analysis of Cell Proliferation: The proliferation rate of chondrocytes was determined to assess the effect of SAMe on cell division.

  • Reference:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by SAMe and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., Chondrocytes, Hepatocytes) same_treatment SAMe Treatment (Varying Concentrations) cell_culture->same_treatment biochemical_assays Biochemical Assays (e.g., Proteoglycan Synthesis, Glutathione Levels) same_treatment->biochemical_assays gene_expression Gene Expression Analysis (e.g., RT-qPCR for Aggrecan, SOX9) same_treatment->gene_expression data_analysis Data Analysis and Comparison biochemical_assays->data_analysis gene_expression->data_analysis animal_model Animal Model or Human Trial (e.g., Osteoarthritis, Liver Disease) same_admin SAMe Administration (Oral or Parenteral) animal_model->same_admin clinical_assessment Clinical Assessment (e.g., Pain Scores, Liver Function Tests) same_admin->clinical_assessment histology Histological Analysis (e.g., Cartilage Thickness, Liver Biopsy) same_admin->histology clinical_assessment->data_analysis histology->data_analysis

General experimental workflow for comparing in vitro and in vivo SAMe efficacy.
SAMe and NF-κB Signaling Pathway

SAMe has been shown to modulate inflammatory responses, in part, through its interaction with the NF-κB signaling pathway. In macrophages, SAMe treatment leads to a decrease in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine IL-10.[7] This is significant as NF-κB is a key transcriptional regulator of inflammatory genes.

nf_kb_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to TNFa TNF-α Gene NFkB->TNFa activates IL10 IL-10 Gene NFkB->IL10 activates SAMe SAMe SAMe->IKK inhibits SAMe->IL10 promotes

Simplified diagram of SAMe's modulatory effect on the NF-κB signaling pathway.
SAMe and Wnt/β-Catenin Signaling Pathway in Liver Cells

In the context of liver health, SAMe has been demonstrated to inhibit the Wnt/β-catenin signaling pathway.[7] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in liver cancer. SAMe can reduce the nuclear accumulation of β-catenin, a key effector of this pathway, thereby influencing the expression of target genes like cyclin D1 and c-Myc.

wnt_beta_catenin_pathway cluster_nucleus Gene Transcription Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin phosphorylates for degradation Nucleus Nucleus BetaCatenin->Nucleus translocates to TargetGenes Target Genes (e.g., Cyclin D1, c-Myc) BetaCatenin->TargetGenes activates SAMe SAMe SAMe->BetaCatenin promotes degradation/ prevents nuclear translocation

SAMe's inhibitory role in the Wnt/β-catenin signaling pathway in liver cells.

References

A Head-to-Head Comparison of S-Adenosyl-DL-methionine (SAMe) Salts in Assay Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

S-Adenosyl-DL-methionine (SAMe), a critical methyl donor in numerous biological reactions, is an essential substrate for a wide range of enzymatic assays, particularly those involving methyltransferases. However, the inherent instability of the SAMe molecule necessitates its formulation as various salts. The choice of salt can significantly impact the stability, purity, and ultimately, the performance of SAMe in an assay. This guide provides an objective, data-supported comparison of different SAMe salts to aid researchers in selecting the optimal formulation for their experimental needs.

Key Performance Parameters of SAMe Salts

The utility of a SAMe salt in an assay is primarily determined by its stability, purity, and how the salt form influences enzymatic activity. While direct head-to-head studies with comprehensive quantitative data across all salt forms are limited in publicly available literature, this guide synthesizes available information to provide a comparative overview.

Salt FormKey CharacteristicsReported PurityStability Profile
Tosylate (p-toluenesulfonate) A commonly used salt form.Commercially available in high purity.Generally considered less stable than butanedisulfonate and phytate salts.[1]
Butanedisulfonate Another widely utilized salt form.Available in high purity formulations.Reported to have a longer shelf life and be more stable than the tosylate salt.[1]
Chloride A simpler salt form.Available, but often with lower purity and significant stability concerns.[2]Highly unstable in aqueous solutions, with rapid degradation.[2]
Phytate A newer, novel salt form.High purity.A study has shown it to be more stable than the tosylate salt, retaining a higher percentage of the initial SAMe content over time.[1]
Disulfate Tosylate A mixed salt formulation.Defined as a mixed salt of a mixture of diastereoisomers.Developed to enhance stability compared to simpler salt forms.

Stability Comparison

The stability of the SAMe molecule is crucial for obtaining reliable and reproducible assay results. Degradation of SAMe can lead to the formation of S-adenosyl-L-homocysteine (SAH), a potent inhibitor of most methyltransferases, and other byproducts that can interfere with the assay.

A study comparing the stability of a novel SAMe phytate salt to the more common tosylate salt demonstrated that the phytate salt retained a significantly higher percentage of its initial concentration after 6 months of storage under controlled conditions.[1] While direct quantitative comparisons with the butanedisulfonate salt were not included in this particular study, the butanedisulfonate form is generally reported to be more stable than the tosylate salt.[1] The chloride salt of SAMe is known to be particularly unstable in aqueous solutions and is generally not recommended for assays requiring prolonged incubation times.[2]

Purity and Its Impact on Assays

The purity of the SAMe salt is another critical factor. Impurities can directly inhibit the enzyme of interest or interfere with the detection method. Commercial suppliers typically provide a certificate of analysis detailing the purity of their product. For instance, some suppliers offer SAMe chloride at ≥95% purity but include a disclaimer regarding its rapid degradation.[2] It is essential to source SAMe salts from reputable suppliers who provide detailed purity information.

Influence of Counter-Ions on Enzymatic Activity

Experimental Protocols

To ensure accurate and reproducible results, standardized protocols for assessing the stability, purity, and performance of SAMe salts are essential.

Protocol 1: Stability Assessment of SAMe Salts by HPLC

This protocol outlines a general method for comparing the stability of different SAMe salts in an aqueous solution, such as an assay buffer.

  • Preparation of SAMe Stock Solutions: Prepare stock solutions of each SAMe salt (e.g., tosylate, butanedisulfonate, chloride) at a concentration of 1 mg/mL in the desired assay buffer.

  • Incubation: Aliquot the stock solutions into separate vials and incubate them at the intended assay temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each vial for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at 254 nm.

    • Quantification: The concentration of the intact SAMe peak is determined by integrating the peak area and comparing it to a standard curve generated from a freshly prepared standard of known concentration.

  • Data Analysis: Plot the percentage of remaining intact SAMe against time for each salt to determine their respective degradation rates.

Protocol 2: Purity Analysis of SAMe Salts by HPLC

This protocol provides a general method for assessing the purity of different SAMe salt preparations.

  • Sample Preparation: Dissolve a known amount of the SAMe salt in a suitable solvent (e.g., dilute acid to improve stability).

  • HPLC Analysis:

    • Utilize the same HPLC conditions as described in the stability assessment protocol.

    • The chromatogram should be analyzed for the presence of impurity peaks, such as S-adenosyl-L-homocysteine (SAH) and 5'-methylthioadenosine (MTA).

  • Purity Calculation: The purity is calculated as the percentage of the peak area of the main SAMe peak relative to the total area of all peaks in the chromatogram.

Protocol 3: Comparative Methyltransferase Activity Assay

This protocol describes a generalized method to compare the performance of different SAMe salts in a typical methyltransferase assay.

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the methyltransferase enzyme, and the methyl acceptor substrate.

  • Initiation of Reaction: Aliquot the master mix into separate reaction tubes or wells of a microplate. Initiate the reaction by adding a standardized concentration of each SAMe salt to be tested.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme for a defined period.

  • Detection of Methylation: The extent of methylation can be measured using various methods, such as:

    • Radiometric Assays: Using [³H]-SAMe and measuring the incorporation of the radiolabel into the substrate.

    • Colorimetric/Fluorometric Assays: Using coupled enzyme systems that produce a detectable signal proportional to the amount of SAH generated.

    • LC-MS/MS: Directly measuring the formation of the methylated product.

  • Data Analysis: Compare the initial reaction velocities, and if possible, determine the kinetic parameters (Km and Vmax) for each SAMe salt. This will provide a quantitative measure of their performance as a substrate in the assay.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

cluster_stability Stability Assay Workflow prep Prepare SAMe Salt Stock Solutions incubate Incubate at Assay Temperature prep->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc analyze Analyze Degradation Rate hplc->analyze

Caption: Workflow for assessing the stability of SAMe salts.

cluster_purity Purity Analysis Workflow dissolve Dissolve SAMe Salt hplc_purity HPLC Analysis dissolve->hplc_purity calc Calculate Purity hplc_purity->calc

Caption: Workflow for the purity analysis of SAMe salts.

cluster_pathway Methyltransferase Reaction Pathway SAMe SAMe (Methyl Donor) Enzyme Methyltransferase SAMe->Enzyme Substrate Substrate (Methyl Acceptor) Substrate->Enzyme Product Methylated Product Enzyme->Product SAH SAH (S-adenosyl-L-homocysteine) Enzyme->SAH

Caption: Generalized methyltransferase reaction pathway.

Conclusion and Recommendations

The selection of a SAMe salt for in vitro assays has significant implications for the reliability and reproducibility of experimental results. Based on the available data, the following recommendations can be made:

  • For assays requiring high stability and long incubation times, butanedisulfonate or the newer phytate salts are preferable to the more commonly used tosylate salt.

  • The chloride salt of SAMe should be avoided for most applications due to its pronounced instability in aqueous solutions.

  • Regardless of the salt form chosen, it is imperative to source high-purity SAMe from a reputable supplier and to handle it according to the manufacturer's recommendations to minimize degradation.

  • When comparing data from experiments that used different SAMe salts, researchers should be mindful of the potential influence of the counter-ions on enzymatic activity and ensure that other assay conditions are as consistent as possible.

By carefully considering these factors and employing standardized protocols for quality control, researchers can enhance the accuracy and validity of their assay results.

References

Validating the Specificity of SAMe-Dependent Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the precise activity of S-adenosylmethionine (SAMe)-dependent enzymes is paramount. This guide provides an objective comparison of key methodologies for validating the specificity of these crucial enzymatic reactions, supported by experimental data and detailed protocols.

S-adenosylmethionine (SAMe) is a universal methyl group donor utilized by a vast family of methyltransferase enzymes, which play critical roles in cellular processes such as gene expression regulation, signal transduction, and metabolism.[1][2][3] The specificity of these enzymes—their ability to methylate the correct substrate at the correct position—is vital for maintaining cellular homeostasis. Aberrant methylation patterns have been implicated in numerous diseases, including cancer, making methyltransferases attractive targets for drug development.[1][4] This guide explores and compares various techniques to rigorously validate the specificity of SAMe-dependent enzymatic reactions.

Comparison of Validation Methodologies

The selection of an appropriate method for validating methyltransferase specificity depends on several factors, including the nature of the substrate (protein, DNA, RNA, or small molecule), the required sensitivity, and the available instrumentation. Below is a summary of commonly employed techniques.

Method Principle Advantages Disadvantages Typical Throughput Quantitative Data
Radiometric Assays Transfer of a radiolabeled methyl group (e.g., from [³H]-SAMe) to the substrate is detected by scintillation counting or fluorography.[4][5][6]High sensitivity, well-established protocols.[4][6]Requires handling of radioactive materials, discontinuous assay format.Low to medium.Measures rate of methyl group incorporation (cpm/pmol/min).
Mass Spectrometry (MS) Directly identifies and quantifies the methylated product by its mass-to-charge ratio.[1][7]High specificity and sensitivity, provides precise information on the site of methylation.[1][7][8]Requires specialized equipment and expertise, can be complex to interpret data.[1]Medium to high.Provides mass shifts corresponding to methylation events and can be used for quantification.[7][9]
Coupled Enzyme Assays The product of the methyltransferase reaction, S-adenosylhomocysteine (SAH), is converted to a detectable signal (e.g., fluorescence, luminescence).[10]Non-radioactive, amenable to high-throughput screening (HTS).[10]Indirect detection can be prone to interference from other components in the assay mixture.High.Measures the rate of SAH production, which is proportional to enzyme activity.
Antibody-Based Methods (ELISA) Utilizes antibodies specific to the methylated substrate to quantify the reaction product.[11]High specificity, can be adapted for HTS formats.Antibody availability and specificity can be limiting factors.High.Provides a colorimetric or fluorescent signal proportional to the amount of methylated product.
Site-Directed Mutagenesis Involves altering the amino acid residues in the enzyme's active site to investigate their role in substrate recognition and catalysis.[12][13]Provides direct evidence for the role of specific residues in determining specificity.[12]Can be time-consuming, and mutations may lead to protein misfolding or instability.Low.Changes in kinetic parameters (Km, kcat) compared to the wild-type enzyme.[12]
Kinetic Analysis Determines the enzyme's kinetic parameters (Km and Vmax) for different substrates to assess substrate preference.[14][15][16]Provides a quantitative measure of substrate specificity.[16]Requires purified enzyme and careful experimental design.Low to medium.Km and kcat/Km values for different substrates.[16]
SAMe Analog Competition Assays Uses non-radioactive SAMe analogs to compete with SAMe for binding to the methyltransferase, thereby inhibiting the reaction.[17][18]Can provide insights into the structure of the SAMe binding site.Synthesis of analogs can be challenging.Medium.IC50 values for different analogs.[18]

Experimental Protocols

In Vitro Methyltransferase Assay using Radiolabeled SAMe

This protocol is adapted from established methods for measuring histone methyltransferase activity.[4][19]

Materials:

  • Purified recombinant methyltransferase.

  • Substrate (e.g., histone octamers, specific peptide).

  • [³H]-S-adenosylmethionine ([³H]-SAMe).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

  • SDS-PAGE loading buffer.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Set up the reaction mixture in a total volume of 20 µL containing assay buffer, 1 µg of substrate, and 1 µCi of [³H]-SAMe.

  • Initiate the reaction by adding 1 µg of the purified methyltransferase.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding 5 µL of SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the proteins by Coomassie blue staining.

  • Excise the gel band corresponding to the substrate.

  • Place the gel band in a scintillation vial, add 5 mL of scintillation cocktail, and incubate overnight at room temperature.

  • Measure the incorporated radioactivity using a scintillation counter.

Mass Spectrometry-Based Methylation Analysis

This protocol outlines a general workflow for identifying methylation sites using mass spectrometry.[1][7]

Materials:

  • In vitro methylation reaction components (as above, but with non-radiolabeled SAMe).

  • Trypsin (or other suitable protease).

  • Reagents for peptide extraction and cleanup (e.g., C18 ZipTips).

  • Mass spectrometer (e.g., Orbitrap or Q-TOF).

Procedure:

  • Perform the in vitro methylation reaction as described above using 100 µM non-radiolabeled SAMe.

  • Separate the reaction products by SDS-PAGE and visualize with Coomassie blue.

  • Excise the band corresponding to the substrate and perform in-gel digestion with trypsin overnight at 37°C.

  • Extract the peptides from the gel.

  • Desalt and concentrate the peptides using a C18 ZipTip.

  • Analyze the peptides by LC-MS/MS.

  • Search the MS/MS data against a protein database to identify methylated peptides and pinpoint the exact site of methylation based on the mass shift of +14.01565 Da per methyl group.

Visualizing Workflows and Pathways

To further clarify the processes involved in validating SAMe-dependent enzymatic reactions, the following diagrams have been generated using Graphviz.

Validation_Workflow cluster_planning Experimental Planning cluster_execution Assay Execution cluster_analysis Data Analysis & Validation Enzyme_Substrate Enzyme and Substrate Preparation Hypothesis Hypothesize Specificity Enzyme_Substrate->Hypothesis Assay In Vitro Reaction (e.g., Radiometric, MS) Hypothesis->Assay Data_Analysis Data Interpretation (e.g., cpm, mass shift, Km) Assay->Data_Analysis Kinetic Kinetic Analysis Kinetic->Data_Analysis Mutagenesis Site-Directed Mutagenesis Mutagenesis->Data_Analysis Specificity_Confirmation Specificity Confirmation Data_Analysis->Specificity_Confirmation

Caption: General workflow for validating the specificity of SAMe-dependent enzymatic reactions.

Decision_Tree Start Start: Need to Validate Methyltransferase Specificity Question1 High-Throughput Screening? Start->Question1 Method_HTS Coupled Enzyme Assays or ELISA Question1->Method_HTS Yes Question2 Precise Methylation Site Needed? Question1->Question2 No Method_MS Mass Spectrometry Question2->Method_MS Yes Question3 Initial Activity Measurement? Question2->Question3 No Method_Radio Radiometric Assay Question3->Method_Radio Yes Question4 Quantitative Comparison of Substrate Preference? Question3->Question4 No Method_Kinetic Kinetic Analysis Question4->Method_Kinetic Yes Question5 Role of Specific Residues? Question4->Question5 No Method_Mutagenesis Site-Directed Mutagenesis Question5->Method_Mutagenesis Yes

Caption: Decision tree for selecting a suitable validation method.

Histone_Methylation_Pathway SAM SAMe HMT Histone Methyltransferase (HMT) SAM->HMT SAH SAH HMT->SAH Methylated_Histone Methylated Histone (e.g., H3K4me) HMT->Methylated_Histone Histone Histone Substrate (e.g., H3K4) Histone->HMT Effector Effector Protein (Reader Domain) Methylated_Histone->Effector Gene_Regulation Transcriptional Regulation Effector->Gene_Regulation

Caption: Simplified signaling pathway of a histone methyltransferase.

References

L-methionine vs. S-Adenosyl-DL-methionine: A Comparative Analysis of their Impact on Brain SAMe Levels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of elevating S-Adenosyl-L-methionine (SAMe) levels in the brain is critical for therapeutic strategies targeting a range of neurological and psychiatric disorders. While direct supplementation with SAMe is a common approach, the administration of its precursor, L-methionine, presents a viable and potentially more efficient alternative. This guide provides an objective comparison of the effects of L-methionine and S-Adenosyl-DL-methionine on brain SAMe levels, supported by experimental data.

S-Adenosyl-L-methionine is a crucial methyl donor involved in numerous metabolic pathways in the brain, including the synthesis of neurotransmitters and phospholipids.[1][2] Its role in maintaining neurological health is well-documented, with deficiencies linked to various disorders.[1] Consequently, strategies to augment brain SAMe levels are of significant therapeutic interest.

A key study directly compared the oral administration of L-methionine and SAMe in rats, revealing that L-methionine is more potent in elevating SAMe levels in several brain regions.[3] This suggests that L-methionine may be a more efficient precursor for synthesizing SAMe within the central nervous system.[3]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of orally administered this compound and L-methionine on SAMe levels in different regions of the rat brain, as reported in a key comparative study.[3]

Table 1: Effect of Oral this compound on Brain SAMe Levels

Brain RegionDosage (mg/kg)Mean SAMe Level (nmol/g wet weight)Standard Error% Increase from Control
Brain Stem Control26.81.10%
10028.51.36.3%
20030.21.512.7%
40033.81.826.1%
Cerebellum Control25.11.20%
10026.41.45.2%
20027.81.610.8%
40029.61.718.0%
Rest of Brain Control28.91.30%
10029.81.43.1%
20031.21.58.0%
40032.41.712.1%

Table 2: Effect of Oral L-methionine on Brain SAMe Levels

Brain RegionDosage (mg/kg)Mean SAMe Level (nmol/g wet weight)Standard Error% Increase from Control
Brain Stem Control27.21.20%
2532.81.620.6%
5038.61.941.9%
10035.11.729.0%
Cerebellum Control25.81.30%
2530.91.519.8%
5036.11.839.9%
10032.51.626.0%
Rest of Brain Control29.31.40%
2531.91.58.9%
5034.61.718.1%
10032.81.611.9%

Data presented in the tables are adapted from a study by G. B. Baker et al.[3]

From the data, it is evident that L-methionine administration leads to a more substantial increase in brain SAMe levels at lower doses compared to direct SAMe supplementation.[3] For instance, a 50 mg/kg dose of L-methionine resulted in a 41.9% increase in brain stem SAMe levels, whereas a much higher dose of 400 mg/kg of SAMe was required to achieve a 26.1% increase.[3]

Experimental Protocols

The findings presented are based on a study with a rigorous experimental design. A summary of the key methodologies is provided below.

Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 250-300g

  • Housing: Housed in pairs with a 12-hour light/dark cycle, with free access to food and water.

Drug Administration:

  • Substances: this compound and L-methionine

  • Route: Oral gavage

  • Vehicle: Distilled water

  • Dosages (SAMe): 100, 200, and 400 mg/kg

  • Dosages (L-methionine): 25, 50, and 100 mg/kg

  • Time to Sacrifice: 1.5 hours post-administration

Tissue Collection and Analysis:

  • Euthanasia: Decapitation

  • Brain Dissection: The brain was rapidly removed and dissected on a cold plate into the brain stem, cerebellum, and the rest of the brain.[3]

  • Homogenization: Tissues were homogenized in 4 volumes of 0.4 mol/L perchloric acid.[4]

  • Analytical Method: SAMe levels were quantified using high-pressure liquid chromatography (HPLC) with UV detection.

Metabolic Pathway and Experimental Workflow

To visualize the underlying biochemical process and the experimental procedure, the following diagrams are provided.

MetabolicPathway L_methionine L-methionine MAT Methionine Adenosyltransferase (MAT) L_methionine->MAT ATP ATP ATP->MAT SAMe S-Adenosyl-L-methionine (SAMe) MAT->SAMe PPi_Pi PPi + Pi MAT->PPi_Pi ExperimentalWorkflow start Start animal_prep Sprague-Dawley Rats (250-300g) start->animal_prep oral_admin Oral Gavage (L-methionine or SAMe) animal_prep->oral_admin wait 1.5 hours oral_admin->wait euthanasia Decapitation wait->euthanasia dissection Brain Dissection (Brain Stem, Cerebellum, Rest of Brain) euthanasia->dissection homogenization Homogenization (0.4M Perchloric Acid) dissection->homogenization analysis HPLC Analysis homogenization->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for S-Adenosyl-DL-methionine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of S-Adenosyl-DL-methionine (SAMe) in a laboratory setting. Adherence to these procedural steps is critical for ensuring personnel safety and environmental compliance.

I. Safety and Hazard Summary

This compound, particularly in its salt forms like disulfate tosylate, is classified as a hazardous substance. It is crucial to handle this compound with appropriate care.

Hazard Classification & Handling PrecautionsReference
GHS Classification Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)[1]
Signal Word Danger[1]
Hazard Statements H314: Causes severe skin burns and eye damage.[1] H318: Causes serious eye damage.[1]
Precautionary Statements P260: Do not breathe dusts or mists.[1] P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.
Environmental Precautions Do not allow the product to enter drains, sewers, surface, or ground water.[1][2][3] It is considered slightly hazardous for water.[1]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[2][4]

  • Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[3][4]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.

Step 1: Preparation for Disposal

  • Segregate Waste: Do not mix this compound with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office or the licensed disposal company.

  • Containerization:

    • Place surplus or expired this compound in a clearly labeled, sealed, and suitable container for chemical waste.[2]

    • Ensure the container is compatible with the chemical and will not leak.

    • Label the container with the full chemical name ("this compound"), the relevant hazard pictograms (e.g., corrosive), and the date of accumulation.

Step 2: Handling Small Spills

In the event of a small spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains.[1]

  • Clean-up:

    • For solid spills, carefully sweep or scoop up the material to avoid creating dust.

    • Place the collected material into a designated, sealed container for hazardous waste.

    • Clean the spill area thoroughly with soap and water.[1]

  • Dispose of Clean-up Materials: All materials used for clean-up (e.g., paper towels, absorbent pads) should be placed in the same hazardous waste container as the spilled chemical.

Step 3: Final Disposal

  • Contact a Licensed Disposal Company: The primary and recommended method of disposal is to "offer surplus and non-recyclable solutions to a licensed disposal company."[2] Your institution's EHS office will have approved vendors for this service.

  • Chemical Incineration (Alternative, Professional Use Only): An alternative method, to be performed only by licensed professionals, involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This should not be attempted in a standard laboratory setting.

  • Contaminated Packaging: Dispose of the original, empty container as unused product in the same manner as the chemical itself.[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal assess Assess Material: - Surplus/Expired? - Contaminated? start->assess ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat assess->ppe spill Is there a spill? ppe->spill cleanup Follow Spill Cleanup Protocol: 1. Ventilate 2. Contain 3. Collect in sealed container spill->cleanup Yes package Package for Disposal: 1. Use a sealed, compatible container 2. Label clearly with chemical name and hazards spill->package No cleanup->package contact Contact Licensed Waste Disposal Service (via Institutional EHS) package->contact end End: Material Disposed of Safely contact->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling S-Adenosyl-DL-methionine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of S-Adenosyl-DL-methionine (SAMe), ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is vital to minimize risks and maintain a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, particularly in its salt forms like sulfate tosylate, can be corrosive and cause severe skin burns and eye damage.[1] Other forms may cause skin, eye, and respiratory irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)To protect against dust particles and splashes that can cause serious eye damage.[3][4]
Skin Protection Impervious clothing and chemical-resistant gloves (inspect before use)To prevent skin contact which can lead to irritation or severe burns.[3][4]
Respiratory Protection Full-face respirator with an appropriate particle filterRecommended when exposure limits may be exceeded, if irritation is experienced, or when handling significant quantities of powder to avoid respiratory irritation.[2][3]

Operational Plan for Handling and Storage

A systematic approach to handling and storing this compound is critical to prevent accidental exposure and maintain the integrity of the compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.[5]

    • Confirm that the designated fume hood or ventilated enclosure is functioning correctly.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before handling the compound.

  • Handling the Compound:

    • Conduct all weighing and solution preparation in a well-ventilated area, preferably a chemical fume hood, to minimize dust generation and accumulation.[2]

    • Avoid breathing dust or vapors.[2]

    • Use spark-proof tools and take precautionary measures against static discharge if the compound is dissolved in a flammable solvent.[6]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][6]

    • Clean all equipment and the work area to prevent cross-contamination.

Storage Plan:

  • Store this compound in a tightly sealed container.[1][6]

  • Keep the container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][6]

  • Some manufacturers recommend a storage temperature of -20°C.[2] Always refer to the product-specific storage instructions.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and closed container.

  • Spill Management:

    • In case of a spill, prevent further leakage if it is safe to do so.[3]

    • Absorb spills with an inert material (e.g., sand or earth) and transfer to a designated disposal container.[6]

    • Do not allow the product to enter drains or waterways.[1][6]

  • Final Disposal:

    • Dispose of the waste container and its contents in accordance with all applicable local, regional, national, and international regulations.[6]

Workflow for Safe Handling and Disposal

start Start: Prepare for Handling prep_area 1. Prepare Work Area (Clean, Check Safety Equipment) start->prep_area don_ppe 2. Don Required PPE (Goggles, Gloves, Clothing, Respirator) prep_area->don_ppe handle 3. Handle Compound (In Ventilated Area, Avoid Dust) don_ppe->handle post_handle 4. Post-Handling Procedures (Wash Hands, Clean Area) handle->post_handle spill_management Spill Management (Contain, Absorb, Collect) handle->spill_management If Spill Occurs storage 5. Store Properly (Cool, Dry, Well-Ventilated) post_handle->storage If Storing disposal_prep 6. Prepare for Disposal (Collect in Labeled Container) post_handle->disposal_prep If Disposing end End: Procedure Complete storage->end final_disposal 7. Final Disposal (Follow Regulations) disposal_prep->final_disposal spill_management->disposal_prep final_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Adenosyl-DL-methionine
Reactant of Route 2
S-Adenosyl-DL-methionine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.